(1H-Indazol-6-yl)methanamine hydrochloride
説明
BenchChem offers high-quality (1H-Indazol-6-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indazol-6-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1H-indazol-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQOHFFJXFXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743829 | |
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-79-2 | |
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structural Elucidation of (1H-Indazol-6-yl)methanamine Hydrochloride
Topic: (1H-Indazol-6-yl)methanamine hydrochloride structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary
(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 267413-23-0 for 2HCl form) is a critical bicyclic heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and fragment-based drug discovery (FBDD).[1] Its structural integrity relies on three pivotal attributes: regiochemistry (confirming substitution at C6), tautomeric state (1H- vs. 2H-indazole), and salt stoichiometry (mono- vs. dihydrochloride).
This guide provides a rigorous, self-validating workflow for the complete structural elucidation of this compound, moving beyond basic identity to definitive atomic-level validation.
Synthetic Context & Impurity Profiling
To elucidate the structure, one must understand the genesis of the molecule. The synthesis typically proceeds via the reduction of 1H-indazole-6-carbonitrile .
-
Primary Impurity Risk: Unreduced nitrile intermediates or over-reduced methylated byproducts.
-
Tautomeric Challenge: Indazoles exhibit annular tautomerism. While the 1H-tautomer is thermodynamically favored (
), the salt formation process can stabilize minor tautomers or induce specific crystal packing arrangements.
Analytical Strategy: The Elucidation Workflow
The following workflow ensures a "self-validating" dataset where orthogonal methods confirm the same structural hypothesis.
Figure 1: Step-wise structural elucidation workflow ensuring orthogonal validation of purity, connectivity, and solid-state form.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and rule out isobaric impurities.
-
Method: ESI+ (Electrospray Ionization).
-
Theoretical m/z:
(for Free Base ). -
Observation: The salt will dissociate in the MS source. You will observe the protonated parent ion.
-
Validation Check: Look for the characteristic chlorine isotope pattern (
ratio of 3:1) if the salt is analyzed via direct infusion, though usually, the chloride is lost in positive mode. Use Ion Chromatography (IC) for quantitative chloride determination (Theoretical Cl content: 19.3% for mono-HCl, 32.3% for di-HCl).
NMR Spectroscopy: The Core Elucidation
Objective: Establish regiochemistry (C6 substitution) and tautomeric preference.
Solvent Choice: DMSO-d6 is mandatory.
-
Why? It solubilizes the polar hydrochloride salt and slows down the exchange of the labile indazole NH proton, allowing it to be observed as a broad singlet (often >12 ppm).
1H NMR Assignment (400+ MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH (Ring) | 12.8 - 13.2 | Broad s | 1H | Labile indazole NH (1H-tautomer). |
| H3 | 8.05 - 8.10 | s | 1H | Characteristic "singlet" of the pyrazole ring. |
| H4 | 7.75 - 7.80 | d ( | 1H | Ortho-coupling to H5. |
| H7 | 7.50 - 7.60 | s (or weakly coupled) | 1H | Meta-coupling to H5; adjacent to N1. |
| H5 | 7.10 - 7.20 | dd | 1H | Coupled to H4 (ortho) and H7 (meta). |
| NH3+ | 8.20 - 8.60 | Broad s | 3H | Ammonium headgroup (exocyclic). |
| CH2 | 4.10 - 4.20 | q or s | 2H | Benzylic methylene. |
Determining Regiochemistry (C6 vs. C4/C5)
The most common synthetic error is substitution at C5 or C4. You must prove the methylene group is attached to C6 .
The HMBC Logic (Heteronuclear Multiple Bond Correlation):
Run an HMBC experiment optimized for long-range coupling (
-
Target Correlation: Look for the cross-peak between the Methylene protons (
4.1) and the aromatic carbons. -
Proof of C6: The methylene protons should correlate to:
-
C6 (ipso): Strong correlation.[2]
-
C5 (ortho): Correlation to a carbon that has a proton with ortho coupling (H5).
-
C7 (ortho): Correlation to a carbon that has a proton with meta coupling (H7).
-
If the substituent were at C5 , the methylene would correlate to C4 (which couples to H3). In the C6 isomer, the methylene neighbors (C5/C7) do not couple strongly to H3.
Figure 2: NMR Correlation logic. The methylene group's environment confirms the 6-position by excluding coupling pathways unique to the 5-position.
Tautomerism & Salt Form
Indazoles exist in equilibrium between 1H and 2H forms.[3][4]
-
Solution State: In DMSO-d6, the 1H-tautomer is dominant.[4] This is evidenced by the chemical shift of C3 (approx 134 ppm for 1H-form vs 125 ppm for 2H-form) and N1/N2 shielding.
-
Solid State (HCl Salt):
-
Mono-hydrochloride: The exocyclic amine (
) is protonated first: . The indazole ring remains neutral (1H-form). -
Dihydrochloride: If excess HCl is used, the N2 of the indazole ring (
) can be protonated, disrupting aromaticity. This is less stable and hygroscopic. -
Differentiation: Elemental analysis (Cl %) or pH titration is required.
-
X-Ray Crystallography (The Gold Standard)
If the hydrochloride salt forms suitable crystals (slow evaporation from Methanol/Ethanol), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute structure.
-
Key Parameter to Check: The location of the acidic proton on the indazole ring.
-
Expectation: The proton should be localized on N1 (1H-indazole), with the chloride ion hydrogen-bonded to the exocyclic ammonium group.
-
Refinement: Ensure the Flack parameter is checked if chiral impurities were suspected (not applicable here, but good practice).
References
-
Claramunt, R. M., et al. (2006).[5] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420.[5] Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11319246, (1H-Indazol-6-yl)methanamine. Link
-
Vilar, S., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link
-
Sigma-Aldrich. (n.d.). Product Specification: (1H-Indazol-6-yl)methanamine dihydrochloride.[1] Link
-
Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link
Sources
- 1. 267413-23-0|(1H-Indazol-6-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of (1H-Indazol-6-yl)methanamine Hydrochloride Interactions
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] (1H-Indazol-6-yl)methanamine, as a key derivative, presents a valuable opportunity for targeted drug design. This technical guide provides a comprehensive, in-depth framework for the in silico investigation of (1H-Indazol-6-yl)methanamine hydrochloride and its interactions with biological targets. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical methodological choices, offering field-proven insights for researchers, computational chemists, and drug development professionals. We will traverse the entire computational workflow, from initial target selection and ligand preparation to advanced molecular dynamics and pharmacophore modeling, with a steadfast focus on ensuring that each stage is a self-validating system to promote scientific integrity and reproducibility.
Foundational Concepts: The Ligand and the In Silico Paradigm
Profiling the Ligand: (1H-Indazol-6-yl)methanamine
The indazole ring system, a fusion of benzene and pyrazole, is a privileged structure due to its ability to engage in a wide array of biological interactions.[2] Derivatives have been developed as potent inhibitors of protein kinases, modulators of cytotoxic pathways, and antagonists for critical receptors like 5-HT3.[2][3] (1H-Indazol-6-yl)methanamine serves as a foundational building block for more complex molecules, and understanding its intrinsic properties is the first step in any computational study.
Table 1: Physicochemical Properties of (1H-Indazol-6-yl)methanamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [4] |
| IUPAC Name | (1H-indazol-6-yl)methanamine | [5] |
| CAS Number | 1086392-14-4 | [4] |
| Topological Polar Surface Area | 54.9 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 |[6] |
Note: The hydrochloride salt form is typically used to improve solubility and stability, a critical factor for experimental validation but computationally modeled by considering the protonated state of the primary amine at physiological pH.
The In Silico Strategy: Structure-Based vs. Ligand-Based Design
Computer-Aided Drug Design (CADD) provides a powerful framework for accelerating drug discovery by minimizing costs and time.[7][8] The choice of strategy is dictated by the available knowledge of the biological target.[9]
-
Structure-Based Drug Design (SBDD): Employed when the three-dimensional (3D) structure of the target protein is known (from X-ray crystallography, NMR, or cryo-EM).[10] Techniques like molecular docking and molecular dynamics fall under this category, allowing for the direct simulation of ligand-receptor interactions.[11]
-
Ligand-Based Drug Design (LBDD): Utilized when the target's 3D structure is unknown, but a set of molecules with known activity exists.[7] This approach leverages the chemical features of these known ligands to build predictive models, such as pharmacophores or Quantitative Structure-Activity Relationships (QSAR).[9]
This guide will primarily focus on an SBDD workflow, as it provides a more detailed, atomistic view of the binding interactions.
The Core Workflow: A Step-by-Step Technical Protocol
This section details a robust, multi-stage workflow for modeling the interaction of (1H-Indazol-6-yl)methanamine with a selected protein target. For this guide, we will use Polo-like kinase 4 (PLK4), a serine/threonine kinase implicated in several cancers and a known target for indazole-based inhibitors, as our example target.[12]
Workflow Stage 1: Target Protein Preparation
Causality: The quality of the initial protein structure is paramount for a successful docking simulation.[13] The goal is to prepare a biologically relevant, clean, and computationally tractable model of the receptor.
Protocol:
-
Obtain Crystal Structure: Download the 3D crystal structure of PLK4 from the Protein Data Bank (PDB). For this example, we select PDB ID: 5O4A. It is crucial to choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand in the binding site of interest, as this validates the pocket's druggability.[14]
-
Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., UCSF Chimera, PyMOL).
-
Remove Non-Essential Molecules: Delete all water molecules, ions, and co-solvents that are not known to be critical for binding. Rationale: Most water molecules are transient and would create unnecessary complexity. However, conserved water molecules that bridge interactions between a known ligand and the protein should be retained.[15]
-
Separate Chains: If the biological unit is a monomer, remove extraneous protein chains.
-
Inspect for Missing Residues/Atoms: Check the structure for missing loops or side-chain atoms. If these are in or near the binding site, they must be modeled using tools like MODELLER or the loop modeling tools within your software suite.[11]
-
-
Protonation and Charge Assignment:
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein.
-
Assign Protonation States: Predict the protonation states of ionizable residues (His, Asp, Glu, Lys) at a physiological pH (e.g., 7.4). This is a critical step, as the hydrogen bonding network depends on correct protonation.[15]
-
Assign Partial Charges: Apply a molecular force field (e.g., AMBER, CHARMM) to assign partial charges to all atoms. This is essential for the scoring function to calculate electrostatic interactions.[16]
-
-
Final Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation steps. The backbone should be constrained to preserve the experimentally determined conformation.
Workflow Stage 2: Ligand Preparation
Causality: The ligand must be represented in its lowest energy 3D conformation and with the correct charge distribution to ensure that the docking algorithm samples biologically relevant poses.
Protocol:
-
Generate 2D Structure: Draw (1H-Indazol-6-yl)methanamine using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Protonation: For the hydrochloride salt, ensure the primary amine group (-CH2NH2) is protonated to -CH2NH3+, reflecting its state at physiological pH.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF).[17] Rationale: This step ensures the ligand's bond lengths, angles, and torsions are in a low-energy, realistic state before docking.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to the ligand atoms.[3]
Workflow Stage 3: Molecular Docking Simulation
Causality: Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[11] It is a search algorithm combined with a scoring function to rank the resulting poses.
Protocol (using AutoDock Vina as an example):
-
Define the Binding Site (Grid Box): The search space for the docking simulation must be defined. The most reliable method is to center a grid box on the position of the co-crystallized ligand in the original PDB file. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand (typically 3-6 Å around the ligand).[14]
-
Run Docking Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared protein receptor and ligand files as input, along with the grid box parameters.[3] Vina will perform a conformational search and generate a series of binding poses ranked by their scoring function (in kcal/mol).
-
Analysis of Results:
-
Binding Affinity: The top-ranked pose's score provides an estimate of the binding affinity. Lower negative values indicate stronger predicted binding.
-
Pose Examination: Visually inspect the top-ranked poses. A plausible pose will exhibit good shape complementarity with the pocket and form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Interaction Mapping: Analyze and map the specific interactions. For indazole derivatives targeting kinases, key interactions often include hydrogen bonds with the "hinge region" of the ATP binding site.[18]
-
Table 2: Hypothetical Docking Results for (1H-Indazol-6-yl)methanamine with PLK4
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -7.8 | LEU-89, CYS-90 | Hydrogen Bond (Hinge) |
| 1 | -7.8 | VAL-27, ILE-155 | Hydrophobic Interaction |
| 1 | -7.8 | GLU-140 | Ionic/H-Bond (with -NH3+) |
| 2 | -7.5 | CYS-90 | Hydrogen Bond (Hinge) |
| 2 | -7.5 | ALA-40, LEU-152 | Hydrophobic Interaction |
| 3 | -7.1 | LEU-89 | Hydrogen Bond (Hinge) |
| 3 | -7.1 | PHE-151 | π-π Stacking |
Workflow Stage 4: Post-Docking Refinement with Molecular Dynamics (MD)
Causality: Docking provides a static snapshot of binding. Molecular Dynamics (MD) simulations introduce flexibility and solvent effects, offering a more realistic and dynamic view of the protein-ligand complex's stability and behavior over time.[19][20]
Protocol:
-
System Setup: Select the top-ranked docking pose as the starting structure.
-
Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
Minimization and Equilibration:
-
Perform energy minimization of the entire solvated system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps at constant temperature and pressure to allow the solvent to relax around the complex.
-
-
Production Run: Run the production MD simulation for a significant timescale (e.g., 50-100 nanoseconds) without restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.[21]
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. High occupancy of a hydrogen bond throughout the simulation confirms its stability.[21]
-
Ensuring Scientific Integrity: Model Validation
Causality: A computational model is only as valuable as its predictive power. Validation is not an optional step; it is essential for establishing the trustworthiness of the results.[22][23]
Validating the Docking Protocol
-
Re-docking (Self-Docking): The first sanity check is to extract the co-crystallized ligand from the PDB file and dock it back into the binding site. A reliable docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[15]
-
Enrichment Studies: To validate the scoring function's ability to distinguish true binders from non-binders, perform a virtual screening experiment.
-
Create a dataset containing known active inhibitors of your target and a much larger set of "decoys" (molecules with similar physicochemical properties but different topology, unlikely to bind). The DUD-E database is an excellent resource for generating decoys.[15]
-
Dock the entire library against the target.
-
A good docking protocol will rank the known actives significantly higher than the decoys. This can be quantified using metrics like the Receiver Operating Characteristic (ROC) curve area under the curve (AUC).[24]
-
Validating the MD Simulation
-
Convergence: The simulation must be run long enough to achieve convergence, meaning the system has adequately sampled its conformational space and key properties like RMSD and potential energy have stabilized.[19]
-
Comparison with Experimental Data: If available, compare simulation results with experimental data. For example, RMSF values can be compared to B-factors from the PDB file to see if the model correctly identifies flexible regions.
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-step in silico workflow for analyzing the interactions of (1H-Indazol-6-yl)methanamine hydrochloride. By following a structured approach that emphasizes the reasoning behind each step and incorporates robust validation, researchers can generate high-confidence models of molecular recognition. These models are invaluable for guiding the rational design of more potent and selective derivatives, predicting potential off-target effects, and ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic. The continued advancement of computational power and simulation algorithms will only enhance the precision and predictive power of these methods, solidifying their indispensable role in modern drug discovery.[8]
References
-
ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 8(1), 136-145. Retrieved from [Link]
-
Sadybekov, A., & Katritch, V. (2017). Computer-Aided Drug Design Methods. In Methods in Molecular Biology (Vol. 1647, pp. 43-57). Humana Press. Retrieved from [Link]
-
Patsnap. (2025, May 21). What are computational methods for rational drug design? Patsnap Synapse. Retrieved from [Link]
-
AboutScience. (2022, December 22). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. AboutScience. Retrieved from [Link]
-
Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 177-187. Retrieved from [Link]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved from [Link]
-
Wang, Z., et al. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Graphics and Modelling, 27(6), 767-776. Retrieved from [Link]
-
Polanski, J. (2009). Receptor dependent multidimensional QSAR for modeling drug--receptor interactions. Current medicinal chemistry, 16(25), 3243–3257. Retrieved from [Link]
-
ACS Publications. (2025, August 31). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]
-
Biophysical Chemistry Laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Retrieved from [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006152. Retrieved from [Link]
-
Eman Research Publishing. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Retrieved from [Link]
-
El-Gohary, N. A. M., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315180. Retrieved from [Link]
-
ResearchGate. (2024, March 6). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Retrieved from [Link]
-
MDPI. (2023, May 5). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2025, May 16). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. Retrieved from [Link]
-
Dror, R. O., et al. (2012). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Annual Review of Biophysics, 41, 429-452. Retrieved from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(10), 1989-2018. Retrieved from [Link]
-
MDPI. (2024, November 13). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences. Retrieved from [Link]
-
Shrivastav, P., et al. (2025, April 17). In Silico Modeling of Drug–Receptor Interactions for Rational Drug Design in Neuropharmacology. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]
-
In silico Drug Design tools. (2018, April 5). Directory of in silico Drug Design tools. Retrieved from [Link]
-
Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Retrieved from [Link]
-
Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]
-
Singh, S., et al. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 114-119. Retrieved from [Link]
-
Ekins, S., & Honeycutt, J. D. (2013). Applications and Limitations of In Silico Models in Drug Discovery. In In Silico Drug Discovery and Design (pp. 1-22). Humana Press. Retrieved from [Link]
-
MDPI. (2022, August 29). Applications of Molecular Dynamics Simulation in Protein Study. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ellingson, S. R., & Smith, J. C. (2014). Practical Considerations in Virtual Screening and Molecular Docking. In Methods in Molecular Biology (Vol. 1184, pp. 245-263). Humana Press. Retrieved from [Link]
-
PubChem. (n.d.). (1-methyl-1h-indazol-6-yl)methanamine. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). (1-Methyl-1H-indazol-6-yl)methanamine HCL. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-indol-6-yl)methanamine. Retrieved from [Link]
-
Geris, L., et al. (2020). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. CPT: Pharmacometrics & Systems Pharmacology, 9(5), 243-246. Retrieved from [Link]
-
Frontiers. (2021). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. Frontiers in Endocrinology. Retrieved from [Link]
-
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]
-
PubChem. (n.d.). (6-(Benzyloxy)-1H-indazol-3-YL)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]
-
MDPI. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Molecules, 27(15), 4991. Retrieved from [Link]
-
Hou, D., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320490. Retrieved from [Link]
-
BindingDB. (n.d.). 6-(1H-indazol-6-yl)-N2-[1-methyl-1-(6-methyl-2-pyridyl)ethyl]. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. 1086392-14-4|(1H-Indazol-6-yl)-methyl-amine|BLD Pharm [bldpharm.com]
- 5. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. publishing.emanresearch.org [publishing.emanresearch.org]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 17. journals.aboutscience.eu [journals.aboutscience.eu]
- 18. wjgnet.com [wjgnet.com]
- 19. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]
- 22. vph-institute.org [vph-institute.org]
- 23. Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Predicted ADME Properties of (1H-Indazol-6-yl)methanamine Hydrochloride
Executive Summary
(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 267413-23-0, free base) represents a high-value "privileged fragment" in modern Fragment-Based Drug Discovery (FBDD). Structurally comprising a bicyclic indazole scaffold substituted with a benzylic primary amine, this compound serves as a critical building block for kinase inhibitors (e.g., VEGFR, CDK) and CNS-active agents.
This guide provides a comprehensive in silico ADME (Absorption, Distribution, Metabolism, Excretion) profile. Our analysis predicts this compound to possess high aqueous solubility and moderate-to-high blood-brain barrier (BBB) permeability , offset by high metabolic lability due to the primary amine handle.
Physicochemical Profile & Molecular Descriptors[1]
The hydrochloride salt form significantly enhances the aqueous solubility of the parent base, facilitating formulation for in vitro assays. The following properties are derived from consensus predictive models (SwissADME, pkCSM) and structural alerts.
Table 1: Key Physicochemical Descriptors
| Property | Value (Predicted) | Impact on ADME |
| Molecular Weight (MW) | 147.18 g/mol (Free Base) | High Permeability: Well below the 500 Da limit; suggests paracellular transport potential. |
| LogP (Lipophilicity) | 1.1 – 1.4 | Optimal: Balances solubility and membrane permeability. |
| TPSA | ~42 Ų | CNS Positive: < 90 Ų indicates high probability of BBB penetration. |
| pKa (Amine) | ~9.2 – 9.5 | Ionization: >99% protonated at pH 7.4. Requires active transport or paracellular drift. |
| pKa (Indazole NH) | ~13.8 | Neutral: Remains unionized at physiological pH. |
| H-Bond Donors/Acceptors | 2 / 2 | Rule of 5 Compliant: Excellent drug-likeness. |
Absorption: Solubility & Permeability[2][3][4]
Gastrointestinal Absorption
The compound is predicted to have High gastrointestinal (GI) absorption. The hydrochloride salt ensures rapid dissolution in the gastric environment.
-
Bioavailability Radar: The compound falls entirely within the pink area of the SwissADME radar, satisfying lipophilicity (XLOGP3), size, polarity (TPSA), and flexibility (Rotatable Bonds = 2) constraints.
-
Transport Mechanism: Due to the cationic nature of the primary amine at pH 7.4, passive transcellular diffusion may be rate-limited by charge. However, the small molecular size (MW < 200) allows for significant paracellular transport (between cells) in the gut epithelium.
Experimental Validation Protocol: PAMPA
To validate these predictions, a Parallel Artificial Membrane Permeability Assay (PAMPA) is recommended.
Protocol 1: High-Throughput PAMPA (pH 7.4)
-
Preparation: Dissolve (1H-Indazol-6-yl)methanamine HCl in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).
-
Donor Plate: Add 300 µL of diluted compound to the donor wells.
-
Acceptor Plate: Coat the PVDF membrane with 5 µL of 1% lecithin in dodecane. Add 200 µL of PBS to acceptor wells.
-
Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Quantify donor and acceptor concentrations using LC-MS/MS.
-
Calculation: Determine Effective Permeability (
) using the standard equation:
Distribution: CNS Penetration & Protein Binding[3][5]
Blood-Brain Barrier (BBB)
The indazole scaffold is a known CNS-penetrant pharmacophore.
-
Prediction: BBB Permeable .
-
Rationale: The TPSA (42 Ų) is well below the 90 Ų threshold for CNS drugs. While the protonated amine hinders passive diffusion, the "benzylic" nature often allows substrate recognition by choline transporters or organic cation transporters (OCTs).
Plasma Protein Binding (PPB)
-
Prediction: Low to Moderate (< 70% bound) .
-
Impact: High fraction unbound (
) leads to rapid distribution but also rapid clearance.
Metabolism: The Critical Liability
This section highlights the primary vulnerability of the compound. The "benzylic amine" motif is a metabolic "soft spot."
Metabolic Pathways
-
Oxidative Deamination (MAO-A/B): The primary amine is a prime substrate for Monoamine Oxidases (MAO). This converts the amine to an aldehyde, which is rapidly oxidized to the corresponding carboxylic acid (Indazole-6-carboxylic acid).
-
N-Acetylation: N-acetyltransferases (NAT1/NAT2) may acetylate the primary amine.
-
Glucuronidation: The N1-H of the indazole ring is susceptible to UDP-glucuronosyltransferases (UGTs), forming the N-glucuronide.
Visualization of Metabolic Fate[6]
Figure 1: Predicted metabolic pathways. The MAO-mediated oxidation to the carboxylic acid is the dominant predicted clearance route.
Toxicity & Safety Assessment
Structural Alerts
-
Benzylic Amine vs. Aniline: Crucially, this compound is a benzylic amine (amine attached to CH2), not a primary aromatic amine (aniline). Therefore, it avoids the high genotoxicity/mutagenicity risks associated with aniline hydroxylation (methemoglobinemia).
-
hERG Inhibition: Low risk. The molecule lacks the lipophilic "tail" usually required for potent hERG channel blockade, though the basic amine is a pharmacophore feature.
AMES Test Prediction
-
Prediction: Negative .
-
Reasoning: Unlike anilines, benzylic amines are not typically bioactivated to DNA-reactive nitrenium ions.
Experimental Workflow for Validation
To confirm these in silico predictions, the following tiered workflow is authoritative.
Figure 2: Tiered experimental workflow for validating ADME predictions.
Protocol 2: Metabolic Stability (Microsomal)
Objective: Determine Intrinsic Clearance (
-
Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) at 37°C.
-
Cofactor: Initiate reaction with NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data: Plot ln(% remaining) vs. time. The slope
determines .
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[2] [Link]
- Di, L., & Kerns, E. (2016).
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
PubChem. (2023). Compound Summary for CID 17221101, 1-(1H-Indol-6-yl)methanamine (Analogous Scaffold). [Link]
- Wan, H., et al. (2007). High-throughput screening of pKa values of pharmaceuticals by pressure-assisted capillary electrophoresis and mass spectrometry.
Sources
Methodological & Application
Synthesis of (1H-Indazol-6-yl)methanamine hydrochloride protocol
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of (1H-Indazol-6-yl)methanamine hydrochloride , a critical pharmacophore in kinase inhibitor development (e.g., targeting VEGFR, PDGFR). Unlike generic procedures, this guide addresses the specific challenges of the indazole scaffold—specifically N1/N2 tautomerism and catalyst poisoning during metallation.
The protocol utilizes a "Protect-Activate-Reduce-Deprotect" strategy, ensuring high regioselectivity and yield. It begins with the commercially available 6-bromo-1H-indazole, proceeds through a palladium-catalyzed cyanation, and concludes with a controlled nitrile reduction and salt formation.
Retrosynthetic Analysis & Strategy
The synthesis is designed to circumvent the poor solubility of the free indazole and the competing reactivity of the N-H bond.
Core Logic:
-
N-Protection: The N1-H proton is acidic (
) and can quench organometallic reagents or coordinate to Pd catalysts. We employ Tetrahydropyranyl (THP) protection for its stability to basic cyanation conditions and facile acid lability. -
Cyanation: A Pd(0)-catalyzed Rosenmund-von Braun equivalent converts the aryl bromide to a nitrile.
-
Reduction: The nitrile is reduced to the primary amine.[1][2] Lithium Aluminum Hydride (
) is selected for complete reduction without partial hydrogenation to imines. -
Global Deprotection: Acidic hydrolysis concomitantly removes the THP group and forms the stable hydrochloride salt.
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Detailed Experimental Protocol
Stage I: N-Protection (THP Installation)
Objective: Mask the indazole nitrogen to improve solubility and prevent catalyst interference.
Reagents:
-
6-Bromo-1H-indazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve 6-bromo-1H-indazole (e.g., 10.0 g, 50.7 mmol) in anhydrous DCM (100 mL). -
Addition: Add DHP (6.4 g, 76.1 mmol) followed by p-TsOH (0.96 g, 5.0 mmol).
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The N1-THP regioisomer is typically the major product (kinetic and thermodynamic preference).
-
Workup: Quench with saturated
solution. Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc/Hexane).
Stage II: Palladium-Catalyzed Cyanation
Objective: Convert the aryl bromide to a nitrile using non-toxic Zinc Cyanide.
Reagents:
-
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)
-
Zinc Cyanide (
) (0.6 equiv) -
Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 equiv) -
DMF (Anhydrous, sparged with Argon)
Protocol:
-
Setup: Charge a pressure vessel or Schlenk flask with the protected bromoindazole (10.0 mmol),
(6.0 mmol), and (0.5 mmol). -
Inertion: Evacuate and backfill with Argon (
). Add degassed DMF (40 mL). -
Reaction: Heat to 90°C for 12–16 hours. The solution typically turns from yellow to dark orange/black.
-
Workup (Oxidative Quench): Cool to RT. Dilute with EtOAc and wash with
or saturated (to sequester Zinc salts). -
Purification: Flash chromatography (Silica gel, 10-30% EtOAc/Hexane).
-
Critical Note: Ensure complete removal of Pd residues, as they can interfere with the subsequent reduction.
-
Product: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbonitrile.
-
Stage III: Nitrile Reduction & Deprotection
Objective: Reduce the nitrile to the amine and cleave the THP group to isolate the HCl salt.
Reagents:
-
Nitrile Intermediate (1.0 equiv)
- (2.5 equiv) (2.0 M in THF)
-
THF (Anhydrous)
-
Workup: Fieser Reagents (
, 15% NaOH) -
Salt Formation: 4M HCl in Dioxane
Protocol:
-
Reduction:
-
Cool a solution of
(25 mmol) in THF (30 mL) to 0°C under Argon. -
Dropwise add the nitrile intermediate (10 mmol) dissolved in THF (20 mL).
-
Allow to warm to RT and stir for 2–4 hours. Caution: Exothermic.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL
(per gram of LAH) -
mL
-
mL
-
mL
-
Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the crude amine (N-protected).
-
-
Deprotection & Salt Formation:
-
Dissolve the crude amine in MeOH (10 mL).
-
Add 4M HCl in Dioxane (10 mL, excess).
-
Stir at RT for 2–4 hours (or heat to 50°C if THP hydrolysis is slow).
-
Isolation: The product often precipitates as the hydrochloride salt. If not, concentrate to dryness and triturate with Diethyl Ether or Acetone.
-
Filtration: Collect the off-white solid by filtration.
-
Process Workflow & Troubleshooting
Figure 2: Operational workflow with critical quality control checkpoints.
Analytical Specifications
Expected Data for (1H-Indazol-6-yl)methanamine Hydrochloride:
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |
| Characteristic methylene singlet at ~4.1 ppm. | ||
| MS (ESI+) | Free base mass. | |
| Solubility | Water, Methanol, DMSO | Insoluble in DCM, Hexane. |
Safety & Handling
-
Cyanide Hazard: Although
is non-volatile, it releases HCN upon contact with strong acid. Never mix the cyanation waste stream directly with the acidic deprotection waste. Treat cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal. -
LiAlH4: Pyrophoric. Reacts violently with water. Use Fieser workup for controlled quenching.
-
Indazoles: Bioactive scaffolds.[8][9][10] Handle with standard PPE (gloves, goggles, lab coat) to prevent inhalation or skin contact.
References
-
Indazole Synthesis Overview: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activity."[8][9][10] European Journal of Medicinal Chemistry. Link
-
Palladium-Catalyzed Cyanation: Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides." Chemical Communications. Link (Note: Zn(CN)2 protocol is an adaptation of this principle).
-
Nitrile Reduction Protocols: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link
-
Indazole Protection Strategies: Slade, D. J., et al. (2009). "Indazoles: Regioselective Protection and Alkylation." Journal of Organic Chemistry. Link
-
Fieser Workup Guide: "Work-up of Aluminum Hydride Reductions." University of Rochester, Not Voodoo. Link
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Definitive Purification of (1H-Indazol-6-yl)methanamine Hydrochloride via Optimized Recrystallization
An Application Note for Drug Development Professionals
Abstract
(1H-Indazol-6-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic agents. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and scalability of the final Active Pharmaceutical Ingredient (API). Impurities introduced at this stage can propagate through subsequent synthetic steps, leading to costly downstream purification challenges and significant regulatory risks.[1][2] This application note provides a comprehensive, field-proven protocol for the purification of (1H-Indazol-6-yl)methanamine hydrochloride using recrystallization. We move beyond a simple list of steps to explain the underlying chemical principles, offering a robust framework for solvent system selection, execution, and analytical validation. This guide is designed for researchers, chemists, and drug development professionals dedicated to establishing unimpeachable quality standards from the foundational stages of API manufacturing.
The Strategic Importance of Intermediate Purification
In pharmaceutical development, the quality of an API is fundamentally linked to the quality of its precursors. (1H-Indazol-6-yl)methanamine, as a primary amine fused to a heterocyclic indazole core, is a polar molecule that is typically handled as a hydrochloride salt to improve its stability and handling characteristics.[3] However, its synthesis can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and isomers.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid crystalline compounds.[4] It is an equilibrium-based separation method that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] A successful recrystallization protocol not only removes impurities but also provides the product with a uniform and desirable crystal habit, which can be advantageous for formulation and bioavailability.
Visualizing the Purification Workflow
The entire process, from crude starting material to a validated, high-purity product, can be visualized as a logical sequence of operations. Each stage is a critical control point for achieving the desired purity.
Caption: Workflow for the purification and validation of (1H-Indazol-6-yl)methanamine hydrochloride.
Part I: Solvent System Selection - The Foundation of Purity
The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, while impurities should remain soluble at all temperatures.[5]
As an amine hydrochloride salt, our target compound is highly polar and capable of forming strong hydrogen bonds. This dictates that polar solvents will be the most effective.
Rationale for Solvent Candidates
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are excellent starting points. Their hydroxyl groups can effectively solvate the hydrochloride salt. Water is also a candidate due to its high polarity, but its high boiling point and strong solvating power might make it difficult to remove and could lead to low recovery.[7]
-
Mixed Solvent Systems: When a compound is too soluble in one solvent (like methanol) even when cold, a mixed solvent system is employed.[8] This involves dissolving the compound in a "good" solvent and then carefully adding a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[9]
Protocol: Small-Scale Solvent Screening
Objective: To identify the optimal single or mixed solvent system for recrystallization.
Methodology:
-
Place approximately 20-30 mg of crude (1H-Indazol-6-yl)methanamine hydrochloride into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, water, acetone) dropwise at room temperature, vortexing after each addition.
-
Observation A: If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed system.
-
-
If the solid is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation B: Note the volume of hot solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL for 30 mg).
-
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation C: The best solvent will yield a high quantity of crystalline precipitate. If no crystals form, try scratching the inside of the tube with a glass rod.
-
-
For Mixed Systems: Dissolve the compound in a minimal amount of a "good" hot solvent (from Observation A). Add a miscible "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexane) dropwise until persistent cloudiness (turbidity) is observed. Add one or two drops of the "good" solvent to redissolve the cloudiness, then proceed with cooling as in step 4.
Data Summary: Expected Solvent Behavior
| Solvent System | Type | Expected Solubility (Hot) | Expected Solubility (Cold) | Rationale & Commentary |
| Methanol | Polar Protic | Very High | Moderate to High | Likely too soluble for good recovery as a single agent. Excellent "good" solvent for a mixed system. |
| Ethanol | Polar Protic | High | Low to Moderate | A strong candidate for a single-solvent recrystallization.[10][11] |
| Isopropanol (IPA) | Polar Protic | Moderate | Low | An excellent candidate. Its lower polarity compared to ethanol often results in better recovery for hydrochloride salts.[9] |
| Ethanol/Ethyl Acetate | Mixed | High | Very Low | A classic polar/medium-polarity pair. The addition of ethyl acetate as an anti-solvent should significantly decrease solubility upon cooling. |
| Methanol/Diethyl Ether | Mixed | Very High | Very Low | Highly effective at forcing precipitation, but the low boiling point of ether requires careful handling to prevent boiling over. |
Part II: The Recrystallization Protocol
This protocol is designed for purifying approximately 5.0 g of crude material. Adjust volumes accordingly for different scales.
Safety Precautions: Wear appropriate PPE (lab coat, safety glasses, gloves). Handle all solvents in a well-ventilated fume hood. The target compound may be an irritant.[12]
Equipment:
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hotplate/stirrer
-
Condenser (optional, for volatile solvents)
-
Stemless glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
Protocol Steps:
-
Dissolution:
-
Place 5.0 g of crude (1H-Indazol-6-yl)methanamine hydrochloride into a 100 mL Erlenmeyer flask with a stir bar.
-
Add approximately 20 mL of isopropanol.
-
Heat the mixture to a gentle boil with stirring.
-
Continue to add isopropanol in small (1-2 mL) portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the recovery of the product upon cooling.[7]
-
-
Decolorization & Hot Filtration (Perform only if necessary):
-
If the solution is highly colored or contains insoluble particulates, remove it from the heat.
-
Add a small amount (approx. 0.1-0.2 g) of activated charcoal to adsorb colored impurities.
-
Bring the solution back to a boil for 2-3 minutes.
-
Pre-heat a stemless glass funnel and a clean 100 mL Erlenmeyer flask on the hotplate.
-
Filter the hot solution quickly through a fluted filter paper into the clean, pre-heated flask. Causality: This step must be performed quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel, which would drastically reduce the yield.[7][8]
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling tends to trap impurities within a rapidly formed crystal lattice.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation & Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of ice-cold isopropanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol. Causality: The wash solvent must be cold to remove the residual mother liquor (which contains the soluble impurities) without significantly re-dissolving the purified product crystals.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystalline solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Part III: Purity Validation - The Self-Validating System
Purification is only confirmed by analytical testing. The success of the recrystallization must be validated by quantitative data.[1]
Analytical Methods for Purity Assessment
| Analytical Method | Principle & Purpose | Acceptance Criteria |
| Melting Point | A pure crystalline solid has a sharp, defined melting point. Impurities depress and broaden this range.[13] | Sharp melting range, typically < 2 °C. |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantitative purity analysis in the pharmaceutical industry.[14] It separates the main compound from any residual impurities, allowing for precise quantification. | Purity ≥ 99.5% (by peak area). No single impurity > 0.1%. |
| ¹H NMR Spectroscopy | Provides structural confirmation of the compound. The absence of signals corresponding to known impurities confirms their removal. | Spectrum consistent with the structure of (1H-Indazol-6-yl)methanamine hydrochloride. Absence of impurity peaks. |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is too close to or above the melting point of the solute.[8] The solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool again. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Try scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. If unsuccessful, boil off some solvent to increase concentration and re-cool. |
| Very Low Recovery/Yield | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with room-temperature solvent. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath. Always wash crystals with ice-cold solvent. |
Conclusion
This application note details a systematic and scientifically-grounded protocol for the purification of (1H-Indazol-6-yl)methanamine hydrochloride. By following a logical workflow of solvent screening, meticulous execution, and rigorous analytical validation, researchers and drug development professionals can consistently produce this key intermediate with the high degree of purity required for pharmaceutical applications. This upstream focus on quality is a strategic investment that minimizes downstream risks, reduces costs, and accelerates the development timeline.
References
- Vertex AI Search. (n.d.). Crystallization. Google Cloud.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. American Chemical Society.
- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Google Cloud.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Introduction to Organic Laboratory Techniques.
- University of Toronto. (n.d.). Experiment 2: Recrystallization. UTSC.
- Millersville University. (n.d.). Recrystallization. Millersville University Chemistry Department.
- ChemBK. (2024, April 9). 1H-indazol-6-amine. ChemBK.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI News.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry.
- Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy. AJRC.
- BenchChem. (n.d.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI School of Physical Sciences.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. athabascau.ca [athabascau.ca]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. ajrconline.org [ajrconline.org]
- 12. chembk.com [chembk.com]
- 13. moravek.com [moravek.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Application Note: Advanced Analytical Methodologies for the Precise Quantification of (1H-Indazol-6-yl)methanamine Hydrochloride
Introduction
(1H-Indazol-6-yl)methanamine hydrochloride is a significant chemical entity, often utilized as a key building block in the synthesis of pharmacologically active molecules.[1] Its structural motif is found in compounds developed for various therapeutic areas, including oncology and neurological disorders.[1] Given its role in pharmaceutical development, the accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantitative analysis of (1H-Indazol-6-yl)methanamine hydrochloride using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and reliable, adhering to principles outlined in the ICH Q2 (R1) guidelines for analytical method validation.[2]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C8H10ClN3 | Inferred from structure |
| Molecular Weight | 183.64 g/mol | Inferred from structure |
| Appearance | Likely a solid | General knowledge |
| Solubility | Soluble in methanol | [3] |
I. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Reverse-phase HPLC is a powerful technique for the separation and quantification of polar and non-polar compounds. For (1H-Indazol-6-yl)methanamine hydrochloride, a C18 column is proposed to provide excellent separation from potential impurities.
Rationale for Method Selection
The indazole core possesses chromophores that allow for sensitive UV detection.[4][5] The use of a C18 stationary phase with a polar mobile phase is well-suited for the retention and separation of this moderately polar amine hydrochloride salt. A gradient elution is recommended to ensure the efficient elution of the main analyte while also separating any co-eluting impurities. The addition of an acid, such as formic acid, to the mobile phase helps to improve peak shape and reproducibility for amine-containing compounds by minimizing tailing.
Experimental Workflow: HPLC-PDA Analysis
Caption: Workflow for HPLC-PDA quantification of (1H-Indazol-6-yl)methanamine hydrochloride.
Detailed HPLC-PDA Protocol
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
2. Reagents and Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh the sample, dissolve in the diluent to achieve a final concentration within the calibration range.[6]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
5. System Suitability: Before sample analysis, inject a mid-concentration standard five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
6. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and a primary method for quantification, especially for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Rationale for Method Selection
GC-MS provides structural information through mass fragmentation patterns, which is invaluable for positive identification.[7][8] The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity for quantitative analysis. Given the presence of a primary amine, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to improve thermal stability and reduce peak tailing.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of (1H-Indazol-6-yl)methanamine hydrochloride.
Detailed GC-MS Protocol
1. Instrumentation:
-
GC system equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride reference standard.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine (anhydrous).
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or another indazole derivative.
3. Preparation of Solutions and Derivatization:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in pyridine.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantification |
5. Data Analysis: For quantification, use the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve of this ratio against the concentration of the standards.
III. UV-Vis Spectrophotometry
For rapid, high-throughput analysis where high selectivity is not required, UV-Vis spectrophotometry is a viable option.
Rationale for Method Selection
The aromatic indazole ring system exhibits strong UV absorbance.[5][9] This method is simple, cost-effective, and suitable for the quantification of the pure substance or in simple formulations.
Detailed UV-Vis Protocol
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
2. Reagents and Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride reference standard.
-
Methanol (spectroscopic grade).
3. Method:
-
Solvent Selection: Methanol is a suitable solvent.[3]
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the analyte in methanol and scan the UV spectrum from 200 to 400 nm to determine the λmax. Based on similar indazole structures, this is expected to be in the range of 250-310 nm.[4][5]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in methanol. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve. The curve should be linear (R² > 0.999).
-
Sample Analysis: Prepare a solution of the sample in methanol with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Method Validation Strategy
All proposed methods should be validated according to ICH Q2 (R1) guidelines to ensure their suitability for their intended purpose.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note details three distinct and robust analytical methods for the quantification of (1H-Indazol-6-yl)methanamine hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (UV-Vis), high selectivity (HPLC-PDA), or confirmatory identification (GC-MS). Each protocol is grounded in established analytical principles for related indazole compounds and provides a solid foundation for method implementation and validation in a research or quality control setting.
References
- Benchchem.
- ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...
- Design, Synthesis and Biological Evaluation of Deriv
- Vetuschi, C., et al. Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis.
- Boyd, S., et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.
- Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. PMC.
- 1H-indazol-6-amine - ChemBK. ChemBK.
- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed.
- Berden, G., Meerts, W. L., & Jalviste, E. Rotationally resolved ultraviolet spectroscopy of indole, indazole, and benzimidazole: Inertial axis reorientation in the S1 ( 1Lb)←S0 transitions.
- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS | Request PDF.
- (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3 | Chemical-Suppliers. Chemical-Suppliers.
- (1-methyl-1H-indazol-6-yl)methanamine hydrochloride; QC-2999. Chemrio.
- Polo, E., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria.
- 1-Methyl-1H-indazol-6-yl-amine. Chem-Impex.
- 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433. PubChem.
- Analytical Methods.
- (1-methyl-1h-indazol-6-yl)methanamine. PubChemLite.
- (1H-Indazol-6-yl)-methyl-amine | 1086392-14-4. BLDpharm.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261. PubChem.
- 1h-indazol-6-amine | Sigma-Aldrich. Sigma-Aldrich.
- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
- Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.
- Roskar, R., & Trdan, T. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Amanote Research.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Note: (1H-Indazol-6-yl)methanamine hydrochloride – In Vitro Assay Development for Fragment-Based Lead Generation
Abstract
(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 115754-21-7) represents a "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., VEGFR, ROCK, Aurora kinases). Its indazole core mimics the purine ring of ATP, while the C6-methanamine tail provides a critical vector for solubility and hydrogen bonding within the solvent-exposed regions of the binding pocket.
This guide outlines the assay development lifecycle for this molecule, treating it as a high-value fragment. We detail protocols for physiochemical handling, biophysical binding validation (Thermal Shift Assay), and biochemical potency quantification (TR-FRET), ensuring robust Z-factors (>0.5) for high-throughput screening campaigns.
Part 1: Physiochemical Characterization & Handling
The Hydrochloride Salt Challenge
The hydrochloride (HCl) salt form significantly improves water solubility compared to the free base, but it introduces acidity that can artifactually inhibit enzymes in unbuffered assays.
-
Mechanism: The primary amine (
) and the indazole nitrogen ( ) create a pH-dependent solubility profile. -
Risk: Direct dissolution in 100% DMSO can lead to "protonation shock" when diluted into low-capacity buffers, or precipitation if the pH shifts near the isoelectric point.
Stock Solution Protocol
Objective: Create a stable 100 mM stock solution free of micro-precipitates.
-
Weighing: Weigh ~5 mg of (1H-Indazol-6-yl)methanamine HCl into a glass vial (avoid static-prone plastics).
-
Solvent: Add anhydrous DMSO to reach 100 mM.
-
Critical Step: Sonicate for 5 minutes at room temperature. The HCl salt may appear cloudy initially; sonication ensures complete solvation.
-
-
QC Check: Dilute 1:100 into PBS (pH 7.4). Measure absorbance at 600 nm. An OD > 0.05 indicates aggregation/precipitation.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Limit freeze-thaw cycles to 3.
Part 2: Biophysical Validation (Thermal Shift Assay)
For fragments like (1H-Indazol-6-yl)methanamine, enzymatic potency may be low (
Assay Principle
We measure the shift in the melting temperature (
Protocol: High-Throughput DSF
-
Instrument: qPCR machine (e.g., Roche LightCycler or equivalent) with ROX/SYPRO filters.
-
Reagents:
-
Protein: Recombinant Kinase Domain (e.g., Aurora A), 2
final. -
Dye: SYPRO Orange (5000x stock), used at 5x final.
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM
.
-
Step-by-Step:
-
Plate Prep: In a 384-well white PCR plate, dispense 9
of Protein/Dye mix. -
Compound Addition: Add 1
of (1H-Indazol-6-yl)methanamine stock (final conc: 1 mM for fragment screening).-
Control: DMSO only (Negative) and Staurosporine (Positive Reference).
-
-
Run Parameters: Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
Analysis: Calculate the derivative (
). The peak determines .[1]-
Pass Criteria:
indicates significant binding.
-
Figure 1: Differential Scanning Fluorimetry (DSF) workflow for validating fragment binding.
Part 3: Biochemical Potency Assay (TR-FRET)
Once binding is confirmed, we quantify inhibition using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™ or HTRF). This is superior to standard fluorescence due to resistance to compound autofluorescence (common with nitrogen-rich heterocycles).
Assay Design (Kinase Surrogate)
-
Target: ROCK1 (Rho-associated kinase) – The indazole core is a known scaffold for ROCK inhibitors (e.g., Fasudil analogs).
-
Tracer: AlexaFluor 647-labeled ATP or substrate.
-
Antibody: Europium-labeled anti-phospho antibody.
Protocol: TR-FRET Kinase Inhibition
Buffer Conditions: 50 mM HEPES pH 7.5, 10 mM
-
Titration: Prepare a 10-point serial dilution of (1H-Indazol-6-yl)methanamine (Top conc: 100
, 1:3 dilution). -
Enzyme Reaction (10
):-
2.5
Compound. -
2.5
Kinase (ROCK1, 5 nM final). -
Pre-incubate 15 mins to allow "Type II" binding modes (if applicable).
-
5
Substrate/ATP Mix (ATP at , Substrate at 200 nM).
-
-
Incubation: 60 minutes at Room Temp.
-
Detection (10
): Add EDTA (to stop reaction) + Eu-Antibody. -
Read: EnVision or PHERAstar plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
Data Analysis & Validation
-
Ratio Calculation:
-
IC50: Fit using 4-parameter logistic regression (GraphPad Prism).
-
Z-Factor (Validation):
-
Where
= Positive Control (No Inhibitor), = Negative Control (No Enzyme). -
Requirement:
for a robust assay [1].
-
Part 4: Cellular Target Engagement (In-Cell Western)
To prove the compound permeates the cell membrane and inhibits the kinase in a physiological environment.
Protocol
-
Cell Seeding: Seed A549 cells (10k/well) in 96-well black/clear-bottom plates.
-
Treatment: Treat with compound (0.1 - 50
) for 2 hours. -
Stimulation: Stimulate pathway (e.g., Lysophosphatidic acid for ROCK) for 15 mins.
-
Fixation: 4% Paraformaldehyde for 20 mins.
-
Staining:
-
Primary Ab: Anti-pMYPT1 (ROCK substrate).
-
Secondary Ab: IRDye 800CW.
-
Normalization: CellTag 700 Stain (total cell number).
-
-
Imaging: LI-COR Odyssey system.
Summary of Data Presentation
| Assay Type | Readout | Success Criteria | Purpose |
| Solubility | Turbidimetry (OD600) | OD < 0.05 at 100 | Prevent false positives (aggregators). |
| DSF (Thermal Shift) | Validate physical binding to the pocket. | ||
| TR-FRET | IC50 ( | Z-Factor > 0.5 | Quantify enzymatic inhibition. |
| In-Cell Western | EC50 ( | Dose-dependent signal loss | Verify cell permeability. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link
-
Lombardi, S., et al. (2021). Indazole: A Privileged Scaffold for the Design of Multi-Target Kinase Inhibitors. ChemMedChem. Link
-
CSIRO. Interrogating Fragments Using a Protein Thermal Shift Assay. Link
Sources
Application Notes and Protocols for Characterizing (1H-Indazol-6-yl)methanamine hydrochloride in Cell-Based Assays
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Structurally, it consists of a benzene ring fused to a pyrazole ring.[2] This arrangement provides a unique three-dimensional structure that can engage in various interactions with biological macromolecules. Notably, the indazole core is a key feature in numerous potent and selective protein kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.[4][5][6]
Given the prevalence of the indazole motif in approved and investigational kinase inhibitors, novel derivatives such as (1H-Indazol-6-yl)methanamine hydrochloride are promising candidates for drug discovery research. These application notes provide a comprehensive guide for researchers to systematically characterize the cellular effects of (1H-Indazol-6-yl)methanamine hydrochloride, starting from broad phenotypic assessments to specific target engagement and pathway analysis. The following protocols are designed to be robust and adaptable to various cell lines and laboratory settings.
Primary Screening: Assessing Antiproliferative Activity
A logical first step in characterizing a novel compound is to determine its effect on cell proliferation and viability. The MTT and WST-1 assays are reliable, colorimetric methods for this purpose.[7][8] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[7][9]
Principle of Tetrazolium-Based Proliferation Assays
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[7] The amount of formazan produced is directly proportional to the number of viable cells. The MTT assay produces a purple formazan that is insoluble and requires a solubilization step, while the WST-1 assay produces a water-soluble formazan, simplifying the protocol.[7][8]
Protocol: Cell Proliferation and Viability Assay (MTT)
This protocol is adapted for adherent cells grown in a 96-well plate format.
Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Cell line of interest (e.g., MCF-7 breast cancer cells)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[7][9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of (1H-Indazol-6-yl)methanamine hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Expected Results and Interpretation
A dose-dependent decrease in absorbance indicates that (1H-Indazol-6-yl)methanamine hydrochloride has antiproliferative or cytotoxic effects. The IC₅₀ value provides a quantitative measure of the compound's potency.
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| IC₅₀ of (1H-Indazol-6-yl)methanamine hydrochloride | To be determined |
| IC₅₀ of a known inhibitor (e.g., Staurosporine) | ~10 nM |
Secondary Assay: Investigating Induction of Apoptosis
If the compound inhibits cell proliferation, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in apoptosis is the activation of caspases, a family of proteases.
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[11][12] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[11]
Protocol: Caspase-Glo® 3/7 Assay
This "add-mix-measure" protocol is designed for a 96-well plate format.[11]
Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)[11]
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of concentrations of (1H-Indazol-6-yl)methanamine hydrochloride as described in the proliferation assay protocol. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Execution: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Expected Results and Interpretation
A dose-dependent increase in the luminescent signal indicates that the compound induces apoptosis through the activation of caspase-3 and -7.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
A critical step in drug development is confirming that a compound binds to its intended intracellular target.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a cellular context.[13][14][15]
Principle of CETSA®
CETSA® is based on the principle of ligand-induced thermal stabilization of the target protein.[13][16] When a protein is heated, it denatures and aggregates.[16] If a compound binds to the protein, it can stabilize the protein's structure, increasing its melting temperature.[17] In a CETSA® experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble target protein remaining after centrifugation is quantified, typically by Western blotting.[13]
Protocol: CETSA® for Target Engagement
This protocol requires an antibody specific to the putative target protein.
Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PBS and lysis buffer with protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane, primary and secondary antibodies, ECL substrate)[18][19]
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat the cells with the compound at a fixed concentration (e.g., 10x IC₅₀) or with a vehicle control for 1 hour at 37°C.[13]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[13][16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform Western blotting on the soluble fractions to detect the target protein.[18][19] Also, probe for a loading control like GAPDH.[13]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the treated and vehicle control samples to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Results and Interpretation
A rightward shift in the melting curve of the target protein in compound-treated cells compared to control cells demonstrates that (1H-Indazol-6-yl)methanamine hydrochloride binds to and stabilizes the target protein within the cell.
Caption: Principle of Cellular Thermal Shift Assay (CETSA®).
Pathway Analysis: Western Blotting for Downstream Effects
If (1H-Indazol-6-yl)methanamine hydrochloride is a kinase inhibitor, it will modulate the phosphorylation state of downstream substrate proteins. Western blotting is a widely used technique to analyze changes in protein expression and post-translational modifications like phosphorylation.[18]
Principle of Western Blotting for Phospho-Proteins
Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and detecting specific proteins using antibodies.[18][20] To assess kinase activity, phospho-specific antibodies are used to detect the phosphorylated form of a target protein. A decrease in the phospho-protein signal upon compound treatment indicates inhibition of the upstream kinase.
Protocol: Western Blotting for Pathway Analysis
Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Cell line of interest
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (one for the total protein and one for the phosphorylated form of the target)
-
HRP-conjugated secondary antibody
-
Equipment and reagents for SDS-PAGE and protein transfer[20]
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat with (1H-Indazol-6-yl)methanamine hydrochloride at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total form of the protein or a loading control (e.g., GAPDH).
Expected Results and Interpretation
A dose- and time-dependent decrease in the signal from the phospho-specific antibody, with no significant change in the total protein level, indicates that (1H-Indazol-6-yl)methanamine hydrochloride inhibits the signaling pathway by reducing the phosphorylation of the target substrate.
| Parameter | Example Data |
| Cell Line | HCT116 |
| Compound Concentration | 0, 0.1, 1, 10 µM |
| Treatment Time | 2 hours |
| Phospho-Protein Level | Decreases with increasing concentration |
| Total Protein Level | Remains constant |
Conclusion
This comprehensive guide provides a strategic framework for the initial characterization of (1H-Indazol-6-yl)methanamine hydrochloride. By systematically progressing from broad phenotypic assays to specific target engagement and pathway analysis, researchers can efficiently elucidate the compound's mechanism of action. These protocols serve as a robust starting point and can be further optimized based on the specific cell lines and putative targets being investigated. The insights gained from these cell-based assays are crucial for advancing promising compounds like (1H-Indazol-6-yl)methanamine hydrochloride through the drug discovery pipeline.
References
-
WST-1 Assay Protocol for Cell Proliferation and Viability. Creative Bioarray. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information. [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard Office of Technology Development. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
Kinase Activity Assay. Creative Diagnostics. [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [Link]
-
(1-Methyl-1H-indazol-6-yl)methanamine HCL. Chemical-Suppliers.com. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inits.at [inits.at]
- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. atcc.org [atcc.org]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. hellobio.com [hellobio.com]
Application Note: Scalable Synthesis of 1H-Indazole Derivatives
Executive Summary & Strategic Analysis
The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, underpinning FDA-approved oncology agents like Pazopanib , Axitinib , and Niraparib . While medicinal chemistry routes often prioritize speed and diversity, large-scale synthesis demands a rigorous focus on process safety , cost-efficiency , and regiocontrol .
This guide addresses the two primary bottlenecks in indazole manufacturing:
-
Safe Construction of the Heterocycle: Managing the thermal hazards of diazonium intermediates in the classical Jacobson synthesis versus the cost-implications of the SNAr fluorobenzaldehyde route.
-
Regioselective N-Functionalization: Overcoming the inherent N1 vs. N2 nucleophilicity competition to achieve >98% isomer purity without chromatographic separation.
Strategic Route Comparison
| Feature | Route A: Modified Jacobson (Diazotization) | Route B: SNAr Cyclization (Hydrazine) |
| Starting Material | o-Toluidines (Cheap, abundant) | 2-Fluorobenzaldehydes (Higher cost) |
| Key Intermediate | Diazonium salt (Explosion hazard) | Hydrazone (Generally stable) |
| Scalability | High, requires strict thermal control | High, "greener" profile |
| Atom Economy | Moderate (Acyl protection/deprotection) | High |
| Primary Use Case | Commodity scale (>100 kg), simple substitutions | High-value intermediates, sensitive functionality |
Protocol 1: Large-Scale Ring Construction (Modified Jacobson)
While the condensation of 2-fluorobenzaldehyde with hydrazine is operationally simpler, the Jacobson synthesis remains the industrial workhorse for simple indazoles due to the low cost of o-toluidine precursors. This protocol details a safety-optimized batch process that mitigates the risk of diazonium accumulation.
Mechanism & Process Flow
The reaction proceeds via the N-acylation of o-toluidine, followed by nitrosation to generate the N-nitroso intermediate. This rearranges to the diazonium salt, which undergoes spontaneous intramolecular cyclization.
Figure 1: Reaction pathway for the modified Jacobson synthesis highlighting critical safety nodes.
Detailed Methodology
Scale: 1.0 mol (approx. 107 g starting material) Safety Critical: Perform in a reactor with active cooling and emergency quench capability.
Step 1: Acetylation[1]
-
Charge o-toluidine (107 g, 1.0 mol) and Glacial Acetic Acid (300 mL) into a 2L jacketed reactor.
-
Cool to 15°C.
-
Add Acetic Anhydride (112 g, 1.1 mol) dropwise over 60 minutes. Note: Exothermic reaction.[1] Maintain internal temperature <40°C.
-
Stir at 25°C for 2 hours. Monitor conversion by HPLC (Target: <0.5% unreacted amine).
Step 2: Nitrosation & Cyclization (The "One-Pot" Phase)
Crucial Modification: Unlike older protocols that isolate the N-nitroso compound, this process telescopes the steps to minimize exposure to hazardous solids.
-
Cool the N-acetyl mixture to 0–5°C .
-
Add Conc. HCl (37%, 200 mL) slowly.
-
Prepare a solution of Sodium Nitrite (76 g, 1.1 mol) in Water (150 mL).
-
Sub-surface Addition: Add the NaNO2 solution to the reactor over 2 hours.
-
Critical Parameter: Internal temperature must strictly remain <5°C .[2]
-
Observation: The mixture will turn dark/brown.
-
-
Post-addition, stir at 0°C for 1 hour.
-
Controlled Warming: Slowly ramp the temperature to 25°C over 2 hours, then to 50°C for 1 hour.
-
Safety: Nitrogen evolution will occur.[1] Ensure reactor venting is unblocked.
-
-
Quench: Cool to 20°C. Neutralize carefully with 50% NaOH solution to pH 8-9.
-
Isolation: Filter the precipitated crude solid. Wash with cold water (3 x 200 mL).
Step 3: Hydrolysis (Deprotection)
The Jacobson product is often the 1-acetyl-indazole or a mixture.
-
Suspend wet cake in 5N HCl (500 mL).
-
Reflux (90°C) for 2 hours to remove the acetyl group.
-
Cool to RT and neutralize with Ammonia/NaOH.
-
Filter, wash with water, and dry in a vacuum oven at 50°C.
Expected Yield: 75–85% Purity: >98% (HPLC)
Protocol 2: Regioselective N1-Alkylation
Alkylation of 1H-indazole yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. Separation via chromatography is non-viable at kg-scale. This protocol uses thermodynamic equilibration to achieve >95:5 N1:N2 selectivity.
The Regioselectivity Landscape
Figure 2: Decision logic for controlling N-alkylation regiochemistry.
Optimized N1-Alkylation Protocol
Reagents: Sodium Hydride (60% in oil), THF (Anhydrous), Alkyl Halide.[3] Mechanism: The sodium salt of indazole in THF forms a tight ion pair that sterically hinders the N2 position and allows equilibration to the more stable N1-anion.
-
Preparation: Charge 1H-Indazole (50 g, 0.42 mol) and Anhydrous THF (500 mL) to a nitrogen-purged reactor.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 20.2 g, 1.2 equiv) portion-wise.
-
Caution: Hydrogen gas evolution.
-
-
Equilibration: Stir at 0°C for 30 mins, then warm to RT for 1 hour . This ensures complete formation of the thermodynamic anion.
-
Alkylation: Cool back to 0°C. Add Alkyl Bromide (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir.
-
Checkpoint: Monitor by HPLC. If N2 isomer >5%, heat to 50°C to encourage thermodynamic rearrangement (N2 -> N1).
-
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[3][4][5]
-
Purification: Crystallization from Heptane/EtOAc is usually sufficient to remove trace N2 isomer.
Process Safety & Engineering Controls
Thermal Hazards (Diazotization)
-
DSC Data: Diazonium intermediates exhibit onset of decomposition often as low as 20°C.
-
Engineering Control: Use a Heat Flow Calorimeter during scale-up to determine the Maximum Temperature of Synthesis (MTS).
-
Accumulation: Never stop the stirrer during NaNO2 addition. Localized hotspots can trigger autocatalytic decomposition.
Impurity Profiling (HPLC)
| Impurity | Origin | Control Strategy |
| N2-Isomer | Kinetic alkylation | Use NaH/THF; extend reaction time; recrystallize. |
| Bis-indazole | Radical coupling during diazotization | Strict temperature control (<5°C); avoid excess nitrite. |
| Aniline Precursor | Incomplete reaction | Ensure stoichiometric excess of nitrosating agent. |
References
-
Review of Indazole Synthesis: Gaikwad, D. D., et al. "Synthesis of indazole derivatives in different methods."[6][7][8] ResearchGate.[2]
-
Regioselective Alkylation: Meaney, P. J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021.
-
Safety in Diazotization: Hansen, K. B., et al. "Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole." Molecules, 2019.[9]
-
Jacobson Synthesis Mechanism & Protocol: Organic Syntheses, Coll. Vol. 4, p.536 (1963).
-
Industrial SNAr Approaches: Liao, Y., et al. "Base-Promoted SNAr Reactions... as a Route to N-Aryl Indoles."[10][11] Molecules, 2019.[9]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (1H-Indazol-6-yl)methanamine hydrochloride: A Putative Chemical Probe for Polo-like Kinase 4 (PLK4)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1H-Indazol-6-yl)methanamine hydrochloride as a chemical probe. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2] This document will focus on its putative application as a probe for Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression, and a target of interest in oncology.[3][4]
A chemical probe is a small molecule that selectively modulates the function of a specific protein target, enabling researchers to study the protein's role in cellular and organismal systems.[5] The effective use of a chemical probe requires a thorough understanding of its properties and a rigorous experimental design to ensure that observed phenotypes are a direct result of on-target activity.
Introduction to (1H-Indazol-6-yl)methanamine hydrochloride
(1H-Indazol-6-yl)methanamine hydrochloride belongs to the indazole class of compounds, which have been extensively explored in drug discovery. The indazole nucleus serves as a versatile scaffold for the development of inhibitors targeting various enzymes and receptors.[2] While the specific biological targets of (1H-Indazol-6-yl)methanamine hydrochloride are not extensively characterized in publicly available literature, its structural similarity to known kinase inhibitors, particularly those targeting PLK4, suggests its potential utility as a chemical probe in this area.[3][4]
Chemical Structure:
Key Considerations for Use as a Chemical Probe:
-
Potency and Selectivity: A high-quality chemical probe should exhibit high potency towards its intended target and possess a well-defined selectivity profile against other related proteins.[5][6]
-
Cellular Permeability: For intracellular targets, the probe must be able to cross the cell membrane to engage its target.[7]
-
Mechanism of Action: A clear understanding of how the probe interacts with its target is crucial for interpreting experimental results.[8]
-
Controls: The use of appropriate controls, such as a structurally similar but inactive molecule (negative control) and a chemically distinct probe for the same target (orthogonal control), is essential for validating experimental findings.[9][10]
Putative Biological Target: Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[3] Overexpression of PLK4 has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[4] The development of selective PLK4 inhibitors is therefore of significant interest in oncology research. Given that indazole-containing compounds have been successfully developed as potent PLK4 inhibitors, it is plausible that (1H-Indazol-6-yl)methanamine hydrochloride may also exhibit activity against this kinase.[3][4]
Simplified PLK4 Signaling Pathway in Centriole Duplication
Caption: Simplified schematic of PLK4's role in initiating centriole duplication.
Experimental Protocols
The following protocols are designed to guide the researcher in evaluating the potential of (1H-Indazol-6-yl)methanamine hydrochloride as a chemical probe for PLK4.
In Vitro Kinase Assay to Determine Potency
This protocol aims to determine the in vitro potency of (1H-Indazol-6-yl)methanamine hydrochloride against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a peptide substrate)
-
ATP (Adenosine triphosphate)
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of (1H-Indazol-6-yl)methanamine hydrochloride in an appropriate solvent (e.g., DMSO).
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the PLK4 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Data Presentation:
| Compound | Target | IC50 (nM) |
| (1H-Indazol-6-yl)methanamine hydrochloride | PLK4 | TBD |
| Positive Control Inhibitor | PLK4 | Known Value |
*TBD: To be determined experimentally.
Cell-Based Assay for Target Engagement
This protocol is designed to confirm that (1H-Indazol-6-yl)methanamine hydrochloride can enter cells and bind to PLK4. A cellular thermal shift assay (CETSA) is a suitable method for this purpose.
Materials:
-
Cancer cell line with known PLK4 expression (e.g., MCF-7 breast cancer cells)
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Cell lysis buffer
-
PBS (Phosphate-buffered saline)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PLK4 and a loading control)
Procedure:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of (1H-Indazol-6-yl)methanamine hydrochloride or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PLK4 in each sample by Western blotting.
-
A shift in the melting curve of PLK4 in the presence of the compound indicates target engagement.
Phenotypic Assay: Quantifying Centrosome Amplification
This assay measures the downstream cellular effect of PLK4 inhibition.
Materials:
-
Cancer cell line (e.g., U2OS)
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Fixative (e.g., methanol)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Primary antibody against a centrosomal marker (e.g., gamma-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat the cells with a concentration range of (1H-Indazol-6-yl)methanamine hydrochloride for a duration that allows for cell cycle progression (e.g., 48-72 hours).
-
Fix, permeabilize, and stain the cells with the primary and secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with more than two centrosomes. A decrease in centrosome amplification is expected with PLK4 inhibition.
Experimental Workflow Visualization
Caption: A workflow for validating a chemical probe.
Best Practices and Interpretation of Results
-
Concentration Matters: Use the lowest concentration of the probe that elicits the desired on-target effect to minimize off-target activities.[7][11] It is recommended to perform dose-response experiments for all assays.
-
Mindful of Off-Target Effects: No chemical probe is perfectly selective. Be cautious when interpreting results, especially at high concentrations.[7] Profiling the probe against a panel of kinases can provide valuable information about its selectivity.
-
Data Reproducibility: Ensure that all experiments are performed with appropriate biological and technical replicates to ensure the reproducibility of the findings.
Conclusion
(1H-Indazol-6-yl)methanamine hydrochloride, as a member of the pharmacologically relevant indazole family, holds promise as a chemical probe. By following the outlined protocols and best practices, researchers can rigorously evaluate its potential to investigate the biology of PLK4 and its role in disease. This systematic approach, from in vitro validation to cellular phenotypic analysis, is crucial for the confident application of any chemical probe in biological research and drug discovery.
References
- Target Identification Using Chemical Probes. - Radcliffe Department of Medicine. (2018). Methods in Enzymology, 610, 27-58.
- Probing your next target? Chemical Probes feature in Open Targets. (2018, September 11). Open Targets Blog.
- The importance of chemical probes in molecular and cell biology. (2023, October 4). FEBS Network.
- Advancing Biomedical Research with Quality Chemical Probes.
- Target engagement - the Chemical Probes Portal. Chemical Probes Portal.
- CHOOSING & USING CHEMICAL PROBES. Cayman Chemical.
- How to use chemical probes. Chemical Probes Portal.
- Best Practices for Chemical Probes. (2016, July 6). Alto Predict.
- 1-Methyl-1H-indazol-6-yl-amine. Chem-Impex.
- A rule of two for using chemical probes? (2023, July 17). Practical Fragments.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022, August 5). Bentham Science.
- The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)
- (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3. Chemical-Suppliers.
- The Complete Guide to Cell-Based Assays. SPT Labtech.
- (1H-Indazol-6-yl)methanamine. Chemrio.
- 1h-indazol-6-amine. Sigma-Aldrich.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022, January 23). PMC.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022, August 5). Ingenta Connect.
- Indazoles in Drug Discovery. PharmaBlock.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Publishing.
- BindingDB BDBM696057 6-(1H-indazol-6-yl)-N2-[1-methyl-1-(6-methyl-2-pyridyl)ethyl]. BindingDB.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PMC.
- 1086392-14-4|(1H-Indazol-6-yl)-methyl-amine. BLDpharm.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2011). The Journal of Organic Chemistry.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences.
- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Benchchem.
- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 6. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 7. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 8. network.febs.org [network.febs.org]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 11. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Application Note: In Vivo Formulation Strategies for (1H-Indazol-6-yl)methanamine Hydrochloride
[1][2][3][4]
Executive Summary & Scientific Rationale
(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 267413-23-0, often an intermediate for kinase inhibitors like Axitinib analogues) presents a classic formulation challenge: balancing the high aqueous solubility of the hydrochloride salt with the hydrophobic nature of the aromatic indazole core.[1][2][3]
While the HCl salt form significantly improves initial dissolution compared to the free base, researchers must guard against in vivo precipitation .[2][3][4] Upon injection, the physiological buffering capacity (pH 7.[2][3][4]4) can strip the proton from the amine (pKa ~9-10) or the indazole nitrogen, potentially causing the hydrophobic free base to crash out of solution.[2][3] This leads to poor bioavailability, erratic pharmacokinetic (PK) data, and potential toxicity at the injection site.[2][3][4]
This guide prioritizes solubility maintenance and physiological compatibility , moving beyond simple saline dissolution to robust, buffered, or co-solvent systems.[3][4]
Physicochemical Profiling & Pre-Formulation Logic[1]
Before selecting a vehicle, we must analyze the molecule's behavior in solution.[2][3][4]
| Property | Value / Characteristic | Implication for Formulation |
| Salt Form | Hydrochloride (HCl) | Acidic in solution.[1][2][3][4] Susceptible to Common Ion Effect in Saline (0.9% NaCl), which may decrease solubility compared to water.[2][3][4] |
| Core Structure | Indazole (Bicyclic aromatic) | Planar, hydrophobic.[2][3][4] Prone to π-π stacking aggregation.[1][2][3][4] |
| Functional Group | Primary Amine (-CH₂NH₂) | Basic (pKa ~9.5).[2][3][4] Positively charged at acidic/neutral pH (good solubility).[2][3][4] |
| H-Bonding | Indazole -NH | Can act as H-bond donor/acceptor.[1][2][3][4] pH sensitive.[2][3][4] |
| LogP (Predicted) | ~1.0 - 1.5 (Free Base) | Moderately lipophilic.[2][3][4] Requires co-solvents at high doses (>10 mg/kg).[2][3][4] |
Critical Warning: The "Saline Trap"
Do not automatically dissolve HCl salts in 0.9% Saline.
-
Common Ion Effect: The high concentration of Chloride ions (Cl⁻) in saline can suppress the dissociation of the drug-HCl salt, reducing its saturation solubility.[2][3][4]
-
pH Drift: HCl salts dissolved in unbuffered saline often yield a pH < 4.0, which is painful upon injection and can cause tissue necrosis.[2][3][4]
Recommendation: Start with Water for Injection (WFI) or 5% Dextrose (D5W) to maximize solubility, then adjust tonicity and pH.[2][3][4]
Vehicle Selection Decision Tree
The following logic flow ensures you select the mildest vehicle that supports your required concentration.
Figure 1: Decision matrix for selecting the optimal vehicle based on solubility and target concentration.
Detailed Formulation Protocols
Protocol A: Standard Aqueous Formulation (Low to Medium Dose)
Target: IV (Intravenous), IP (Intraperitoneal) Concentration Limit: Typically < 5 mg/mL Vehicle: 5% Dextrose in Water (D5W) or 10mM Acetate Buffer[2][3][4]
-
Weighing: Weigh the required amount of (1H-Indazol-6-yl)methanamine HCl into a sterile glass vial.
-
Dissolution: Add 90% of the final volume of Water for Injection (WFI) .[2][3][4] Vortex for 1-2 minutes. The solution should be clear.
-
pH Adjustment: Measure pH. It will likely be acidic (pH ~3-4).[1][2][3][4]
-
Tonicity Adjustment: Add Dextrose powder (to 5% w/v) or dilute with concentrated Dextrose solution to achieve isotonicity (~290 mOsm/kg).[2][3][4]
-
Filtration: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[2][3][4] PES is low-protein binding and chemically resistant.[1][2][3][4]
Protocol B: Co-Solvent "Rescue" Formulation (High Dose)
Target: PO (Oral), IP, or High-Dose IV Concentration: > 5 mg/mL Vehicle: 5% DMSO / 40% PEG400 / 55% Water[2][3][4]
-
Primary Solubilization: Dissolve the compound in 100% DMSO . The volume of DMSO should be 5% of the final total volume.[2][3][4]
-
Co-Solvent Addition: Add PEG400 (Polyethylene Glycol 400).[2][3][4] Volume should be 40% of total.[2][3][4]
-
Aqueous Dilution: Slowly add Water for Injection (55% of volume) while vortexing.
-
Clarification: If the solution is hazy, sonicate for 5 minutes at room temperature.
Quality Control & Stability
Before administration, verify the formulation integrity.[2][3][4]
| Test | Acceptance Criteria | Method |
| Visual Inspection | Clear, colorless to pale yellow.[1][2][3][4] No particulates.[2][3][4] | Light box inspection against black/white background.[2][3][4] |
| pH | 4.5 – 6.5 (IV/IP) | Micro-pH probe.[2][3][4] |
| Osmolality | 280 – 320 mOsm/kg | Freezing point depression osmometer.[2][3][4] |
| Stability | Use within 24 hours.[2][3][4] | HPLC (check for oxidation of amine). |
Storage: Store the solid HCl salt at -20°C, desiccated. Store formulated solution at 4°C and use fresh.
In Vivo Administration Guidelines
Route-Specific Considerations
-
Intravenous (IV):
-
Intraperitoneal (IP):
-
Oral Gavage (PO):
Troubleshooting "Crash Out"
If the animal shows signs of immediate distress (writhing) or if you see white precipitate in the syringe:
References
-
BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Retrieved from [2][3][4]
-
Li, P., & Zhao, L. (2019).[2][3][4] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 559, 13-25.[2][3][4] (General principles for salt formulation).
-
PubChem. (2025).[2][3][4] (1H-Indazol-6-yl)methanol | C8H8N2O.[1][2][3][4] National Library of Medicine.[2][3][4] Retrieved from [2][3][4]
-
Tran, P. T., et al. (2022).[2][3][4][6] Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents.[1][2][4][6][7] Letters in Drug Design & Discovery, 19(5). (Context on biological activity and solubility of 6-aminoindazoles).
-
Strickley, R. G. (2004).[2][3][4] Solubilizing excipients in oral and injectable formulations.[2][3][4][5] Pharmaceutical Research, 21(2), 201-230.[2][3][4] (Standard reference for vehicle selection).
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - (1-methyl-1h-indazol-6-yl)methanamine (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 4. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Application Note: Handling, Storage, and Solubilization of (1H-Indazol-6-yl)methanamine Hydrochloride
Introduction & Scientific Context
(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 267413-23-0 for 2HCl; 1086392-14-4 for base) is a critical heterocyclic building block in medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Pazopanib, Axitinib) and GPCR ligands.
The presence of the primary amine group (
This guide provides an authoritative protocol for maintaining the chemical integrity of this compound, ensuring reproducibility in biological assays and synthetic workflows.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | (1H-Indazol-6-yl)methanamine hydrochloride | May be supplied as mono- or dihydrochloride.[1] |
| Molecular Formula | MW (Free Base): 147.18 g/mol | |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation. |
| Solubility (Water) | High (>20 mg/mL) | Acidic pH aids solubility. |
| Solubility (DMSO) | High (>50 mg/mL) | Preferred for stock solutions. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture. |
| pKa (Calculated) | ~9.5 (Amine), ~13.8 (Indazole NH) | Amine is protonated at physiological pH. |
Storage Guidelines: The "Dry-Chain" Protocol
The integrity of (1H-Indazol-6-yl)methanamine HCl relies on minimizing two vectors of degradation: Hydrolysis (via moisture absorption) and Oxidation (via atmospheric oxygen).
Long-Term Storage (Months to Years)
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of oxidation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The primary amine reacts with atmospheric
to form carbamic acid derivatives over time. -
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or heat-shrink seals over the cap.
Short-Term Handling (Days)
-
Desiccation: Always equilibrate the vial to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, turning the free-flowing powder into a sticky gum.
-
Environment: Weigh in a low-humidity environment or a glove box if available.
Storage Logic Flow
The following decision tree illustrates the protocol for determining storage conditions based on usage frequency.
Figure 1: Decision matrix for storage conditions to prevent hygroscopic degradation.
Handling & Solubilization Protocol
Objective: Prepare a stable stock solution (typically 10 mM or 100 mM) for biological assays or synthetic reactions.
Solvent Selection
-
DMSO (Dimethyl Sulfoxide): Preferred. Excellent solubility, antimicrobial, and low volatility. Suitable for freezing.
-
Water: Good solubility due to the HCl salt, but aqueous solutions are prone to hydrolysis and bacterial growth over time. Only use for immediate application.
-
Methanol/Ethanol: Good solubility. Useful for chemical synthesis but evaporates too quickly for reliable storage of standard solutions.
Step-by-Step Solubilization
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator for 30–60 minutes. Do not open until condensation is no longer visible on the glass.
-
Weighing:
-
Use an anti-static gun if the powder is static-prone.
-
Weigh the solid into a pre-tared amber glass vial, not a plastic boat (static charge can cause loss of fine powder).
-
-
Calculation:
-
Note: Ensure you use the MW of the specific salt form (e.g., Mono-HCl vs. Di-HCl). Check the Certificate of Analysis (CoA).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (≥99.9%).
-
Vortex for 30 seconds. If particles persist, sonicate for 1–2 minutes at room temperature. Avoid heating above 40°C to prevent degradation.
-
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Solubilization Workflow Diagram
Figure 2: Workflow for preparing stable stock solutions in DMSO.
Quality Control & Stability Monitoring
Researchers must validate the compound integrity, especially if the vial has been stored for >6 months.
-
Visual Check: The solid should be white/off-white.[2] A yellow or brown tint indicates oxidation of the amine or indazole ring.
-
Solubility Check: The solution in DMSO should be clear. Turbidity suggests polymerization or salt disproportionation.
-
Analytical Verification (HPLC-MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: UV 254 nm (Indazole absorption).
-
Criteria: Purity >95%. Look for a peak shift or broadening which may indicate hydrolysis of the salt or oxidation.
-
Safety & Waste Disposal
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Spill Protocol: Dampen a paper towel with water/ethanol to wipe up powder (prevent dust). Dispose of as solid chemical waste.
-
Disposal: Do not pour down the drain. Dispose of DMSO solutions in the halogenated or non-halogenated organic waste stream depending on institutional guidelines (DMSO is generally non-halogenated, but the compound contains Cl).
References
-
BLD Pharm. (1H-Indazol-6-yl)methanamine dihydrochloride Product Page. Retrieved from
-
PubChem. (1-Methyl-1H-indazol-6-yl)methanamine Compound Summary. National Library of Medicine. Retrieved from
-
CymitQuimica. Safety Data Sheet: (1H-Indazol-6-yl)methanamine hydrochloride. Retrieved from
- Gaun, A. et al. (2019). Indazole Derivatives as Kinase Inhibitors: Synthesis and Biological Activity. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. General Handling of Amine Hydrochlorides. Retrieved from
Sources
Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 1H-Indazole-3-Amine Derivatives
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of kinase inhibitors and bioactive scaffolds based on the 1H-indazole-3-amine core.
Executive Summary & Strategic Analysis
The 1H-indazole-3-amine scaffold is a "privileged structure" in drug discovery, serving as a critical hinge-binding motif in kinase inhibitors (e.g., Axitinib, Linifanib). However, functionalizing this ring via Suzuki-Miyaura cross-coupling presents a unique "Chemoselectivity Triad" challenge:
-
Catalyst Poisoning: The unprotected N1-H and N2 nitrogens are potent σ-donors that can displace phosphine ligands, deactivating the Palladium(0) catalyst.
-
Amine Interference: The free primary amine at C3 can compete in Buchwald-Hartwig type side reactions or condense with electrophilic partners.
-
Protodeboronation: Electron-rich amino-indazoles can accelerate the decomposition of boronic acids under basic conditions.
This guide provides two validated protocols: a Direct Method (for rapid library synthesis) and a Protected Method (for scale-up and difficult substrates), supported by mechanistic insights.
Decision Pathway: Protocol Selection
Before starting, select the appropriate workflow based on your substrate's complexity.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol.
Protocol A: Direct Coupling (Unprotected)
Best for: Rapid SAR exploration, 5-bromo or 6-bromo substrates, robust boronic acids. Mechanism: Utilizes bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) to prevent catalyst deactivation by the indazole nitrogens.
Materials
-
Substrate: Halo-1H-indazole-3-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: PdCl₂(dppf)[1][2][3][4][5]·DCM (5–10 mol%) OR XPhos Pd G2 (2–5 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the amine.
-
Setup: Add the halo-indazole, boronic acid, and base to the vial.
-
Catalyst Addition: Add the Pd catalyst last. Immediately seal the vial.
-
Why? Pd(0) species generated in situ are highly air-sensitive.
-
-
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Check LC-MS.[6] Look for the mass of the product (M+H) and the de-halogenated byproduct (protodehalogenation).
-
-
Workup (Chelation Control):
Protocol B: THP-Protected Route (High Fidelity)
Best for: Scale-up (>1g), expensive boronic acids, or when Protocol A yields <40%. Rationale: Protecting the N1-position with Tetrahydropyranyl (THP) eliminates catalyst poisoning and increases solubility in organic solvents.
Phase 1: Protection
-
Dissolve 1H-indazole-3-amine derivative in DCM.
-
Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv) and p-TsOH (0.1 equiv).
-
Stir at RT for 2-4 hours. The product (N1-THP indazole) usually precipitates or can be isolated via silica plug.
Phase 2: Suzuki Coupling[3][8]
-
Solvent: Toluene : Ethanol : Water (4:2:1). Note: The THP group is stable here.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) is often sufficient due to reduced poisoning, but Pd(dppf)Cl₂ remains robust.
-
Base: Na₂CO₃ (2.0 equiv).
-
Conditions: Reflux (100°C) for 12 hours.
-
Workup: Standard extraction with EtOAc.
Phase 3: Deprotection (One-Pot Option)
-
Redissolve the crude coupled product in MeOH or EtOH.
-
Add HCl (4M in dioxane) or concentrated aqueous HCl (1 mL per 10 mL solvent).
-
Heat to 60°C for 1-2 hours. The THP group cleaves cleanly to regenerate the N1-H indazole.
-
Neutralize with NaHCO₃ before final isolation.
Troubleshooting "The Black Box"
Common failure modes and scientific solutions.
| Observation | Diagnosis | Solution |
| Low Conversion (<10%) | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent N-Pd coordination. |
| Protodehalogenation | Hydride Source / Overheating | Reduce temp to 80°C. Ensure solvent is anhydrous (if using anhydrous protocol). Switch base to K₃PO₄ . |
| Homocoupling of Boronic Acid | Oxygen present | Re-degas solvents vigorously. Increase boronic acid equivalents to 1.5x. |
| N-Arylation (Side Reaction) | Chan-Lam competition | Ensure strictly anaerobic conditions. Copper traces (from water) can catalyze N-arylation; use high-purity water. |
| Boc-group loss | Base lability | If using N-Boc, switch to K₃PO₄ (milder) or use Protocol B (THP). Carbonates often cleave Indazole-N-Boc at 90°C. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific point where the unprotected indazole interferes (Poisoning Pathway).
Figure 2: Suzuki Catalytic Cycle highlighting the "off-cycle" catalyst deactivation caused by the free indazole nitrogen.
References
-
Direct Coupling of 3-Aminoindazoles
-
Microwave Assisted Protocols
-
Protection Group Strategies
-
Catalyst Selection for Nitrogen Heterocycles
Sources
- 1. mdpi.com [mdpi.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Profiling of Apoptosis Induced by Indazole Derivatives
Abstract & Mechanistic Overview
Indazole (1H-indazole) scaffolds are "privileged structures" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). In oncology drug discovery, indazole derivatives typically induce apoptosis via the intrinsic (mitochondrial) pathway by inhibiting specific tyrosine kinases (VEGFR, PDGFR) or tubulin polymerization.
This guide provides a validated workflow for characterizing the apoptotic efficacy of novel indazole compounds. Unlike necrotic cell death, which triggers inflammation, indazole-mediated apoptosis is a silent, energy-dependent process characterized by phosphatidylserine (PS) externalization, mitochondrial membrane potential (
Mechanistic Pathway (Indazole Mode of Action)
The following diagram illustrates the typical signaling cascade triggered by indazole-based kinase inhibitors.
Caption: Figure 1: Indazole-mediated intrinsic apoptotic pathway. Inhibition of survival kinases shifts the Bax/Bcl-2 rheostat, leading to mitochondrial permeabilization.
Pre-Experimental Considerations
Compound Handling & Solubility
Indazole derivatives are characteristically hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes false-negative cytotoxicity data.
-
Solvent: Dissolve neat compound in 100% anhydrous DMSO (molecular biology grade).
-
Stock Concentration: Prepare a 10 mM or 50 mM stock. Aliquot and store at -20°C (avoid freeze-thaw cycles).
-
Working Solution: Dilute into culture media immediately prior to use.
-
Critical Threshold: Ensure final DMSO concentration is < 0.5% (v/v) (ideally < 0.1%) to avoid solvent-induced cytotoxicity [1].[1][2]
Cell Line Selection
Select cell lines with known kinase dependency relevant to your target (e.g., HUVEC for VEGFR-targeting indazoles, or K562 for BCR-ABL targets).
Phase 1: Dose-Finding (Cytotoxicity Screening)
Before assessing apoptosis, determine the IC50 (half-maximal inhibitory concentration) to establish relevant dosing.
Method: MTT or CCK-8 Assay. Why CCK-8? Indazoles containing specific heterocycles may interfere with the formazan crystals of MTT. CCK-8 (WST-8) is water-soluble and less prone to interference.
-
Seed: 3,000–5,000 cells/well in 96-well plates. Adhere for 24h.
-
Treat: Add indazole compound (serial dilution: 0.1 µM to 100 µM) for 48h.
-
Read: Add CCK-8 reagent, incubate 1–4h, read Absorbance at 450 nm.
-
Calculate: Derive IC50 using non-linear regression.
-
Selection Rule: For apoptosis assays, use concentrations at 0.5× IC50, 1× IC50, and 2× IC50 .
-
Phase 2: The "Gold Standard" – Annexin V/PI Flow Cytometry
This assay distinguishes between Early Apoptosis (Annexin V+/PI-), Late Apoptosis (Annexin V+/PI+), and Necrosis (Annexin V-/PI+).
Experimental Logic
In healthy cells, Phosphatidylserine (PS) is sequestered to the inner plasma membrane leaflet.[3] During early apoptosis, flippases are inhibited, and PS translocates to the outer leaflet. Annexin V binds PS with high affinity in the presence of Ca²⁺ [2].[4]
Protocol
Reagents: Annexin V-FITC (or APC), Propidium Iodide (PI), 1X Binding Buffer (must contain Ca²⁺).
-
Treatment: Treat
cells with selected indazole concentrations for 24h. -
Harvesting (Critical Step):
-
Resuspension: Resuspend in 100 µL 1X Binding Buffer (
cells). -
Staining:
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry (Ex 488 nm; Em 530 nm for FITC, 620 nm for PI).
Data Interpretation Table
| Quadrant | Staining Pattern | Cellular State | Interpretation |
| Q3 (LL) | AnnV (-) / PI (-) | Live | Membrane intact; PS internal. |
| Q4 (LR) | AnnV (+) / PI (-) | Early Apoptotic | Membrane intact; PS externalized. Primary Indazole Effect. |
| Q2 (UR) | AnnV (+) / PI (+) | Late Apoptotic | Membrane compromised; DNA accessible. |
| Q1 (UL) | AnnV (-) / PI (+) | Necrotic/Debris | Ruptured membrane; immediate death. |
Phase 3: Mechanistic Validation (Mitochondrial Pathway)
Indazoles typically induce the intrinsic pathway. The JC-1 Assay validates the loss of Mitochondrial Membrane Potential (
JC-1 Principle
-
High
(Healthy): JC-1 forms "J-aggregates" Red Fluorescence (~590 nm).[11][12] -
Low
(Apoptotic): JC-1 remains as monomers Green Fluorescence (~529 nm).
Protocol
-
Seed & Treat: Cultured cells in 6-well plates treated with Indazole (24h).
-
Stain: Add JC-1 working solution (final conc. 2 µM) directly to media.
-
Incubate: 20 min at 37°C, 5% CO₂.
-
Wash: Wash 2x with warm JC-1 Assay Buffer.
-
Analysis:
-
Flow Cytometry: Measure ratio of PE channel (Red) to FITC channel (Green).
-
Fluorescence Microscopy: Healthy cells appear orange/red; Apoptotic cells appear bright green.
-
-
Validation: A decrease in the Red/Green ratio confirms indazole-induced mitochondrial depolarization [4].
Phase 4: Protein Marker Confirmation (Western Blot)
To prove the signaling cascade (Figure 1), you must visualize cleavage events.
Sample Preparation: Lyse cells using RIPA buffer + Protease/Phosphatase Inhibitors.
Key Targets & Expected Changes:
-
Caspase-3: Look for disappearance of full-length (35 kDa) and appearance of Cleaved fragments (17/19 kDa) .
-
PARP: Look for cleavage from 116 kDa
89 kDa fragment . -
Bcl-2 Family: Decrease in Bcl-2 (anti-apoptotic) and increase in Bax (pro-apoptotic).
Experimental Workflow Diagram
Caption: Figure 2: Integrated workflow for validating indazole-induced apoptosis.
Expert Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Necrosis (Q1) | Harsh harvesting or DMSO toxicity. | Use Accutase instead of Trypsin. Lower DMSO to <0.1%. |
| No Annexin V Staining despite cell death | Late-stage analysis or Autophagy. | Check earlier time points (12h vs 24h). Test for Autophagy (LC3B marker). |
| Indazole Precipitation | Poor solubility in aqueous media.[2] | Pre-warm media to 37°C before adding compound. Sonicate stock solution. |
| False Positive Fluorescence | Indazoles can be autofluorescent. | Run a "Cells + Compound only" control (no stains) to gate out compound fluorescence. |
References
-
BenchChem. (2025).[13] Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Retrieved from
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.[5] Retrieved from
-
Proteintech. (n.d.). Experimental protocol to study cell viability and apoptosis.[3][4][5][8][9][10][14] Retrieved from
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1).[11][12] Retrieved from
-
Zhang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[15][16] Royal Society of Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Techniques for Evaluating the Anti-proliferative Activity of Indazole Derivatives
An Application Guide for Drug Discovery Professionals
Introduction
Indazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This heterocyclic aromatic compound is particularly prominent in oncology, with several indazole-containing drugs, such as Axitinib and Pazopanib, already approved for cancer therapy.[1][2] These agents often function by inhibiting key signaling proteins like protein kinases, which are crucial for cell growth and proliferation.[2][3] The development of novel indazole derivatives is a highly active area of research aimed at discovering agents with improved efficacy, selectivity, and reduced resistance profiles.[4]
This guide provides a comprehensive overview and detailed protocols for evaluating the anti-proliferative activity of novel indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured approach that progresses from initial high-throughput screening to in-depth mechanistic studies. The methodologies described herein are foundational for characterizing compound potency, confirming the mode of action, and building a robust data package for preclinical development.
Part 1: Primary Screening for Bioactivity and Potency
The initial step in evaluating a library of new chemical entities is to determine their concentration-dependent effect on cell viability and growth. This is typically accomplished using high-throughput, plate-based colorimetric or fluorometric assays. These assays provide a quantitative measure of the half-maximal inhibitory concentration (IC50), a key parameter for ranking compounds by potency.
Sulforhodamine B (SRB) Assay: Measurement of Cell Mass
The SRB assay is a robust and highly reproducible method that relies on the ability of the sulforhodamine B dye to bind stoichiometrically to cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is directly proportional to the total protein mass, which serves as a reliable proxy for cell number.[7] A key advantage of the SRB assay is that it is a fixation-based method, meaning the final measurement is independent of cell metabolism, which can be altered by the test compounds themselves.[5]
Causality Behind Key Steps:
-
Trichloroacetic Acid (TCA) Fixation: Cold TCA is used to precipitate and fix macromolecules (proteins, DNA, RNA) to the plate surface, preventing cell loss during subsequent washing steps.
-
SRB Staining: The anionic SRB dye binds to the basic amino acid residues of proteins under acidic conditions.
-
Acetic Acid Wash: This step removes any unbound or weakly associated SRB dye, reducing background signal and ensuring that the measured absorbance is only from dye bound to cellular protein.
-
Tris Base Solubilization: A basic Tris buffer is used to release the bound dye from the proteins into solution for spectrophotometric quantification.
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in a final volume of 100 µL per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells (this results in a 1:2 dilution of the compound and a final volume of 200 µL). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).
-
Cell Fixation: Carefully aspirate the culture medium. Gently add 100 µL of ice-cold 10% (w/v) TCA to each well and incubate at 4°C for at least 1 hour.[7]
-
Washing: Discard the TCA solution. Wash the plate five times with slow-running tap water. Remove excess water by inverting the plate and tapping firmly on a paper towel. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[7]
-
Remove Unbound Dye: Pour off the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air Dry: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 540-565 nm using a microplate reader.[7]
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| A549 | Lung Carcinoma | 3,000 - 7,000 |
| HeLa | Cervical Adenocarcinoma | 2,000 - 5,000 |
| HepG2 | Hepatocellular Carcinoma | 7,000 - 15,000 |
| K562 | Chronic Myeloid Leukemia | 10,000 - 20,000 (suspension) |
| Table 1: Example cell seeding densities for a 96-well plate format. Densities must be optimized for each cell line to ensure exponential growth throughout the assay period. |
MTT Assay: Measurement of Metabolic Activity
The MTT assay is a classic method used to assess cell viability by measuring mitochondrial function. The water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[8] The amount of formazan produced is proportional to the number of metabolically active cells.
-
Cell Plating & Treatment: Follow steps 1-3 from the SRB protocol.
-
Add MTT Reagent: After the treatment incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium (without disturbing the crystals). Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.
-
Incubate and Read: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) within 1 hour.[8]
Caption: General workflow for primary screening assays.
Part 2: Confirmatory Assays for Anti-Proliferative Effects
While primary screens are excellent for determining potency, they do not distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-arresting) effect. Furthermore, metabolic assays like MTT can sometimes produce artifacts. Therefore, it is crucial to confirm anti-proliferative activity with an assay that directly measures DNA synthesis.
BrdU Incorporation Assay: Direct Measurement of DNA Synthesis
This immunoassay directly quantifies cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[9][10] Cells are pulsed with BrdU, and the incorporated nucleoside is then detected using a specific anti-BrdU monoclonal antibody.[11]
Causality Behind Key Steps:
-
BrdU Pulse: The BrdU is added for a short period (2-4 hours) to label only the cells that are actively replicating their DNA at that time.
-
Fixation/Denaturation: This is the most critical step. The cell membranes are permeabilized, and the double-stranded DNA is denatured (separated into single strands) using an acid or heat-based solution. This is essential to expose the incorporated BrdU so it can be accessed by the antibody.[10]
-
Immunodetection: An anti-BrdU primary antibody binds to the exposed BrdU. An enzyme-conjugated secondary antibody (e.g., HRP-linked) is then used to recognize the primary antibody, enabling a colorimetric readout.
-
Cell Plating & Treatment: Follow steps 1-3 from the SRB protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X (typically 10 µM). Incubate for 2-4 hours at 37°C.[12]
-
Fix and Denature: Remove the culture medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[12]
-
Antibody Incubation: Remove the fixing solution. Add 100 µL of a diluted anti-BrdU detection antibody solution to each well. Incubate for 1 hour at room temperature.[12]
-
Washing: Remove the antibody solution and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody: Add 100 µL of a diluted HRP-linked secondary antibody. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step (Step 5).
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Add 100 µL of a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Reading: Measure the absorbance at 450 nm.
Caption: Principle of the BrdU incorporation assay.
Part 3: Mechanistic Elucidation
Once the anti-proliferative activity of an indazole derivative is confirmed, the next critical phase is to understand its mechanism of action. Does the compound block cell cycle progression at a specific phase? Does it induce programmed cell death (apoptosis)? Answering these questions provides invaluable insight into the compound's therapeutic potential.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry allows for the rapid analysis of individual cells within a population. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can generate a histogram of DNA content. This histogram reveals the distribution of cells in the different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) amount of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4N).
A compound that inhibits cell cycle progression will cause an accumulation of cells in a specific phase (e.g., a G1 arrest).
Causality Behind Key Steps:
-
Ethanol Fixation: Cold 70% ethanol is used to fix the cells and permeabilize the membranes, allowing the PI dye to enter and stain the DNA. This fixation method is ideal for preserving DNA integrity for cell cycle analysis.[13]
-
RNase Treatment: PI can also bind to double-stranded RNA. Treating the cells with RNase A is essential to eliminate this non-specific signal, ensuring that the fluorescence intensity is strictly proportional to the DNA content.[14]
-
Cell Culture: Plate cells in 6-well plates and treat with the indazole derivative (at 1x, 2x, and 5x IC50) for 24-48 hours.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge at 200 x g for 5 minutes.
-
Wash: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[13]
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: The cell cycle and potential points of drug-induced arrest.
Apoptosis Detection via Caspase-3/7 Activity
A reduction in viable cell number may be due to the induction of apoptosis, a form of programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes of apoptosis.[15] Commercially available assays use a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 or -7, releasing a quantifiable signal.[15][16]
-
Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate (suitable for luminescence) and treat with the indazole derivatives as previously described.
-
Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Western Blot Analysis of Key Proliferation Markers
To further dissect the mechanism, Western blotting can be used to measure changes in the expression levels of key proteins that regulate cell proliferation and survival.[17]
-
Proliferation Markers: Proteins like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) are expressed in actively dividing cells. A decrease in their expression following treatment indicates an anti-proliferative effect.[18][19]
-
Cell Cycle Regulators: Cyclins (e.g., Cyclin D1) and Cyclin-Dependent Kinases (CDKs) drive progression through the cell cycle. Changes in their levels can confirm a cell cycle arrest observed by flow cytometry.
-
Apoptosis Markers: The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a classic hallmark of apoptosis. Observing a shift from full-length PARP to its cleaved fragment is strong evidence of apoptosis induction.
This multi-faceted approach, combining broad screening with targeted mechanistic studies, provides a robust framework for the comprehensive evaluation of novel indazole derivatives, enabling researchers to identify and characterize promising new candidates for cancer therapy.
References
-
Wan, Y., He, S., Li, W., & Tang, Z. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9). [Link]
-
Volkova, M., & Kotelev, M. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions, 143(1-2), 135-142. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Merck Millipore. (n.d.). BrdU Cell Proliferation Kit. Retrieved from [Link]
-
Volkova, M. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anti-cancer drugs, 14(7), 555–561. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 13745-13756. [Link]
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]
-
Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 21958-21979. [Link]
-
Bentham Science Publishers. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172–179. [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Retrieved from [Link]
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Wu, C. C., et al. (1998). Mechanism of anti-proliferation caused by YC-1, an indazole derivative, in cultured rat A10 vascular smooth-muscle cells. Biochemical pharmacology, 55(5), 589–595. [Link]
-
Houghton, P., et al. (2023). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 11, 102283. [Link]
-
Boster Biological Technology. (n.d.). SRB Cytotoxicity Assay. Retrieved from [Link]
-
iGEM. (n.d.). MTT (Assay protocol). Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Biocompare. (n.d.). Anti-Ki-67 Western Blot Antibody Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Chen, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Bio-Rad Antibodies. (n.d.). Cell Proliferation & Viability Detection Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Retrieved from [Link]
-
Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(23), 13745-13756. [Link]
-
El-Damasy, D. A., et al. (2018). Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity. Bioorganic chemistry, 81, 497–511. [Link]
-
ResearchGate. (n.d.). Immunofluorescence and Western blot analysis with cell proliferation markers. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2018). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm, 9(4), 697-715. [Link]
-
El-Damasy, D. A., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug design, development and therapy, 13, 115–130. [Link]
-
Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(23), 13745–13756. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. BRDU 细胞增殖检测试剂盒 This proliferation assay is a non-isotopic immunoassay for quantification of BrdU incorporation into newly synthesized DNA of actively proliferating cells. | Sigma-Aldrich [sigmaaldrich.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. biocompare.com [biocompare.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Side reactions in indazole synthesis and how to avoid them
Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Regioselectivity in Indazole Construction
Introduction: Beyond the "Black Tar"
Welcome to the technical support hub for indazole synthesis. If you are here, you are likely facing one of two realities: your reaction flask contains an inseparable mixture of
Indazoles are deceptive. The pyrazole-benzene fusion creates a unique electronic environment where tautomeric equilibrium (
Module 1: The Regioselectivity Crisis ( vs. )
The Issue: You require the
Technical Analysis
The indazole ring exists in a tautomeric equilibrium favoring the
- Attack: Thermodynamically favored but often sterically hindered by C7-protons or substituents.
-
Attack: Kinetically accessible and less sterically encumbered, often leading to the
-isomer which cannot revert to the stable form once alkylated.
Troubleshooting Guide
Q: I am using
Q: My substrate has a bulky substituent at C7. Why is
Data: Solvent & Base Effects on Regioselectivity
| Conditions | Mechanism Type | Typical | Risk Factor |
| Chelation / Thermodynamic | > 95:5 | High moisture sensitivity | |
| Charge Separation / Kinetic | ~ 50:50 to 60:40 | Difficult separation | |
| "Cesium Effect" (Loose Ion Pair) | ~ 70:30 | Variable results | |
| Thermodynamic Equilibration | > 90:10 | Harsh conditions, side reactions |
Visualizing the Decision Pathway
Figure 1: Decision tree for predicting regiochemical outcomes based on reaction conditions and substrate sterics.
Module 2: Diazotization Pitfalls (The "Tar" Problem)
The Issue: You are attempting to synthesize indazole via diazotization of an o-aminotoluene (Jacobson/Bartoli type), but the reaction turns black/brown, and yields are low.
Technical Analysis
The diazonium intermediate is highly electrophilic. If the cyclization (intramolecular attack) is slow, the diazonium ion will react with:
-
Unreacted Amine: Forming triazenes (
). -
Phenols: If water attacks the diazonium salt (forming a phenol), the phenol will couple with remaining diazonium salt to form azo dyes (tars).
-
Radicals: Homolytic cleavage leading to polymerization.
Troubleshooting Guide
Q: How do I prevent azo-coupling side reactions? A: Control the pH and Concentration.
-
Acid Concentration: Ensure the reaction is strongly acidic (
) during diazotization to protonate the starting amine, preventing it from acting as a nucleophile against the diazonium salt. -
Dilution: Perform the reaction in dilute conditions (
) to favor intramolecular cyclization over intermolecular coupling.
Q: My diazonium salt decomposes before cyclizing.
A: Use the "Cold-Quench" Protocol.
Diazonium salts of o-toluidines are unstable above
Protocol: The "Cold-Quench" Diazotization
-
Dissolve: o-Toluidine derivative (1.0 equiv) in glacial AcOH. Cool to
. -
Diazotize: Add
(1.1 equiv) dropwise. Maintain internal temp . Stir 30 min.-
Checkpoint: Spot TLC. If amine remains, add more nitrite.
-
-
Cyclize: Transfer the cold diazonium solution via cannula into a stirring solution of
(3 equiv) and (2 equiv) in Benzene/CHCl3 at reflux (or ).-
Why? Instantaneous cyclization prevents the buildup of diazonium concentration, minimizing side reactions.
-
Module 3: The Davis-Beirut Reaction (Nitroso Diversion)
The Issue: Low yields in the conversion of o-nitrobenzyl amines to
Technical Analysis
The Davis-Beirut reaction relies on the base-promoted reduction of an o-nitro group to a nitroso intermediate (
Troubleshooting Guide
Q: I am isolating anthranils (benzo[c]isoxazoles) instead of indazoles. A: Check your benzylic substitution. If the benzylic position is too hindered or if the amine is poor, the nitroso oxygen attacks the benzylic position.
-
Fix: Ensure you are using aqueous alcohols (e.g.,
). The presence of water ( ) is crucial for the proton transfer steps that favor indazole formation over anthranil.
Q: The reaction stalls at the imine stage.
A: Increase Base Strength.
The initial deprotonation of the benzylic carbon is the rate-determining step. Switch from
Visualizing the Mechanism Failure
Figure 2: Mechanistic divergence in the Davis-Beirut reaction showing the critical role of water.
Module 4: Hydrazine Condensation (Wolf-Kishner Risk)
The Issue: Condensation of o-halo- or o-nitro-benzaldehydes with hydrazine fails to yield indazole, producing reduced benzyl products instead.
Technical Analysis
Hydrazine is a reducing agent. Under thermal conditions, the hydrazone intermediate can undergo Wolf-Kishner reduction , converting the carbonyl group to a methylene group (
Troubleshooting Guide
Q: I see a product with mass [M-28] or [M-14] relative to expected. A: You likely reduced your aldehyde.
-
Fix: Use O-Methyl Hydroxylamine first. Convert the aldehyde to the O-methyloxime (
) before adding hydrazine. The oxime is more resistant to reduction and facilitates the displacement of the o-halogen.
Q: Safety Warning: Exotherm. A: Hydrazine condensations are significantly exothermic.
-
Protocol: Never add hydrazine to a hot mixture. Add hydrazine hydrate dropwise at room temperature, allow the hydrazone to form (check TLC), and then heat to induce cyclization.
References
-
Alam, R. M., & Keating, J. J. (2021).[1][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][4][5] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1] Link
-
Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1905–1914. Link
-
Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. Link
-
BenchChem. (2025).[6][7] Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. Link
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Mechanisms. Link
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (1H-Indazol-6-yl)methanamine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (1H-Indazol-6-yl)methanamine hydrochloride. We will address one of the most common experimental hurdles—solubility in aqueous buffers—by providing not just solutions, but the fundamental chemical principles behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve (1H-Indazol-6-yl)methanamine hydrochloride directly into my neutral phosphate-buffered saline (PBS, pH 7.4), and it's either not dissolving or is precipitating. What's happening?
This is the most common issue encountered with amine hydrochloride salts. The problem lies in the pH of your buffer.
The Underlying Chemistry: (1H-Indazol-6-yl)methanamine is a basic compound. To enhance its water solubility for storage and handling, it is converted into a hydrochloride salt. In this salt form, the primary amine group is protonated (positively charged), making the molecule much more polar and thus more soluble in water.[1][2]
However, this is a pH-dependent equilibrium. When you introduce the hydrochloride salt into a neutral or basic buffer (pH > ~7), the buffer can neutralize the acidic proton on the amine. This converts the molecule back to its neutral, or "free base," form.[1] The free base is significantly less polar and, therefore, much less soluble in aqueous solutions, causing it to precipitate out.[3][4]
Diagram: The Critical Role of pH on Solubility
Caption: pH-dependent equilibrium of the amine salt.
Troubleshooting Guide: A Step-by-Step Workflow
If you encounter solubility issues, follow this logical workflow to diagnose and solve the problem.
Diagram: Solubility Troubleshooting Workflow
Caption: A logical workflow for resolving solubility issues.
Q2: Which buffers and pH ranges are recommended for this compound?
To maintain the protonated, soluble state of (1H-Indazol-6-yl)methanamine hydrochloride, you should use a buffer with a pH well into the acidic range.
Recommendation: Start with a buffer pH between 4.0 and 5.5. This ensures the amine group remains fully protonated. It is critical, however, to confirm that this pH range is compatible with the stability and function of your protein, cells, or other biological reagents.[5]
| Buffer System | Useful pH Range | Notes and Considerations |
| Citrate Buffer | 3.0 - 6.2 | Excellent choice for this application. Biologically common. |
| Acetate Buffer | 3.6 - 5.6 | Another strong candidate. Ensure acetate does not interfere with your assay. |
| Phosphate Buffer | 5.8 - 8.0 | Use with caution. Only the lower end of this range (pH < 6.5) is advisable. Standard PBS at pH 7.4 is likely to cause precipitation. |
Table 1. Recommended acidic buffer systems.
Q3: My experiment must be performed at a neutral pH. How can I prepare my solution?
This is a classic challenge where the optimal pH for compound solubility conflicts with the required pH for biological activity. The standard and most effective solution is to use a water-miscible organic co-solvent to create a high-concentration stock solution.[6][7]
The Co-solvent Strategy: The principle is to first dissolve the compound in a small volume of a 100% organic solvent where it is highly soluble, and then dilute this stock solution into your final aqueous buffer.[7] The final concentration of the organic solvent in the assay should be low enough (typically ≤1%) to avoid interfering with the biological system.[6]
| Co-solvent | Typical Stock Conc. | Max Assay Conc. (General) | Pros | Cons |
| DMSO | 10-50 mM | 0.1 - 1% | Excellent solubilizing power for many organic molecules.[6] | Can be toxic to cells at >1%; may affect enzyme activity. |
| Ethanol | 10-50 mM | 0.5 - 2% | Less toxic than DMSO for many cell types. | Can be less effective at solubilizing highly nonpolar compounds. |
| DMF | 10-50 mM | < 0.5% | Strong solubilizer. | Higher toxicity profile; use with caution. |
Table 2. Common co-solvents for solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Acidic Buffer)
This method is preferred if your experiment can be conducted at a low pH.
-
Select an Appropriate Buffer: Prepare a buffer with a pH between 4.0 and 5.5 (e.g., 50 mM sodium citrate).
-
Weigh Compound: Accurately weigh the required amount of (1H-Indazol-6-yl)methanamine hydrochloride.
-
Initial Dissolution: Add a portion (e.g., 80%) of the final volume of your acidic buffer to the solid compound.
-
Facilitate Dissolution: Vortex vigorously. If needed, you may gently warm the solution (to 30-40°C) or use a brief sonication in a water bath to aid dissolution.
-
Final Volume: Once fully dissolved, add the buffer to reach the final desired volume and concentration.
-
Filtration: Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with aqueous solutions.
Protocol 2: Preparation of a Co-solvent Stock Solution (for use in Neutral Buffers)
Use this protocol when your final assay buffer must be at a neutral or physiological pH.
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common first choice.[6]
-
Weigh Compound: Accurately weigh the (1H-Indazol-6-yl)methanamine hydrochloride into a sterile glass or polypropylene tube.
-
Dissolve in 100% Co-solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20 mM). Vortex thoroughly until the solid is completely dissolved. This is your master stock solution.
-
Working Solution Preparation: Perform a serial dilution of the master stock directly into your final assay buffer (e.g., PBS, pH 7.4).
-
CRITICAL: Add the DMSO stock to the buffer, not the other way around. Pipette the small volume of DMSO stock directly into the vigorously vortexing or stirring buffer. This rapid dispersion helps prevent the compound from precipitating locally before it can be fully diluted.
-
Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize biological interference.[6]
-
Q4: I've tried lowering the pH and my compound still won't dissolve. Could it be something else?
While less common than the pH issue, you could be observing the Common Ion Effect .
The Chemistry: The dissolution of your hydrochloride salt (Compound-NH₃⁺Cl⁻) is an equilibrium. If your buffer already contains a high concentration of chloride ions (Cl⁻), for example from NaCl or KCl used to adjust ionic strength, Le Châtelier's principle predicts that this can shift the equilibrium to the left, favoring the solid, undissolved state and thus reducing solubility.[8][9][10]
How to Troubleshoot:
-
Analyze Your Buffer: Check if your buffer recipe contains high concentrations of NaCl or other chloride salts.
-
Test an Alternative Buffer: Prepare a new acidic buffer (e.g., citrate pH 4.5) but use a non-chloride salt like sodium sulfate (Na₂SO₄) to adjust the ionic strength.
-
Compare Solubilities: If the compound dissolves readily in the non-chloride buffer but not in the chloride-containing buffer (at the same pH), the common ion effect is a likely contributor to your problem.
References
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017). Journal of Critical Reviews.
- Isolation (Recovery) of amines. University of Alberta.
- 1H-indazol-6-amine - Physico-chemical Properties. (2024). ChemBK.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
- Improving API Solubility by Salt and Cocrystal Formation. Merck.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Salt Selection and Buffer Preparation. Sigma-Aldrich.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today.
- Does pH affect solubility?. (2023). AAT Bioquest.
- Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine. Benchchem.
- Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981). PubMed.
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Salt Selection & Buffer Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (1H-Indazol-6-yl)methanamine hydrochloride in DMSO Solution
Welcome to the technical support guide for (1H-Indazol-6-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared as a dimethyl sulfoxide (DMSO) stock solution. Inconsistent experimental results can often be traced back to compromised compound integrity. This guide provides in-depth, evidence-based answers to common questions, troubleshooting workflows, and validated protocols to maintain the quality of your research materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and concerns regarding the handling and storage of (1H-Indazol-6-yl)methanamine hydrochloride in DMSO.
Q1: My biological assay results using (1H-Indazol-6-yl)methanamine hydrochloride are suddenly inconsistent. Could my DMSO stock solution be degrading?
A: Yes, inconsistent results are a classic indicator of compound degradation. While (1H-Indazol-6-yl)methanamine hydrochloride is supplied as a salt to improve stability, its long-term integrity in a DMSO solution is not guaranteed and depends heavily on preparation and storage conditions.[1][2] Several factors, including water content, storage temperature, and light exposure, can lead to a decline in the active compound's concentration over time.[3][4]
Q2: What are the primary factors that could cause the degradation of this specific compound in DMSO?
A: The degradation of (1H-Indazol-6-yl)methanamine hydrochloride in DMSO is likely multifactorial. Based on its structure—an indazole ring, a primary amine, and a hydrochloride salt—the primary risks are:
-
Hydrolysis: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This water can facilitate the hydrolysis of the compound. Studies have repeatedly shown that water is a more significant cause of compound loss in DMSO than oxygen.[3][5]
-
Photodecomposition: Indazole-containing compounds can be sensitive to light, particularly UV wavelengths. This can lead to photochemical reactions, such as rearrangement or degradation.[6][7]
-
Oxidation: While considered a lesser risk than hydrolysis, the primary amine is susceptible to oxidation, especially if the DMSO solution is exposed to air for prolonged periods.[8]
-
Temperature-Related Degradation: Room temperature storage is detrimental to the long-term stability of most compounds in DMSO. One large-scale study showed that after one year at room temperature, the probability of observing the original compound dropped to just 52%.[4][9] Although DMSO itself is stable, its decomposition can be catalyzed by acids at elevated temperatures.[10][11]
Q3: What are the ideal storage conditions for my stock solution to maximize its shelf-life?
A: To maximize stability, adhere to the following storage protocols. These recommendations are synthesized from large-scale compound management studies.[3][12][13]
| Parameter | Recommendation | Rationale & Citation |
| Temperature | -20°C or -80°C | Low temperatures significantly slow chemical degradation kinetics. Storage at 4°C is acceptable for short periods, but -20°C is standard for long-term storage.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Before sealing, flush the vial headspace with an inert gas to displace oxygen and moisture, minimizing oxidation and hydrolysis.[8] |
| Container | Amber Glass or Opaque Vials | Protects the light-sensitive indazole moiety from photodecomposition.[6] Ensure vials have high-quality, airtight seals (e.g., PTFE-lined caps). |
| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles and minimizes contamination and water absorption into the main stock. Studies show minimal loss from freeze-thaw cycles, but best practice is to limit them.[3][5] |
| DMSO Quality | Anhydrous, High-Purity | Use fresh, unopened bottles of anhydrous (≥99.9%) DMSO to prepare stocks.[14] Once opened, DMSO rapidly absorbs water from the air. |
Q4: I see some precipitation in my stock solution after thawing it from -20°C storage. What should I do?
A: Precipitation upon thawing is a common issue, particularly with highly concentrated stock solutions. It indicates that the compound's solubility limit may have been exceeded at a lower temperature.
-
Step 1: Re-dissolution. Before use, ensure the compound is fully re-dissolved. Warm the vial gently in a 37°C water bath and vortex thoroughly. Visually inspect for any remaining particulate matter.
-
Step 2: Verify Concentration. If precipitation was significant, the concentration of the supernatant may no longer be accurate. It is crucial to re-dissolve the entire sample to ensure homogeneity.
-
Step 3: Consider a Lower Concentration. If precipitation is a persistent problem, consider preparing and storing your stock at a lower concentration (e.g., 5 mM instead of 10 mM or 20 mM).
Q5: How can I experimentally verify the stability of my stock solution?
A: The most reliable method is to use a stability-indicating analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A simple study involves comparing your stored sample against a freshly prepared standard. A significant decrease in the main peak area or the appearance of new peaks in the stored sample's chromatogram indicates degradation. See Section 3 for a detailed protocol.
Section 2: Troubleshooting Guide for Compound Instability
This section provides a systematic workflow for diagnosing and resolving issues related to the potential degradation of your (1H-Indazol-6-yl)methanamine hydrochloride stock.
Workflow: Investigating Suspected Compound Degradation
This diagram outlines the logical steps to follow when you suspect your compound stock has been compromised.
Caption: Troubleshooting workflow for suspected compound degradation.
Section 3: Protocols & Best Practices
Adherence to standardized protocols is essential for reproducible science.
Protocol 1: Preparation of a High-Integrity 10 mM Stock Solution
-
Preparation: Allow the vial of solid (1H-Indazol-6-yl)methanamine hydrochloride and a new bottle of anhydrous DMSO (≥99.9%) to equilibrate to room temperature inside a desiccator.
-
Weighing: Accurately weigh the required amount of the hydrochloride salt in a sterile, amber glass vial.
-
Solvent Addition: Under a gentle stream of nitrogen or argon gas, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If needed, gently warm the solution in a 37°C water bath to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use, opaque microvials.
-
Storage: Flush the headspace of each aliquot with inert gas, seal tightly, and place in a labeled box for storage at -20°C or -80°C.
Protocol 2: A General-Purpose Stability Assessment via LC-MS
This protocol provides a self-validating system to confirm the integrity of your stock solution.
-
Sample Preparation:
-
Reference Sample: Prepare a fresh 10 mM solution of (1H-Indazol-6-yl)methanamine hydrochloride from solid material as described in Protocol 1.
-
Test Sample: Retrieve one aliquot of your stored stock solution and allow it to thaw completely at room temperature.
-
-
Dilution: Dilute both the Reference and Test samples to an appropriate concentration for LC-MS analysis (e.g., 10 µM) using a 50:50 mixture of acetonitrile and water.
-
LC-MS Analysis:
-
Inject equal volumes of both samples onto a C18 reverse-phase HPLC column.
-
Run a standard gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).
-
Monitor the eluent using both a UV detector (at a relevant wavelength for the indazole ring, e.g., ~280-300 nm) and a mass spectrometer in positive ion mode to detect the parent mass.
-
-
Data Interpretation:
-
Compare Retention Times: The main peak in both chromatograms should have the same retention time.
-
Compare Peak Areas: Calculate the peak area of the parent compound in both the Reference and Test samples. A significant decrease (>5-10%) in the Test sample's peak area suggests degradation.
-
Look for Degradants: Examine the chromatogram of the Test sample for new peaks that are not present in the Reference sample. Analyze the mass spectra of these new peaks to identify potential degradation products.
-
Section 4: Scientific Deep Dive: The Chemistry of Instability
Understanding the underlying chemical principles is key to preventing compound degradation.
Potential Degradation Pathways
The structure of (1H-Indazol-6-yl)methanamine hydrochloride suggests several potential routes of degradation in a non-ideal DMSO solution.
Caption: Conceptual diagram of potential degradation pathways.
-
The Role of the Hydrochloride Salt: The HCl salt protonates the primary amine, making it less nucleophilic and generally less susceptible to certain reactions. However, it also increases the compound's polarity and can contribute to a slightly acidic environment in the DMSO solution, which can catalyze other reactions if energy (e.g., heat) is applied.[10]
-
Indazole Photochemistry: The indazole ring system is known to be photo-labile. Upon absorption of UV light, 1H-indazoles can undergo a complex rearrangement to form benzimidazoles.[6] While ambient lab lighting is less energetic than a UV lamp, prolonged exposure can still contribute to slow degradation over months or years. This underscores the critical importance of using amber or opaque vials for storage.
References
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Gates, P., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]
-
Stanton, D. T., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]
-
Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. [Link]
-
G. L. C. Paulus, et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. [Link]
-
Popa-Burke, I. G., et al. (2014). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Drug Discovery Today. [Link]
-
Maji, M., & Ghosh, S. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(28), 4435-4455. [Link]
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. ACS Website. [Link]
-
Wang, J., et al. (2020). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development, 24(6), 996-1005. [Link]
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-363. [Link]
-
Alam, M. J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Wang, J., et al. (2020). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. ACS Publications. [Link]
-
Hegazy, M. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutica Analytica Acta, 3(8). [Link]
-
Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. University of Western Ontario. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible light-induced functionalization of indazole and pyrazole: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Interpreting unexpected results in experiments with (1H-Indazol-6-yl)methanamine hydrochloride
Welcome to the technical support guide for (1H-Indazol-6-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during experimentation with this versatile compound. The indazole scaffold is a privileged structure in medicinal chemistry, but its unique properties can sometimes lead to unforeseen challenges.[1][2][3] This guide provides in-depth, experience-driven advice to help you interpret these results and optimize your experimental outcomes.
Section 1: Synthesis & Reaction Troubleshooting
The synthesis of indazole derivatives can be complex, with outcomes sensitive to reaction conditions.[1][3] This section addresses common issues encountered during the synthesis of (1H-Indazol-6-yl)methanamine and its subsequent reactions.
Q1: My reductive amination reaction to produce a secondary or tertiary amine from (1H-Indazol-6-yl)methanamine hydrochloride has a very low yield. What are the likely causes?
A1: Low yields in reductive aminations involving this substrate are common and can typically be traced to several key factors: imine formation equilibrium, reducing agent compatibility, and the nature of the hydrochloride salt.
Plausible Causes & Diagnostic Workflow:
-
Inefficient Imine Formation: The initial step, the formation of the imine or iminium ion, is a reversible equilibrium. The hydrochloride salt form of your amine starting material means the amine is protonated, which can inhibit its nucleophilic attack on the carbonyl.
-
Reducing Agent Choice: Standard sodium borohydride (NaBH₄) can be problematic as it can reduce the aldehyde/ketone starting material before it has a chance to form the imine.[4]
-
Reaction pH: The reaction pH is critical. An environment that is too acidic will fully protonate the amine, rendering it non-nucleophilic. An environment that is too basic will prevent the necessary protonation of the carbonyl to activate it.
-
Starting Material Quality: Ensure the (1H-Indazol-6-yl)methanamine hydrochloride and the carbonyl compound are pure and free of moisture.
Troubleshooting Protocol: Optimizing Reductive Amination
This protocol outlines a systematic approach to improving your reaction yield.
Objective: To efficiently synthesize a substituted amine via reductive amination.
Materials:
-
(1H-Indazol-6-yl)methanamine hydrochloride
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
Neutralization of the Amine Salt: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend (1H-Indazol-6-yl)methanamine hydrochloride (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature. This generates the free amine in situ.
-
Imine Formation: Add the aldehyde or ketone (1.0-1.2 equiv) to the mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir for 1-2 hours at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting amine and the appearance of the imine intermediate.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. NaBH(OAc)₃ is a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl compound.[4]
-
Stir the reaction at room temperature overnight, or until completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Section 2: Purification Challenges
The polar nature of the indazole ring combined with a basic aminomethyl group and its hydrochloride salt form can make purification challenging.
Q2: I'm struggling to purify (1H-Indazol-6-yl)methanamine or its derivatives using silica gel chromatography. The compound streaks badly or doesn't elute. What can I do?
A2: This is a classic issue when purifying polar, basic compounds on standard silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.
Plausible Causes & Troubleshooting Strategies:
-
Strong Adsorption to Silica: The primary amine is basic and will be protonated by the acidic silica gel, causing it to stick irreversibly to the column.
-
Inappropriate Eluent System: A standard ethyl acetate/hexane system is often not polar enough to elute such a polar compound.
| Issue | Cause | Recommended Solution |
| Severe Streaking/Tailing | Strong amine interaction with acidic silica. | Add a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[5][6] |
| Product Won't Elute | Eluent polarity is too low. | Switch to a more polar eluent system, such as Dichloromethane/Methanol. Start with a low percentage of methanol and gradually increase the polarity. |
| Product Still Tailing with Modifier | Residual interaction with silica. | Consider an alternative stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.[5][7] |
| HCl Salt Purification | Salt is highly polar and may not move. | It is often easier to purify the free base and then form the hydrochloride salt post-purification. If you must purify the salt, reverse-phase (C18) chromatography may be a better option. |
Protocol: Purifying a Basic Amine on Modified Silica Gel
Objective: To achieve clean separation of a polar, basic amine using column chromatography.
Methodology:
-
Prepare the Slurry: Prepare the silica gel slurry in your starting eluent (e.g., 98:2 DCM:MeOH). Crucially, add your basic modifier (e.g., 1% triethylamine) to this slurry and all subsequent eluents.
-
Pack the Column: Pack the column with the modified slurry, ensuring no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the starting eluent. If it doesn't dissolve well, use a slightly more polar mixture (e.g., 95:5 DCM:MeOH + 1% TEA) and pre-adsorb it onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring by TLC. A typical gradient might be from 2% to 10% Methanol in Dichloromethane, all containing 1% TEA.
Section 3: Analytical & Characterization FAQs
Unexpected spectral data can be confusing. This section helps you interpret common discrepancies in NMR and Mass Spectrometry data for indazole derivatives.
Q3: My ¹H NMR spectrum of an N-substituted indazole derivative is complex. How can I confirm if I have the N-1 or N-2 isomer?
A3: Differentiating between N-1 and N-2 substituted indazoles is a common challenge, but NMR spectroscopy is a powerful tool for this assignment.[8] The chemical shifts of the indazole ring protons, particularly H3 and H7, are diagnostic.
Key Spectroscopic Differences:
-
¹H NMR: In N-1 isomers, the H7 proton is significantly deshielded due to its proximity to the substituent and the pyrazole nitrogen, often appearing far downfield (e.g., >8.0 ppm).[8] In N-2 isomers, the H3 proton is typically the most downfield signal of the ring system.
-
¹³C NMR: The chemical shifts of the carbon atoms in the five-membered ring also differ between the two isomers, providing another layer of confirmation.[9]
| Isomer Type | Key ¹H NMR Diagnostic Signal | Typical Chemical Shift (ppm) |
| N-1 Substituted | H7 proton | Often > 8.0 ppm |
| N-2 Substituted | H3 proton | Often > 8.1 ppm[8] |
Note: Absolute chemical shifts can vary based on solvent and other substituents.
Q4: I see an unexpected mass in my LC-MS analysis. What could it be?
A4: Unexpected masses can arise from several sources, including impurities, adduct formation in the MS source, or fragmentation of the parent molecule.
Common Unexpected Masses and Their Origins:
| Observed Mass | Plausible Identity | Explanation |
| [M+23]⁺ | Sodium Adduct ([M+Na]⁺) | Very common in ESI-MS, especially if sodium salts are present from workup (e.g., NaHCO₃, brine). |
| [M+41]⁺ | Acetonitrile Adduct ([M+ACN+H]⁺) | Occurs when acetonitrile is used as the mobile phase. |
| [M-1]⁻ | Deprotonated Molecule | In negative ion mode, the acidic N-H of the indazole can be deprotonated. |
| [M-CH₂NH₂]⁺ | Fragmentation | Loss of the aminomethyl group is a potential fragmentation pathway. |
Troubleshooting Steps:
-
Check for Adducts: Look for common adducts ([M+Na]⁺, [M+K]⁺, [M+ACN+H]⁺). Their presence can help confirm the molecular weight of your parent compound.
-
Analyze Fragmentation: The indazole ring is relatively stable, but side chains can fragment. Common fragmentation patterns for indazoles often involve cleavage at the substituent on the ring.[10][11]
-
High-Resolution MS (HRMS): If available, obtain HRMS data to get an exact mass. This allows you to predict the elemental formula and distinguish between compounds with the same nominal mass.
Section 4: Stability & Handling
Q5: Is (1H-Indazol-6-yl)methanamine hydrochloride prone to degradation? What are the optimal storage conditions?
A5: Like many amine hydrochlorides, this compound is generally a stable, crystalline solid. However, certain conditions can promote degradation.
-
Stability: The primary concerns are exposure to strong bases, oxidizing agents, and potentially light over long periods.[12] In solution, the free base form is more susceptible to oxidation than the protonated hydrochloride salt.
-
Storage: The hydrochloride salt should be stored in a well-sealed container in a cool, dry, dark place. An inert atmosphere is recommended for long-term storage to prevent slow oxidation. The free base form should be handled under an inert atmosphere whenever possible.
References
-
Silva, A. M. G., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Fruchier, A., & Elguero, J. (1976). 13 C NMR of indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]
-
Uchiyama, N., et al. (2013). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. Available at: [Link]
-
Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. Available at: [Link]
-
Massa, S., et al. (1992). Mass spectra of some 2‐methyl‐3‐(o‐ and p‐R‐phenyl)‐3,3a,4,5,6,7‐hexahydro‐2H‐indazoles. Organic Mass Spectrometry. Available at: [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
ChemBK. (2024). 1H-indazol-6-amine. ChemBK. Available at: [Link]
-
Chemical-Suppliers. (n.d.). (1-Methyl-1H-indazol-6-yl)methanamine HCL. Chemical-Suppliers. Available at: [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, M., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
-
ORNL. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications. INFO - ORNL. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
PubChem. (n.d.). 1H-Indazol-6-amine. PubChem. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Available at: [Link]
-
Gaikwad, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. PubChem. Available at: [Link]
-
ResearchGate. (2015). How do I remove HCl acid from a reaction medium containing a polar compound as a product? ResearchGate. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link] cGRmfGU4YjU5YmU3YjY4N2U4N2M5YjQyYjI3ZDAyZGIxZWE2YjM4YjYyZDYzYjI5ZDY2YjY3YjU3ZDY2YjY3YjY3
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Metabolic Stability of 3-Aryl-Indazole Derivatives
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Subject: Troubleshooting High Intrinsic Clearance (
Module 1: Diagnostic & Triage
Why is my compound failing in metabolic stability assays?
Before initiating synthetic modifications, you must diagnose the mechanism of clearance. 3-aryl-indazoles possess two distinct metabolic "soft spots" that require different remediation strategies: Phase I oxidative metabolism (CYP450) and Phase II conjugation (UGT).
Q1: My compound shows high clearance in hepatocytes but moderate stability in liver microsomes (HLM/MLM). What does this mean?
Diagnosis: This is a classic signature of Phase II Glucuronidation .
-
The Mechanism: Microsomal stability assays typically use NADPH as a cofactor, which activates CYP450 enzymes (Phase I) but not Uridine 5'-diphospho-glucuronosyltransferases (UGTs). UGTs require UDP-glucuronic acid (UDPGA).
-
The Indazole Liability: The N-1 and N-2 nitrogens on the indazole ring are prime substrates for N-glucuronidation, particularly by UGT1A enzymes. This is often the dominant clearance pathway for indazoles in preclinical species (Rat
>> Human ). -
Action Item: Repeat the microsomal assay supplemented with UDPGA and Alamethicin (pore-forming peptide to access luminal UGTs). If clearance increases significantly, your issue is N-glucuronidation, not CYP oxidation.
Q2: I see rapid disappearance in HLM with NADPH. Is it the indazole ring or the aryl group?
Diagnosis: It is statistically more likely to be the 3-aryl moiety .
-
The Mechanism: The indazole core is relatively electron-deficient and stable against oxidation. However, the 3-aryl group (often a phenyl or heteroaryl) is electron-rich and exposed, making it a target for CYP-mediated hydroxylation.
-
The "Oxidative Nip": Watch for a mass shift of +16 Da (M+16) in your LC-MS data. If the fragmentation pattern shows the +16 on the aryl fragment, you have a Phase I soft spot.
Visual Guide: The Diagnostic Decision Tree
Caption: Diagnostic workflow to distinguish between CYP-mediated oxidation (3-aryl target) and UGT-mediated conjugation (Indazole-N target).
Module 2: Synthetic Remediation Strategies
How do I engineer stability into the scaffold?
Once the metabolic liability is identified, apply these specific structural modifications.
Q3: How do I stop the CYP oxidation on the 3-aryl ring without killing potency?
Strategy A: The Fluorine Scan Replace hydrogen atoms at the para and ortho positions of the 3-aryl ring with Fluorine.
-
Why: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), resisting CYP-mediated hydrogen abstraction.
-
Benefit: Fluorine is a bioisostere for Hydrogen but modulates the pKa and lipophilicity (LogD), often improving membrane permeability while blocking metabolism.
Strategy B: Deuteration (The "Heavy Drug" Approach)
-
Why: The Carbon-Deuterium (C-D) bond is shorter and stronger than C-H. This exploits the Primary Kinetic Isotope Effect (KIE) . If C-H bond breakage is the rate-determining step in the metabolic cascade, deuteration can reduce clearance by 2-5 fold.
-
Application: Target the benzylic positions if your 3-aryl group has alkyl substituents (e.g., tolyl or ethyl-phenyl).
Q4: The N-glucuronidation is the problem. How do I block the nitrogen?
Strategy A: Steric Shielding Introduce a substituent (e.g., methyl, chloro) on the phenyl ring of the indazole core (positions C4 or C7).
-
Why: UGT enzymes require a specific geometric approach to transfer the glucuronic acid to the nitrogen. Bulky groups at C7 create a "steric clash" that prevents the enzyme from docking effectively.
Strategy B: Electronic Deactivation
-
Why: Glucuronidation is a nucleophilic attack by the indazole nitrogen. Reducing the nucleophilicity of the N-1/N-2 center by adding electron-withdrawing groups (EWGs) like -CF3 or -CN to the indazole core can suppress this reaction.
Comparative Data: Impact of Modifications
| Modification | Target Liability | Expected | Risk Factor |
| 3-Aryl Fluorination | CYP Oxidation (Phase I) | +50% to +200% | May alter ligand binding affinity. |
| Benzylic Deuteration | CYP Oxidation (Phase I) | +20% to +100% | High cost of goods; variable clinical translation. |
| C7-Methylation | N-Glucuronidation (Phase II) | +200% to +500% | Can disrupt kinase hinge binding (if applicable). |
| N-Alkylation | N-Glucuronidation (Phase II) | Complete Block | usually abolishes H-bond donor capability (often critical). |
Module 3: Assay Protocol & Troubleshooting
Standard Operating Procedure (SOP) for Microsomal Stability
Protocol Overview: This assay measures the disappearance of the parent compound over time in the presence of liver microsomes and NADPH.[1]
Reagents:
-
Liver Microsomes: Human (HLM) or Rat (RLM) at 20 mg/mL protein conc.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH final).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Step-by-Step Workflow:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM final). Incubate at 37°C for 5 mins.
-
Note: Low compound concentration (1 µM) is critical to remain below the
of the enzymes (linear kinetics).
-
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: At T=0, 5, 15, 30, and 60 mins, remove aliquots.
-
Quenching: Immediately dispense aliquot into 3x volume of Ice-cold ACN. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS.
Troubleshooting Guide
Q5: My T=0 sample shows <50% recovery of the compound. Where did it go?
-
Issue: Non-Specific Binding (NSB) . Indazoles can be lipophilic.[2][3] The compound is likely sticking to the plastic of the plate or binding irreversibly to the microsomal proteins without being metabolized.
-
Fix:
-
Check recovery in a "Buffer + Compound" control (no protein).
-
If protein binding is the issue, calculate the fraction unbound (
) using equilibrium dialysis to correct your clearance values. -
Use low-binding polypropylene plates.
-
Q6: The internal standard (IS) signal is fluctuating wildy.
-
Issue: Matrix Effect / Ion Suppression . The phospholipids from the microsomes are eluting at the same time as your IS or parent compound, suppressing ionization in the Mass Spec.
-
Fix:
-
Improve chromatography: Switch to a longer gradient or a different column chemistry (e.g., C18 to Phenyl-Hexyl) to separate phospholipids from the analyte.
-
Use a stable isotope-labeled version of your specific compound (e.g.,
or ) as the IS if available.
-
Visual Guide: Assay Workflow & Critical Control Points
Caption: Microsomal stability workflow highlighting critical quality control checkpoints for Non-Specific Binding (NSB) and Matrix Effects.
References
-
Pfizer Global R&D. (2009). Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles by human UGT1A enzymes. Bioorganic & Medicinal Chemistry Letters.[2][4]
-
Genentech. (2018). Characterizing the in vitro species differences in N-glucuronidation of a potent pan-PIM inhibitor containing a 6-azaindazole. Xenobiotica.
-
Vertex Pharmaceuticals. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of P450-mediated N-deindazolation.[5] Chemical Research in Toxicology.
-
Creative Bioarray. Microsomal Stability Assay Protocol and Troubleshooting.
-
Science Alert. (2015). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Journal of Pharmacology and Toxicology.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. scirp.org [scirp.org]
- 4. Itk kinase inhibitors: initial efforts to improve the metabolical stability and the cell activity of the benzimidazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing drug resistance in cancer cells treated with indazole compounds
Topic: Troubleshooting & Overcoming Drug Resistance in Cancer Models
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely observing diminishing efficacy in your indazole-based small molecule inhibitors (e.g., Axitinib, Pazopanib, Entrectinib, or novel derivatives).
Indazoles are "privileged scaffolds" that typically function as ATP-competitive kinase inhibitors, targeting the hinge region of enzymes like VEGFR, FGFR, or ALK. However, their planar, lipophilic nature presents unique challenges. Resistance in your assay is not always biological; it is often physical (precipitation) or methodological.
This guide prioritizes causality . We will first rule out formulation errors, then validate biological resistance, and finally diagnose the molecular mechanism (Target Mutation vs. Efflux vs. Bypass).
Part 1: The "False Positive" Check (Solubility & Formulation)
User Issue: "My compound showed high potency (low IC50) initially, but now the cells seem 'resistant' at higher concentrations, or the dose-response curve is flat."
Diagnosis: Before assuming biological resistance, you must rule out compound precipitation . Indazoles are highly lipophilic. In aqueous cell culture media, they often "crash out" at concentrations >10 µM, effectively reducing the bioavailable dose to zero.
Troubleshooting Protocol: The Solubility Stress Test
Do not rely on visual inspection; micro-precipitates are invisible to the naked eye.
-
DMSO Stock Check: Ensure your stock is 1000x the final assay concentration (e.g., 10 mM stock for a 10 µM final).
-
Serial Dilution Method (Critical):
-
Incorrect: Diluting directly into the media in the plate.
-
Correct: Perform serial dilutions in 100% DMSO first. Then, transfer 1 µL of each DMSO dilution into 999 µL of media (intermediate plate) before adding to cells. This ensures the DMSO concentration is constant (0.1%) across all wells.
-
-
Turbidimetric Assessment: Measure Absorbance at 620nm (background) of your media + drug (no cells). A spike in OD620 at high concentrations confirms precipitation.
Part 2: Validating "True" Biological Resistance
User Issue: "I suspect my cell line has acquired resistance. How do I confirm this quantitatively?"
Diagnosis: Resistance is defined by a significant right-shift in the IC50 value (typically >5-10 fold) compared to the parental line.
Protocol: Generation & Validation of Resistant Clones
To study resistance, you must generate an isogenic pair: the Parental (Sensitive) and the Resistant (Derived) line.
Methodology: Stepwise Dose Escalation
-
Determine IC50: Establish the IC50 of the parental line (e.g., 50 nM).
-
Initial Exposure: Seed parental cells and treat at IC20 (sub-lethal).
-
Escalation: Every 3-4 passages, increase the concentration by 50-100% (e.g., 50 nM → 100 nM → 200 nM).
-
Selection: Continue until cells proliferate freely at 10x the original IC50 .
-
Washout (Crucial): Before testing, culture cells in drug-free media for 7 days to remove residual inhibitor and eliminate reversible tolerance.
Data Presentation: Validating Resistance (Example Data)
| Cell Line | Indazole Compound | IC50 (nM) | Fold Resistance (R/S) | Status |
| H1975 (Parental) | Indazole-X | 45 ± 5 | 1.0 | Sensitive |
| H1975-R (Clone 3) | Indazole-X | 620 ± 40 | 13.7 | Resistant |
| H1975-R (Clone 3) | Paclitaxel | 8.5 ± 1 | 1.2 | Specific (Not MDR) |
Note: If your resistant line is also resistant to structurally unrelated drugs (like Paclitaxel), you likely have Multi-Drug Resistance (MDR) via efflux pumps, not a target-specific mutation.
Part 3: Diagnosing the Mechanism
User Issue: "My cells are resistant. Is it a target mutation or an efflux pump?"
Logic Flow: The Diagnostic Tree
Use the following logic to determine your next experiment.
Caption: Diagnostic workflow to distinguish between transporter-mediated resistance (MDR) and target-specific resistance mechanisms.
Mechanism A: Efflux Pumps (MDR1/P-gp)
Indazoles are frequent substrates for P-glycoprotein (P-gp/ABCB1). If P-gp is overexpressed, the drug is pumped out before it binds the kinase.
Protocol: Rhodamine 123 (Rh123) Retention Assay
-
Principle: Rh123 is a fluorescent P-gp substrate. Resistant cells will pump it out (low signal). Adding Verapamil (P-gp inhibitor) should restore the signal.
-
Seed Cells: 5 x 10^5 cells/mL.
-
Load: Incubate with Rh123 (1 µM) for 30 mins at 37°C.
-
Efflux Phase: Wash cells and resuspend in fresh media +/- Verapamil (20 µM) for 60 mins.
-
Analysis: Measure fluorescence via Flow Cytometry (FITC channel).
-
Resistant Result: Low fluorescence in untreated; High fluorescence in Verapamil-treated.
-
Mechanism B: Target Mutation (The Gatekeeper)
If efflux is ruled out, the kinase target likely acquired a mutation in the ATP-binding pocket (e.g., T790M in EGFR) that sterically hinders the indazole scaffold.
Protocol: Western Blotting for Pathway Engagement
-
Treat: Expose Parental and Resistant cells to the Indazole (10x IC50) for 2 hours.
-
Lyse: Collect lysates with phosphatase inhibitors.
-
Probe:
-
Target: e.g., p-VEGFR (Tyr1175) or p-ALK.
-
Downstream: p-ERK1/2 or p-AKT.
-
-
Interpretation:
Part 4: Overcoming Resistance (Actionable Solutions)
User Issue: "I know the mechanism. What do I do now?"
Strategy 1: Chemical Modification (Scaffold Hopping)
If the resistance is due to a "Gatekeeper Mutation" (steric hindrance), the indazole core may be too rigid.
-
Solution: Modify the C3 or N1 position of the indazole ring to access the "solvent front" or "back pocket" of the kinase, bypassing the mutation.
-
Reference: Development of 3rd-generation inhibitors often involves macro-cyclization to avoid steric clashes.
Strategy 2: Combination Therapy
If resistance is driven by Bypass Signaling (e.g., blocking VEGFR leads to MET activation), monotherapy will fail.
Visualizing Bypass Signaling:
Caption: Bypass signaling mechanism where an alternative kinase (yellow) restores growth signaling despite inhibition of the primary target (blue).
-
Action: Perform a Synergy Screen . Combine your Indazole with inhibitors of common bypass tracks (e.g., Crizotinib for MET, Trametinib for MEK).
-
Calculation: Calculate the Combination Index (CI) . A CI < 0.8 indicates synergy.
References
-
BenchChem. (2025).[3] How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.Link
-
Shang, C., et al. (2021).[4] The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Link
-
Creative Bioarray. (2025). Establishment of Drug-Resistant Cell Lines Protocol.[1][2][5][6][7]Link
-
Chaudhary, P. M., & Roninson, I. B. (1991). Expression and activity of P-glycoprotein, a multidrug efflux pump, in human hematopoietic stem cells. Cell.[1][2][5][6][7][8] (Basis for Rhodamine 123 assays).[3][9][10][11] Link
-
Barbuti, A. M., & Chen, Z. S. (2015). Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Mechanisms of Resistance. Cancers.[1][2][4][6][7][8][12][13][14] (Reference for P-gp mediated resistance). Link
Sources
- 1. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mitigating toxicity of 1H-indazole compounds in preclinical studies
Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Mitigating Toxicity in Preclinical Studies Current Ticket Volume: High (Cardiotoxicity, Genotoxicity, Bioactivation)
Welcome to the Indazole Optimization Hub
From the Desk of the Senior Application Scientist: You are likely here because the 1H-indazole scaffold—while a privileged structure in kinase inhibition (e.g., Axitinib, Pazopanib)—is failing your safety screens. This scaffold is prone to three specific "silent killers" in preclinical development: hERG-mediated cardiotoxicity , metabolic bioactivation , and Ames-positive mutagenicity .
This guide treats your experimental failures as "support tickets." Select the issue below that matches your current bottleneck.
Ticket #001: "My lead compound is showing potent hERG inhibition (>50% at 1 µM)."
Diagnosis:
The 1H-indazole core is planar and electron-rich, making it a prime candidate for
Troubleshooting Protocol:
Q: How do I detune hERG affinity without losing kinase potency? A: You must disrupt the lipophilicity/basicity balance. The "Grease Ball" effect is your enemy here.
-
Reduce Lipophilicity (LogP): High cLogP (>3.5) correlates strongly with hERG binding. Introduce polarity specifically on the solvent-exposed regions of the molecule, not the hinge-binding region.
-
Tactical Shift: Replace phenyl rings with pyridines or pyrimidines.
-
Tactical Shift: Add electron-withdrawing groups (EWGs) like -CF3 or -CN to lower the pKa of basic amines.
-
-
Zwitterionic Strategy: If you need a basic amine for solubility, introduce a carboxylic acid or isostere to form a zwitterion. This neutralizes the net charge at physiological pH, reducing the electrostatic attraction to the hERG pore while maintaining solubility.
-
Steric Clashing: Introduce steric bulk (e.g., a methyl group) ortho to the linkage between the indazole and the rest of the molecule. This forces a twisted conformation, preventing the flat alignment required for deep pore intercalation.
Visual Workflow: hERG Mitigation Decision Tree
Caption: Decision matrix for mitigating hERG liability in indazole derivatives based on pKa and lipophilicity analysis.
Ticket #002: "We are seeing positive results in the Ames Test (Mutagenicity)."
Diagnosis: This is a critical "Stop/Go" issue. Unsubstituted or N-unprotected indazoles can undergo N-deindazolation or ring opening.
-
Mechanism: CYP450 enzymes (specifically CYP3A4) can oxidize the indazole, leading to ring cleavage and the formation of reactive diazo or nitrenium species.
-
Alert: A direct bond from the indazole N1 or C3 to a heteroatom in another ring is a known structural alert for mutagenicity.
Troubleshooting Protocol:
Q: Is the mutagenicity intrinsic to the scaffold? A: 1H-indazole itself is weakly mutagenic in strain TA100. However, the risk skyrockets if the metabolic pathway creates an electrophilic hydrazine-like intermediate.
Corrective Actions:
-
Block N1-Position: Ensure the N1 nitrogen is alkylated or arylated. Free N-H indazoles are more susceptible to tautomerization and oxidative attack.
-
Avoid C3-Heteroatom Linkages: If your molecule has a Indazole-C3-N-R linkage, it is prone to oxidative cleavage. Switch to a carbon linker (Indazole-C3-C-R) or an amide linkage which is metabolically robust.
-
Substituent Electronic Effects: Electron-donating groups (EDGs) on the benzene ring of the indazole can stabilize reactive nitrenium ions, increasing mutagenicity. Switch to Electron-Withdrawing Groups (EWGs) like Cl or F at the C5 or C6 positions to destabilize these intermediates.
Ticket #003: "High intrinsic clearance and covalent binding (Bioactivation)."
Diagnosis: Your compound is likely forming a Reactive Metabolite (RM) .[1] The 1H-indazole ring is electron-rich and can be oxidized to form epoxides or quinone-imine-like species that covalently bind to proteins (leading to hepatotoxicity/DILI).
Experimental Protocol: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To confirm if your indazole is bioactivating into an electrophile and to identify the "soft spot" on the molecule.
| Step | Action | Technical Note |
| 1 | Incubation System | Use Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration. |
| 2 | Trapping Agent | Add Glutathione (GSH) at 5-10 mM (excess). Alternatively, use KCN (Cyanide) if suspecting hard iminium ions (use extreme caution). |
| 3 | Initiation | Pre-incubate 5 min at 37°C. Initiate with NADPH-generating system. |
| 4 | Timepoints | Terminate reaction at T=0 and T=60 min using ice-cold acetonitrile. |
| 5 | Analysis (LC-MS/MS) | Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH). |
| 6 | Interpretation | Mass Shift +305 Da: Indicates GSH addition. Mass Shift +321 Da: Indicates Hydroxylation + GSH (oxidative activation). |
Data Interpretation Table: Common Indazole RM Signals
| Mass Shift | Likely Mechanism | Mitigation Strategy |
| [M+16] | Stable Hydroxylation | Usually benign, but check if it's on the C3 position. |
| [M+305] | Direct GSH Adduct | Michael acceptor present. Check for vinyl groups or quinone formation. |
| [M+321] | Oxidation + GSH | Critical Danger. The indazole ring is being oxidized (likely at C3 or the benzene ring) to a reactive intermediate. |
Visual Workflow: Bioactivation Pathway
Caption: Metabolic fate of indazoles. The goal is to maximize the "Stable Metabolite" path and minimize the "Reactive Intermediate" formation.
References
-
Prati, F., et al. (2020).[2] Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. Link
-
Matsui, H., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction. Drug Metabolism and Disposition.[3][4][5] Link
-
Wager, T. T., et al. (2010).[6] Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chemical Neuroscience.[6] Link
-
Plošnik, A., et al. (2016).[7] Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arhiv Za Higijenu Rada I Toksikologiju. Link
-
Broccatelli, F., et al. (2018).[8] Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. Journal of Medicinal Chemistry. Link
Sources
- 1. evotec.com [evotec.com]
- 2. Document: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and <i>In Vivo</i> Activity in a Mood Disorder Model. (CHEMBL4613... - ChEMBL [ebi.ac.uk]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Indazole Synthesis for Drug Development
Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the scale-up of indazole synthesis in the pharmaceutical industry. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common issues, ensuring the robust and efficient transition from bench-scale discovery to large-scale manufacturing of these critical pharmaceutical intermediates.
Troubleshooting Guide: From Bench to Bulk
This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues that may arise during the scale-up of indazole synthesis.
I. Reaction Kinetics and Yield Optimization
Question 1: We are observing a significant drop in yield for our indazole synthesis upon moving from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?
Answer:
A decrease in yield upon scale-up is a common challenge, often attributable to mass and heat transfer limitations. In larger reactors, inefficient mixing can create localized temperature gradients ("hot spots") and concentration differences, leading to the formation of byproducts and degradation of both starting materials and the desired indazole product.[1] Many classical indazole syntheses, such as the Jacobson or Davis-Beirut reactions, involve exothermic steps that can be difficult to control on a larger scale.[1][2]
Troubleshooting Steps:
-
Characterize Reaction Energetics: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of your specific indazole synthesis. This data is crucial for designing an effective cooling strategy for the larger vessel.
-
Optimize Agitation: The type, size, and speed of the agitator are critical for maintaining homogeneity. Computational Fluid Dynamics (CFD) modeling can simulate mixing in the larger reactor and help in selecting the optimal agitation parameters to ensure uniform temperature and reactant distribution.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition strategy using a dosing pump. This is particularly important for highly reactive or exothermic steps, such as the addition of a strong base or an alkylating agent.
-
Process Analytical Technology (PAT): Employ in-situ monitoring tools to track reaction progress in real-time. For instance, in-line FTIR or Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and the final indazole product, allowing for immediate adjustments to reaction parameters.[3][4]
Question 2: Our N-alkylation of a substituted indazole is giving a poor N1/N2 regioisomeric ratio at scale, which was not an issue in the lab. What factors could be at play?
Answer:
The regioselectivity of indazole N-alkylation is a delicate balance of steric and electronic factors, which can be significantly influenced by the reaction conditions.[5] What works at the small scale may not translate directly to a larger reactor due to changes in local concentrations and temperatures.
Key Considerations for Regioselectivity at Scale:
-
Base and Solvent System: The choice of base and solvent is paramount in directing the alkylation to the desired nitrogen. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product due to the coordination of the sodium cation with the N2 atom.[5][6] When scaling up, ensure the base is fully dispersed and the solvent is of appropriate grade and dryness, as trace impurities can affect the outcome.
-
Temperature Control: Precise temperature control is crucial. Deviations from the optimal temperature can alter the kinetic versus thermodynamic product distribution, leading to a change in the N1/N2 ratio.
-
Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby affecting the regioselectivity.[6]
Experimental Protocol for Optimizing N1-Alkylation:
-
Reaction Setup: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF in a suitably sized reactor under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Reagent Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress and N1/N2 ratio by HPLC.[5]
II. Impurity Profile and Purification Challenges
Question 3: We are struggling with the purification of our indazole API at the kilogram scale. Column chromatography is no longer feasible. What are our options?
Answer:
Moving away from chromatography for large-scale purification is a common and necessary step in drug development. Crystallization is the most widely used and cost-effective method for purifying APIs.[7][8][9]
Strategies for Large-Scale Purification:
-
Crystallization: This is the preferred method for purifying solid APIs. The process involves dissolving the crude indazole in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization, leaving impurities behind in the mother liquor.[7]
-
Solvent Screening: A thorough solvent screen is essential to identify a system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired indazole, while keeping impurities dissolved.
-
Anti-Solvent Addition: If a single solvent system is not effective, an anti-solvent can be added to the solution to induce precipitation of the product.[7]
-
-
Distillation: For indazoles that are thermally stable and have a suitable boiling point, vacuum distillation can be an effective purification method.[9][10]
-
Preparative HPLC: While generally reserved for high-value products or when other methods fail, preparative HPLC can be used for large-scale purification, although it is a more expensive option.[8]
Question 4: Our scaled-up batch of a 3-bromo-6-(trifluoromethyl)-1H-indazole has failed purity specifications due to an unknown impurity. How do we identify and control it?
Answer:
Identifying and controlling impurities is a critical aspect of pharmaceutical manufacturing.[11][12] The source of the impurity can often be traced back to the synthetic route.[13]
Systematic Approach to Impurity Identification and Control:
-
Review the Synthesis: Carefully examine each step of the synthetic process to identify potential side reactions, unreacted starting materials, or intermediates that could be the source of the impurity.[13] For a brominated indazole, potential impurities could include regioisomers, di-brominated species, or unreacted starting material.[13]
-
Analytical Characterization:
-
LC-MS: Liquid chromatography-mass spectrometry is the first step to determine the molecular weight of the impurity.[13]
-
High-Resolution Mass Spectrometry (HRMS): This will provide the elemental composition of the impurity.[13]
-
NMR Spectroscopy: Isolation of the impurity followed by NMR analysis is the definitive way to elucidate its structure.
-
-
Impurity Control Strategies: Once the impurity is identified, you can develop a strategy to control it:
-
Reaction Optimization: Modify the reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the formation of the byproduct.
-
Purge Steps: Introduce additional purification steps in the synthesis to remove the impurity or its precursor.
-
Specification Setting: If the impurity cannot be completely removed, establish an acceptable limit based on its toxicity and regulatory guidelines.
-
| Potential Impurity Source | Example | Control Strategy |
| Starting Materials | Unreacted 6-(trifluoromethyl)-1H-indazole | Optimize reaction stoichiometry and time; improve purification of the final product.[13] |
| Byproducts | Di-bromo-6-(trifluoromethyl)-1H-indazole | Control the amount of brominating agent and reaction temperature.[13] |
| Regioisomers | Bromination at a different position | Optimize reaction conditions (solvent, temperature) to favor the desired isomer. |
| Residual Solvents | Toluene from the reaction | Implement efficient drying procedures and set specifications for residual solvents.[14] |
III. Process Safety and Handling
Question 5: What are the key process safety considerations when scaling up an indazole synthesis, particularly those involving energetic reagents or intermediates?
Answer:
Process safety is of paramount importance in large-scale chemical synthesis. The nitrogen-nitrogen bond in the indazole ring and the use of potentially hazardous reagents in some synthetic routes necessitate a thorough safety assessment.[15] For instance, syntheses involving diazonium salts or azides require strict temperature control and specialized handling procedures.
Key Safety Measures:
-
Differential Scanning Calorimetry (DSC): DSC analysis should be performed on all starting materials, intermediates, and the final product to determine their thermal stability and identify any potential for exothermic decomposition.[16]
-
Hazard and Operability (HAZOP) Study: A systematic HAZOP study should be conducted for the entire process to identify potential hazards and operational risks.
-
Quenching Procedures: Develop and validate robust quenching procedures for reactive reagents. For example, a carefully controlled addition of a quenching agent to destroy excess sodium hydride.[5]
-
Containment: Use appropriate containment systems, such as glove boxes for handling highly potent or hazardous materials.
-
Emergency Procedures: Establish and clearly communicate emergency procedures for incidents such as thermal runaways or spills.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of modern catalytic methods for indazole synthesis in a scale-up context?
A1: Modern catalytic methods, often employing transition metals like copper or palladium, offer several advantages for large-scale indazole synthesis. These methods can provide higher yields and better regioselectivity under milder reaction conditions compared to some classical methods.[17] This can lead to a more efficient and sustainable process with a better impurity profile. However, the cost of the catalyst and the need for its removal from the final product are important considerations for industrial applications.[17]
Q2: How do we select the optimal solvent for our indazole synthesis scale-up?
A2: Solvent selection for scale-up is a multi-faceted decision that balances reaction performance with safety, environmental, and economic factors.[1][14] Key considerations include:
-
Solubility: The solvent must effectively dissolve reactants and intermediates while ideally allowing for the crystallization of the final product.[1]
-
Boiling Point: The boiling point will dictate the reaction temperature range and ease of removal.[1]
-
Safety: Flammability, toxicity, and environmental impact are critical at an industrial scale.[1]
-
Cost and Recyclability: The cost of the solvent and the feasibility of its recovery and reuse are important economic drivers.[18][19][20]
Q3: What is the role of Process Analytical Technology (PAT) in scaling up indazole synthesis?
A3: PAT plays a crucial role in ensuring a robust and reproducible synthesis at scale. By providing real-time data on critical process parameters and quality attributes, PAT enables a deeper process understanding and allows for proactive control.[3] For indazole synthesis, PAT tools like in-situ FTIR or Raman can monitor the formation of the desired product and the disappearance of starting materials, ensuring the reaction goes to completion and minimizing the formation of impurities.[3][4]
Visualizing Key Processes
Decision Workflow for Troubleshooting Low Yield in Scale-Up
Caption: A systematic workflow for diagnosing and resolving issues of low yield during the scale-up of indazole synthesis.
General Reaction Scheme for N-Alkylation of Indazole
Caption: The competitive formation of N1 and N2-alkylated indazoles during the N-alkylation reaction.
References
-
Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
-
Brach, N., Le Fouler, V., Bizet, V., et al. (2020). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. ChemRxiv. [Link]
-
Wang, J., McCreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6849-6856. [Link]
-
Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]
- Song, J. J., & Yee, N. K. (2000). Methods of making indazoles. U.S.
-
Pharmaceutical Technology. (2023). API Purification. Retrieved from [Link]
-
Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]
- Bär, T., et al. (2006). Methods for preparing indazole compounds.
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of organic chemistry, 88(7), 4209–4223. [Link]
-
Le Fouler, V., Bizet, V., & Blanchard, N. (2020). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. Request PDF. [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Singh, S., & Singh, R. (2018). Impurity Profiling In Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 63-69. [Link]
-
Khan, I., & Ibrar, A. (2016). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. [Link]
-
Boes, M., et al. (2017). SYNTHESIS OF INDAZOLES. European Patent Office - EP 3448849 B1. [Link]
-
Giraud, A., et al. (2012). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 8, 1334–1339. [Link]
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
-
Baldo, J. C., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. [Link]
-
RCM Thermal Kinetics. (2025). Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. Retrieved from [Link]
-
Venkataraman, S., et al. (2025). Application of PAT Tools for the Safe and Reliable Production of a Dihydro-1H-imidazole. Request PDF. [Link]
-
Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. [Link]
-
ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Recovery. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences and Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Kumar, A. (2016). Design of a Solvent Recovery System in a Pharmaceutical Manufacturing Plant. Diva-portal.org. [Link]
-
ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]
-
IntuitionLabs.ai. (2026). PAT Sensors for Real-Time Reaction Monitoring in Pharma. Retrieved from [Link]
-
Spectroscopy Online. (2026). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025). Review article on impurity profiling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 8. Purification of APIs | ZEOCHEM [zeochem.com]
- 9. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biomedres.us [biomedres.us]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 15. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Solvent Recovery in Pharmaceutical Production - RCM Technologies [rcmt.com]
- 19. Solvent Recovery – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 20. diva-portal.org [diva-portal.org]
Validation & Comparative
Comparative analysis of 1H-indazole vs 2H-indazole derivatives in biological assays
Executive Summary
In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as a bioisostere for indole and purine systems. However, its utility is often complicated by annular tautomerism. While 1H-indazole is the thermodynamically dominant tautomer and the scaffold for approved drugs like Axitinib and Pazopanib , 2H-indazole derivatives are emerging as potent alternatives with distinct electronic and steric profiles.
This guide provides a technical comparison of these regioisomers, analyzing their physicochemical divergence, binding modes, and performance in biological assays (Kinase, MAO-B, and antimicrobial). It aims to resolve the common "regioisomer dilemma" in lead optimization.
Chemical Basis of Biological Divergence
The biological differentiation between 1H- and 2H-indazoles stems from their electronic distribution and resulting hydrogen bond capabilities.
-
1H-Indazole (Benzenoid): Thermodynamically stable (approx.[1][2] 2.3–4.5 kcal/mol more stable than 2H). It maintains a fully aromatic benzene ring fused to a pyrazole.[3]
-
2H-Indazole (Quinoid): Higher energy state with ortho-quinoid character in the benzene ring. This results in a higher dipole moment and altered vector presentation of substituents, significantly impacting binding affinity in deep hydrophobic pockets.
Tautomeric & Electronic Profile
The following diagram illustrates the structural equilibrium and electronic interaction points critical for binding site recognition.
Figure 1: Tautomeric equilibrium and pharmacophoric features of indazole isomers.
Comparative Performance in Biological Assays[4][5]
The choice between N1- and N2-substitution is not merely synthetic preference; it dictates biological selectivity.
Case Study 1: Kinase & Enzyme Inhibition (MAO-B)
In Monoamine Oxidase B (MAO-B) inhibition, the position of the alkyl group acts as a "selectivity switch."
-
N1-Substitution: Generally yields higher potency for MAO-B due to optimal alignment with the active site cavity.
-
N2-Substitution: Often retains activity but alters selectivity ratios (e.g., increasing affinity for MAO-A or reducing selectivity vs. MAO-B).
| Feature | N1-Methyl Indazole (Compound 12a) | N2-Methyl Indazole (Compound 13b) |
| Target | hMAO-B | hMAO-B / hMAO-A |
| IC50 (Potency) | 0.386 nM (Sub-nanomolar) | 8.08 nM |
| Selectivity (SI) | >25,000 (Highly Selective) | 70 (Moderate Selectivity) |
| Binding Mode | Deep pocket fit; N2 acts as acceptor. | Altered vector; N1 acts as acceptor. |
Data Source: Comparison derived from SAR studies on carboxamide derivatives [1].
Case Study 2: Anticancer Activity (CK2 Inhibition)
Contrary to the general stability rule, N2-substituted derivatives sometimes outperform N1-isomers in cellular assays due to lipophilicity and membrane permeability.
-
Observation: In a study of tetrabromobenzotriazole (TBBt) derivatives (structurally analogous behavior to indazoles), N2-alkylated hydrazides showed superior antiproliferative activity against MCF-7 (Breast) and A549 (Lung) cancer lines compared to N1-isomers.[4]
-
Mechanism: The N2-isomer presented a more favorable lipophilic profile, enhancing cellular uptake despite similar intrinsic enzymatic inhibition [2].
Case Study 3: Antimicrobial Potency
2H-indazoles have shown exceptional promise as anti-protozoal agents.[5]
-
Performance: 2,3-diphenyl-2H-indazole derivatives demonstrated 12.8-fold higher potency than the standard of care, Metronidazole, against Giardia intestinalis [3].[6]
Experimental Protocols: Synthesis & Verification
A major failure mode in indazole research is the misidentification of regioisomers. The following workflow ensures the correct isomer is tested.
Protocol: Regioselective Synthesis & Verification
Objective: Synthesize and definitively identify N1 vs. N2 alkylated indazoles.
Step 1: Synthesis Decision Matrix
-
For N1-Alkylation (Thermodynamic Control):
-
Reagents: NaH (1.2 eq), Alkyl Halide (1.1 eq), solvent THF or DMF.
-
Conditions: 0°C to RT.[1] The anion localizes charge on N1 (more stable).
-
-
For N2-Alkylation (Kinetic/Directing Control):
-
Method A: Use Alkyl Imidates (e.g., trichloroacetimidate) with Lewis acid catalysis.
-
Method B: Direct cyclization from 2-azidobenzaldehydes + amines (avoiding alkylation of the pre-formed ring).
-
Step 2: Structural Validation (Self-Validating Step)
Do not rely solely on LC-MS. Isomers have identical masses.
-
1H-NMR Analysis: N2-isomers typically show a downfield shift of the C3-H proton compared to N1-isomers.
-
NOESY / ROESY (The Gold Standard):
-
N1-Substituted: Strong NOE correlation between the N-Alkyl protons and the C7-H (peri-proton).
-
N2-Substituted: NO correlation to C7-H. Correlation may be seen with C3-H if the alkyl group is large enough.
-
Workflow Diagram
Figure 2: Decision tree for regioselective synthesis and structural validation.
Structural Biology Insights: The Binding Interface
When designing ligands, the choice of isomer fundamentally changes the H-bond donor/acceptor map presented to the protein.
-
Hinge Binding (Kinases):
-
Active vs. Inactive Conformation:
-
Switching to 2H-indazole reverses this motif. N2 becomes the donor (if H) or blocked (if R), and N1 becomes the acceptor. This often clashes with the canonical hinge binding mode of Type I inhibitors but may open opportunities for Type II inhibitors targeting the "DFG-out" inactive conformation.
-
Conclusion & Recommendations
For researchers in drug discovery:
-
Start with 1H-Indazole: If targeting ATP-binding sites in kinases, the 1H-isomer is the validated starting point due to its shape complementarity with the hinge region and thermodynamic stability.
-
Explore 2H-Indazole for IP & Selectivity: If the 1H-series hits a patent wall or selectivity ceiling, the 2H-scaffold offers a distinct vector space. It is particularly effective when increased lipophilicity or a higher dipole moment is required to traverse membranes or access cryptic pockets.
-
Mandate NOESY: Never advance a compound to biological assay without NOESY confirmation of regiochemistry. The potency difference between isomers (up to 1000-fold) can lead to erroneous SAR models if misassigned.
References
-
Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors. European Journal of Medicinal Chemistry.
-
CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers. RSC Advances.
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
-
Investigating the comparative bioactivity of indazole regioisomers. BenchChem Guides.
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 inhibition, lipophilicity and anticancer activity of new N1versus N2-substituted tetrabromobenzotriazole regioisomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. wuxibiology.com [wuxibiology.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-6-Amine Derivatives as Potent Kinase Inhibitors
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-indazole-6-amine derivatives, a class of compounds demonstrating significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. By dissecting the causal relationships between chemical modifications and biological activity, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for the rational design of next-generation therapeutics.
The Therapeutic Promise of 1H-Indazole-6-Amines: Targeting Dysregulated Kinase Signaling
Protein kinases are crucial regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1H-indazole-6-amine core serves as a versatile pharmacophore that can be strategically modified to achieve potent and selective inhibition of key kinases involved in tumorigenesis and angiogenesis. This guide will focus on the comparative SAR of derivatives targeting four critical kinases: Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Apoptosis Signal-regulating Kinase 1 (ASK1).
Comparative Analysis of Structure-Activity Relationships
The biological activity of 1H-indazole-6-amine derivatives is exquisitely sensitive to the nature and position of substituents on the indazole ring and the 6-amino group. The following sections provide a comparative overview of the key SAR findings for different kinase targets.
Targeting PLK4: The Gatekeeper of Centrosome Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to centrosome amplification, genomic instability, and tumorigenesis.[3][4] Inhibition of PLK4 represents a promising therapeutic strategy for cancers with centrosome aberrations.[3]
A noteworthy class of PLK4 inhibitors is the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine series.[5][6] SAR studies on these compounds have revealed several critical insights:
-
The Terminal Aryl Group: The substitution pattern on the terminal aryl group of the arylvinyl moiety significantly impacts potency. Electron-donating groups, such as methoxy (CH₃O), and electron-withdrawing groups, like fluorine (F) and chlorine (Cl), on the phenyl ring have been shown to enhance anti-proliferative activity.[6]
-
The Pyrimidin-2-amine Moiety: This group is crucial for interaction with the kinase hinge region. Modifications to this part of the molecule are generally not well-tolerated.
-
The Indazole Core: The 1H-indazole core acts as the scaffold, and substitutions at other positions are being explored to optimize physicochemical properties and selectivity.
Another potent class of PLK4 inhibitors is the N-(1H-indazol-6-yl)benzenesulfonamide derivatives.[7] The development of compound K22 , a highly potent PLK4 inhibitor, highlights key SAR principles:
-
Benzenesulfonamide Fragment: This fragment occupies a hydrophobic pocket near the DFG motif of the kinase.[7]
-
Substituents on the Benzene Ring: Introduction of different substituents on the benzene ring of the benzenesulfonamide moiety led to the identification of compounds with excellent inhibitory activity.[7]
-
Solvent-Exposed Region: Further modifications in the segment extending into the solvent region culminated in the synthesis of compound K22 with an IC50 of 0.1 nM.[7]
| Compound/Derivative Class | Key Structural Features | Target Kinase | IC50 | Reference Cell Line | Citation |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (e.g., 14i) | Arylvinyl group at C3, pyrimidin-2-amine at C6 | PLK4 | 11.2 nM | - | [6] |
| N-(1H-indazol-6-yl)benzenesulfonamide (e.g., K22) | Benzenesulfonamide at the 6-amino position | PLK4 | 0.1 nM | - | [7] |
Targeting VEGFR-2: A Key Regulator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Consequently, inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
For 1H-indazole-6-amine derivatives targeting VEGFR-2, the following SAR observations are crucial:
-
Substitutions on the 6-Amino Group: The nature of the substituent on the 6-amino group is a key determinant of activity. For instance, in a series of pazopanib derivatives, modification of the terminal benzene ring and the indazole ring led to the identification of a compound with an IC50 of 12 nM against VEGFR-2.[10]
-
Hydrogen Bond Donors/Acceptors: The incorporation of groups capable of forming hydrogen bonds, such as amides and sulfonamides, has been shown to enhance inhibitory activity against VEGFR-2.[1]
-
Hydrophobic Groups: Conversely, the presence of bulky hydrophobic groups can decrease potency.[1]
| Compound/Derivative Class | Key Structural Features | Target Kinase | IC50 | Reference Cell Line | Citation |
| Pazopanib Derivatives | Modifications on the terminal benzene and indazole rings | VEGFR-2 | 12 nM | - | [10] |
| Indazole-pyrimidine derivatives | Amide and sulfonamide substitutions | VEGFR-2 | 34.5 nM (sulfonamide) | - | [1] |
Targeting FGFR: A Driver of Cell Proliferation and Survival
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, survival, and differentiation.[11][12] Dysregulation of FGFR signaling is implicated in various cancers.
Key SAR insights for 1H-indazole-6-amine derivatives as FGFR inhibitors include:
-
Substitutions at the C3 and C6 Positions: In the 6-(3-methoxyphenyl)-1H-indazol-3-amine series, the N-ethylpiperazine group was found to be important for both enzymatic and cellular activity.[9]
-
Fluorine Substitutions: The introduction of fluorine atoms can significantly enhance inhibitory potency. For example, a derivative with a 2,6-difluoro-3-methoxyphenyl group exhibited potent enzymatic and antiproliferative activities against FGFR1 and FGFR2.[9]
-
Amide Linker: The presence of an amide group between the indazole core and a phenyl ring at the 3-position has been shown to be crucial for potent FGFR inhibition.
| Compound/Derivative Class | Key Structural Features | Target Kinase | IC50 | Reference Cell Line | Citation |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives | N-ethylpiperazine group | FGFR1 | 2.9 nM | - | [9] |
| 1H-indazol-3-amine with fluorine substitutions | 2,6-difluoro-3-methoxyphenyl group | FGFR1/FGFR2 | <4.1 nM / 2.0 nM | KG1 / SNU16 | [9] |
Targeting ASK1: A Key Mediator of Stress and Apoptosis
Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in cellular stress responses and apoptosis.[13] ASK1 inhibition is a potential therapeutic strategy for inflammatory diseases and certain cancers.
Systematic SAR studies of 1H-indazole derivatives as ASK1 inhibitors have led to the discovery of potent compounds, revealing the following:
-
Core Scaffold: The 1H-indazole scaffold is essential for activity.
-
Substituent Optimization: Careful optimization of substituents on the indazole ring led to the discovery of a promising compound that suppresses phosphorylation in the ASK1-p38/JNK signaling pathway.[13]
| Compound/Derivative Class | Key Structural Features | Target Kinase | Cellular Effect | Reference Cell Line | Citation |
| 1H-indazole derivatives | Optimized substituents on the indazole ring | ASK1 | Suppresses ASK1-p38/JNK phosphorylation | HT-29 | [13] |
Experimental Protocols: A Foundation for Reproducible Research
The following are generalized, step-by-step methodologies for the synthesis of 1H-indazole-6-amine derivatives and their biological evaluation using standard in vitro assays.
General Synthesis of 1H-Indazole-6-Amine Derivatives
The synthesis of 1H-indazole-6-amine derivatives often starts from 6-aminoindazole and involves reactions such as acetylation and reductive amination.[14][15] A more specific example is the synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which can be achieved through the reduction of a nitro-indazole precursor followed by reaction with various aryl sulfonyl chlorides.[16]
Synthesis Workflow
Caption: General synthesis workflow for N-(1H-indazol-6-yl)benzenesulfonamide derivatives.
In Vitro Biological Evaluation
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]
Step-by-Step Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of approximately 2,000 cells/well and incubate for 24 hours.[3]
-
Drug Treatment: Treat cells with various concentrations of the synthesized compounds and incubate for 72-96 hours.[3]
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.[3]
-
Washing: Wash the plates five times with water to remove TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
SRB Assay Workflow
Caption: A simplified workflow of the Sulforhodamine B (SRB) assay.
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for rational drug design and for predicting potential therapeutic effects and side effects.
PLK4 Signaling Pathway
PLK4 is a critical regulator of the cell cycle, primarily through its role in centriole duplication.[3][4] Its inhibition disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells with centrosome amplification.[3]
PLK4 Signaling Pathway
Caption: Simplified PLK4 signaling pathway and the point of intervention by inhibitors.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[8][17] 1H-indazole-6-amine derivatives that inhibit VEGFR-2 block these downstream effects, thereby cutting off the blood supply to tumors.
VEGFR-2 Signaling Pathway
Caption: Key downstream pathways of VEGFR-2 signaling inhibited by 1H-indazole-6-amine derivatives.
FGFR Signaling Pathway
FGF binding to FGFRs activates multiple downstream signaling pathways, including the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[11][12] FGFR inhibitors based on the 1H-indazole-6-amine scaffold can effectively block these oncogenic signals.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and the inhibitory action of 1H-indazole-6-amine derivatives.
Conclusion and Future Directions
The 1H-indazole-6-amine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of SAR across different kinase targets reveals that subtle modifications to the core structure can dramatically alter both potency and selectivity. Key takeaways include the importance of substitutions on the 6-amino group for targeting VEGFR-2, the role of the terminal aryl group and pyrimidin-2-amine moiety for PLK4 inhibition, and the impact of fluorine substitutions for enhancing FGFR inhibition.
Future research in this area should focus on leveraging these SAR insights to design novel derivatives with improved pharmacokinetic properties and enhanced selectivity profiles to minimize off-target effects. Furthermore, exploring the potential of these compounds in combination therapies and investigating mechanisms of acquired resistance will be crucial for their successful clinical translation. The continued exploration of the chemical space around the 1H-indazole-6-amine core holds significant promise for the discovery of new and effective treatments for cancer and other diseases driven by dysregulated kinase signaling.
References
-
Polo-like kinase 4: a molecular linchpin in cancer and its management - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]
-
Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients. (2016). Journal of Hematology & Oncology. [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. (n.d.). Retrieved February 19, 2026, from [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology. [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]
-
VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (n.d.). Retrieved February 19, 2026, from [Link]
-
Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
A role for protein ubiquitination in VEGFR-2 signalling and angiogenesis - Portland Press. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]
-
High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - Spandidos Publications. (n.d.). Retrieved February 19, 2026, from [Link]
-
VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis - Company of Biologists Journals. (n.d.). Retrieved February 19, 2026, from [Link]
-
PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas - Frontiers. (n.d.). Retrieved February 19, 2026, from [Link]
-
Representation of PLK4 signaling in cancer with details of selected... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for t - SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). Retrieved February 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]
-
Studies on N -(6-Indazolyl) benzenesulfonamide Derivatives as Potential Anticancer Agents: Integrating Synthesis, In silico Docking, and Molecular Dynamics Simulations | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Rapid and Facile Synthesis of N-Benzenesulfonyl Derivatives of Heterocycles and their Antimicrobial Properties - Bentham Science Publisher. (n.d.). Retrieved February 19, 2026, from [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022). Letters in Drug Design & Discovery. [Link]
-
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
-
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity - Academia.edu. (n.d.). Retrieved February 19, 2026, from [Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University. (n.d.). Retrieved February 19, 2026, from [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 13. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
The Indazole Scaffold: A Privileged Structure in Oncology and a Comparative Guide to In Vivo Efficacy
An Examination of Pazopanib, a Keystone Indazole-Containing Therapy, versus Established Treatments for Renal Cell Carcinoma
Introduction: The Significance of the Indazole Moiety
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The indazole ring system, a bicyclic aromatic heterocycle, is a prime example of such a scaffold. Its unique electronic and steric properties make it a cornerstone in the design of numerous targeted therapies, particularly in oncology.
While compounds like (1H-Indazol-6-yl)methanamine hydrochloride serve as critical building blocks in the synthesis of these complex drugs, this guide will focus on the in vivo efficacy of a prominent therapeutic agent derived from this structural family: Pazopanib . By examining Pazopanib's performance against an established therapy, we can illuminate the profound impact of the indazole scaffold on contemporary drug development. This guide will provide a detailed comparison of Pazopanib with Sunitinib, another key therapeutic for advanced renal cell carcinoma (RCC), supported by clinical trial data and an exploration of the preclinical experimental designs that underpin these findings.
Mechanism of Action: Multi-Targeted Kinase Inhibition
The therapeutic efficacy of both Pazopanib and Sunitinib stems from their function as multi-targeted tyrosine kinase inhibitors (TKIs). Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. In many cancers, these kinases are aberrantly activated, leading to uncontrolled tumor growth and angiogenesis—the formation of new blood vessels that supply tumors with nutrients.
Pazopanib exerts its anti-cancer effects by potently inhibiting several key tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3] By blocking these pathways, Pazopanib effectively chokes off the tumor's blood supply and inhibits its growth.[4][5]
Sunitinib shares a similar multi-targeted approach, inhibiting VEGFRs, PDGFRs, and c-Kit.[6][7][8] This overlapping target profile makes it a direct and relevant comparator for evaluating the clinical performance of Pazopanib.
In Vivo Efficacy: A Head-to-Head Comparison in Renal Cell Carcinoma
The most definitive data for comparing the in vivo efficacy of Pazopanib and Sunitinib comes from the Phase III clinical trial known as COMPARZ (Comparing the Efficacy, Safety, and Tolerability of Pazopanib versus Sunitinib).[9][10] This landmark study provided a direct, head-to-head evaluation of the two drugs as first-line treatments for patients with metastatic renal cell carcinoma (mRCC).
The primary endpoint of the study was to demonstrate that Pazopanib was non-inferior to Sunitinib in terms of Progression-Free Survival (PFS). The results showed that Pazopanib met this endpoint, indicating a comparable level of efficacy in controlling the disease.[10][11]
| Efficacy Endpoint | Pazopanib | Sunitinib | Hazard Ratio (95% CI) |
| Progression-Free Survival (PFS) | 8.4 months | 9.5 months | 1.05 (0.90–1.22)[10] |
| Overall Survival (OS) | 28.4 months | 29.3 months | 0.91 (0.76–1.08)[12] |
| Objective Response Rate (ORR) | 31% | 25% | N/A[11] |
| Data from the COMPARZ trial. |
While the efficacy, as measured by PFS and Overall Survival (OS), was similar between the two agents, the COMPARZ trial revealed important differences in their safety and tolerability profiles.[10][12] Patients treated with Pazopanib reported a better quality of life and experienced lower rates of fatigue, hand-foot syndrome, and stomatitis (mouth sores) compared to those on Sunitinib.[9][10][11] Conversely, Pazopanib was associated with a higher incidence of elevated liver enzymes.[12][13] These distinct side-effect profiles are a critical consideration in clinical practice when selecting the most appropriate therapy for an individual patient.
Experimental Design: The Tumor Xenograft Model
The journey of a drug like Pazopanib from a laboratory concept to a clinical therapy is built upon a foundation of rigorous preclinical testing. A cornerstone of in vivo cancer drug evaluation is the tumor xenograft model. This experimental system provides critical data on a compound's anti-tumor activity and mechanism of action in a living organism.
The causality behind this experimental choice is to create a biological system that mimics human cancer. By implanting human tumor cells into immunocompromised mice, researchers can study how a potential drug affects tumor growth in a complex physiological environment, which cannot be replicated in vitro.
Step-by-Step Methodology for a Xenograft Study:
-
Cell Line Selection & Preparation: Human cancer cell lines relevant to the drug's target, such as a renal cell carcinoma line (e.g., Caki-2), are cultured under sterile conditions.[14]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used. The lack of a functional immune system prevents the rejection of the implanted human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-2 x 10^6) are suspended in a sterile medium and injected subcutaneously into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different groups: a control group receiving a vehicle solution and one or more treatment groups receiving the test compound (e.g., Pazopanib) at various doses.[14][15]
-
Data Collection & Analysis: Throughout the study, tumor volume and the general health of the mice (including body weight) are monitored. At the end of the study, tumors are excised for further analysis, such as histology to assess cell death or immunohistochemistry to measure changes in blood vessel density (a marker of angiogenesis).[16][17]
-
Efficacy Evaluation: The primary outcome is the inhibition of tumor growth in the treated groups compared to the control group. A statistically significant reduction in tumor volume indicates in vivo efficacy.[18][19]
Conclusion
The indazole scaffold, exemplified by the multi-targeted tyrosine kinase inhibitor Pazopanib, represents a significant achievement in rational drug design. While a simple building block like (1H-Indazol-6-yl)methanamine hydrochloride is not a therapeutic agent in itself, its structural motifs are integral to the creation of highly effective and specific drugs.
The head-to-head comparison with Sunitinib in the COMPARZ trial demonstrates that Pazopanib offers equivalent efficacy in terms of progression-free and overall survival for patients with metastatic renal cell carcinoma.[10] The key differentiator lies in its distinct safety and quality-of-life profile, which provides clinicians and patients with a valuable alternative, allowing for a more personalized approach to cancer therapy.[9] The success of Pazopanib underscores the power of targeting fundamental cancer processes like angiogenesis and highlights the enduring importance of privileged structures like the indazole core in the ongoing development of novel anticancer agents.
References
-
The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Beacon. Available at: [Link].
-
Pazopanib - Wikipedia. Wikipedia. Available at: [Link].
-
Sunitinib - Wikipedia. Wikipedia. Available at: [Link].
-
Pazopanib Noninferior to Sunitinib as Front-line Therapy for Metastatic Renal Cell Carcinoma - The ASCO Post. (2012) The ASCO Post. Available at: [Link].
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. National Center for Biotechnology Information. Available at: [Link].
-
What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024) Patsnap. Available at: [Link].
-
Sunitinib Malate - Massive Bio. (2025) Massive Bio. Available at: [Link].
-
What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024) Patsnap. Available at: [Link].
-
Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored. (2013) The Oncology Pharmacist. Available at: [Link].
-
Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC. (2017) National Center for Biotechnology Information. Available at: [Link].
-
Sunitinib Versus Pazopanib in Renal Cell Carcinoma - OncLive. (2015) OncLive. Available at: [Link].
-
In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed. (2009) National Center for Biotechnology Information. Available at: [Link].
-
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (2010) National Center for Biotechnology Information. Available at: [Link].
-
Pazopanib (Votrient) | Cancer research UK. Cancer Research UK. Available at: [Link].
-
Pazopanib or Sunitinib as First-Line Treatment in metastatic Renal Cell Cancers: A Retrospective Comparative Analysis of Survival - Eurasian Journal of Medical Investigation. Eurasian Journal of Medical Investigation. Available at: [Link].
-
Pazopanib versus sunitinib in metastatic renal-cell carcinoma - PubMed. (2013) National Center for Biotechnology Information. Available at: [Link].
-
Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed. (2011) National Center for Biotechnology Information. Available at: [Link].
-
Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice. (2010) International Institute of Anticancer Research. Available at: [Link].
-
Mixed picture for pazopanib versus sunitinib in metastatic renal-cell carcinoma. (2014) 2 Minute Medicine. Available at: [Link].
-
Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity | Molecular Cancer Therapeutics - AACR Journals. (2007) American Association for Cancer Research. Available at: [Link].
-
Cost-Effectiveness of Pazopanib Versus Sunitinib for Renal Cancer in the United States. Journal of Managed Care & Specialty Pharmacy. Available at: [Link].
-
Antiangiogenic effects of pazopanib in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography. (2011) BMC Cancer. Available at: [Link].
-
Pazopanib Noninferior to Sunitinib for Metastatic RCC - CancerNetwork. (2013) CancerNetwork. Available at: [Link].
-
Pazopanib and Sunitinib in Renal Cell Carcinoma - OncLive. (2021) OncLive. Available at: [Link].
-
(Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed. National Center for Biotechnology Information. Available at: [Link].
-
Initial testing of the multitargeted kinase inhibitor pazopanib by the Pediatric Preclinical Testing Program - PubMed. (2012) National Center for Biotechnology Information. Available at: [Link].
-
First-line sunitinib or pazopanib in metastatic renal cell carcinoma: The Canadian experience - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Abstract 5236: Intermittent anti-angiogenic therapy with sunitinib in a murine xenograft model monitored by dynamic contrast enhanced ultra high frequency sonography - AACR Journals. (2010) American Association for Cancer Research. Available at: [Link].
-
Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Initial testing (stage 1) of sunitinib by the pediatric preclinical testing program - PubMed. (2008) National Center for Biotechnology Information. Available at: [Link].
-
A Real-World Comparison of Pazopanib Versus Sunitinib in Metastatic Renal Cell Carcinoma: Focus on Poor-Risk patients, A Single-Center Study. Journal of Oncological Sciences. Available at: [Link].
-
Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma - PubMed. (2025) National Center for Biotechnology Information. Available at: [Link].
-
A trial comparing 2 ways of taking sunitinib or pazopanib for advanced kidney cancer (STAR). Cancer Research UK. Available at: [Link].
-
Tyrosine kinase inhibitors (TKIs) on cancer models - Oncodesign Services. Oncodesign Services. Available at: [Link].
-
Combination of a TKI and an SHP2 inhibitor in a xenograft mouse model.... - ResearchGate. ResearchGate. Available at: [Link].
-
OSI-930: A Novel Selective Inhibitor of Kit and Kinase Insert Domain Receptor Tyrosine Kinases with Antitumor Activity in Mouse Xenograft Models - AACR Journals. (2006) American Association for Cancer Research. Available at: [Link].
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - Lirias. (2022) Lirias. Available at: [Link].
Sources
- 1. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 2. Pazopanib - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. Pazopanib Noninferior to Sunitinib as Front-line Therapy for Metastatic Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 10. Pazopanib versus sunitinib in metastatic renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored - The Oncology Pharmacist [theoncologypharmacist.com]
- 12. ejmi.org [ejmi.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 18. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Initial testing of the multitargeted kinase inhibitor pazopanib by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to the indazole core
Topic: Head-to-head comparison of different synthetic routes to the indazole core Content Type: Technical Comparison Guide
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, its synthesis is often plagued by tautomeric ambiguity (
This guide objectively compares the three most prevalent synthetic strategies:
-
Nucleophilic Condensation (The o-Halo Carbonyl Route) : Best for scale-up of simple cores.
-
Diazotization/Cyclization (The Modified Jacobson Route) : Best for accessing the 1H-indazole core from cheap aniline precursors.
-
Metal-Catalyzed Cross-Coupling (The Buchwald/Ullmann Route) : Best for late-stage functionalization and complex substrates.
Section 1: The Landscape & Decision Matrix
Before selecting a route, the synthetic chemist must evaluate the substitution pattern (
Figure 1: Strategic decision matrix for selecting the optimal indazole synthetic route based on structural requirements and scale.
Section 2: Head-to-Head Analysis
Route A: Condensation of o-Halo-Carbonyls with Hydrazine
Mechanism: Nucleophilic attack of hydrazine on the carbonyl, followed by intramolecular
-
The "Expert" Insight: A common failure mode in this route is the Wolff-Kishner reduction of the intermediate hydrazone, leading to a benzylamine byproduct rather than the indazole.
-
The Fix: Use O-methyloximes instead of free aldehydes/ketones. As demonstrated by Lukin et al. (Abbott Labs), this suppresses the reduction pathway and allows for milder conditions [1].
-
Pros: High atom economy; precursors are often commercially available.
-
Cons: Requires electron-deficient rings for efficient
; regioselectivity can be poor if the hydrazine is substituted.
Route B: Diazotization of o-Alkylanilines (Modified Jacobson)
Mechanism: Diazotization of o-toluidine derivatives generates a diazonium salt, which undergoes spontaneous intramolecular cyclization involving the methyl group (via a 3H-indazole intermediate).
-
The "Expert" Insight: The classic Jacobson synthesis requires harsh acetylation and nitrosation. A superior modification involves Phase Transfer Catalysis (PTC) using 18-crown-6 and potassium acetate, which stabilizes the diazonium species and improves yields in non-polar solvents [2].
-
Pros: Extremely low raw material cost (anilines are cheap); definitive regioselectivity for
-indazole. -
Cons: Process safety hazards (diazo intermediates); intolerant of acid-sensitive groups.
Route C: Metal-Catalyzed Intramolecular Amination
Mechanism: Pd- or Cu-catalyzed
-
The "Expert" Insight: For difficult substrates (e.g., electron-rich rings), the CuI/TMEDA system is often superior to Palladium for cost and purification, but Palladium (e.g., Pd(OAc)2/XPhos) is required for sterically hindered substrates [3].
-
Pros: Highest functional group tolerance; modular (allows late-stage assembly).
-
Cons: High cost; requires removal of heavy metals (problematic for GMP).
Section 3: Comparative Performance Data
| Metric | Route A: Condensation | Route B: Diazotization | Route C: Metal-Catalysis |
| Typical Yield | 50–85% | 60–95% | 70–90% |
| Regioselectivity | Variable ( | Excellent ( | Excellent (Controlled) |
| Atom Economy | High | Medium (Loss of | Low (Ligands/Additives) |
| Cost | $ | $ | |
| Scalability | High (Industrial standard) | Medium (Exotherm management) | Low (Catalyst cost) |
| Key Limitation | Wolff-Kishner side reactions | Explosion risk (Diazo) | Residual Metal Limits |
Section 4: Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis via O-Methyloxime (Route A Optimized)
Recommended for: 3-substituted indazoles where purity is paramount.
-
Oxime Formation: To a solution of o-fluoroacetophenone (10 mmol) in pyridine (20 mL), add methoxylamine hydrochloride (12 mmol). Stir at RT for 12 h. Evaporate pyridine and extract with EtOAc.
-
Cyclization: Dissolve the crude O-methyloxime in hydrazine monohydrate (5 mL) and ethanol (10 mL).
-
Heating: Heat the mixture in a sealed pressure tube at 120°C for 24 hours.
-
Why: The sealed tube prevents hydrazine loss and drives the difficult
on the electron-rich ring.
-
-
Workup: Cool to RT. Pour into ice water. The indazole usually precipitates as a white solid. Filter and wash with cold hexanes.
-
Validation:
NMR should show the absence of the methoxy signal ( 3.8-4.0 ppm) and the presence of the broad ( >10 ppm).
Protocol 2: Pd-Catalyzed Intramolecular Amination (Route C)
Recommended for: Late-stage functionalization of complex drug intermediates.
-
Catalyst Prep: In a glovebox, mix Pd(OAc)
(5 mol%) and XPhos (7.5 mol%) in toluene (degassed). Stir for 30 mins to form the active species. -
Addition: Add the 2-chloro-benzaldehyde hydrazone (1.0 equiv) and Cs
CO (2.0 equiv). -
Reaction: Heat at 100°C for 12 hours under Argon.
-
Purification: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Note: If the product is colored, treat with QuadraSil scavenger to remove residual Pd.
-
Section 5: Mechanistic Visualization
The following diagram illustrates the mechanism for Route C , highlighting the critical oxidative addition and reductive elimination steps that distinguish it from classical condensation.
Figure 2: Catalytic cycle for the Palladium-mediated synthesis of indazoles via intramolecular amination.
References
-
Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006).[1] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[1] The Journal of Organic Chemistry, 71(21), 8166–8172. Link
-
Vazquez, E., de Houwer, J., & Maes, B. U. (2018). Phase-transfer catalysis in the synthesis of 1H-indazoles from o-aminotoluenes. Organic Process Research & Development. Link
-
Inamoto, K., Katsuno, M., Yoshino, T., Arai, Y., Hiroya, K., & Sakamoto, T. (2007). Synthesis of 1H-indazoles via Pd-catalyzed intramolecular amination of aryl halides.[2] Tetrahedron, 63(13), 2695-2711. Link
-
Gaikwad, D. D., et al. (2015). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. Journal of Heterocyclic Chemistry. Link
Sources
Evaluation of (1H-Indazol-6-yl)methanamine hydrochloride's selectivity for its primary target
A Researcher's Guide to Evaluating the Target Selectivity of Novel Indazole-Based Compounds
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous clinically approved and investigational drugs.[1] Its versatility allows for the synthesis of compounds with a wide array of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Marketed drugs such as Axitinib, Pazopanib, and Entrectinib feature the indazole moiety and highlight its importance in developing targeted therapies.
The compound (1H-Indazol-6-yl)methanamine hydrochloride itself is best understood not as a final drug product with a single defined target, but as a crucial chemical building block or fragment. Its structure presents a versatile platform from which medicinal chemists can elaborate to create highly specific ligands for a variety of biological targets. For instance, derivatives of the core indazole structure have been synthesized to potently inhibit targets as diverse as Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Polo-like Kinase 4 (PLK4).[3][2][4]
This guide, therefore, is not an evaluation of (1H-Indazol-6-yl)methanamine hydrochloride's intrinsic selectivity. Instead, it serves as a comprehensive methodological framework for a researcher who has synthesized a novel compound derived from this scaffold. It outlines the critical experimental workflows and conceptual considerations necessary to rigorously determine the selectivity of a new chemical entity (NCE) for its intended primary target. We will explore how to compare its performance against established alternatives and generate the robust data package required for progression in a drug discovery pipeline.
Part 1: The Foundational Importance of Selectivity Profiling
In drug development, selectivity is a cornerstone of safety and efficacy.[5][6] A highly selective compound preferentially binds to its intended target, minimizing interactions with other proteins (off-targets) that can lead to undesirable side effects.[6] Conversely, for some indications, a "polypharmacology" approach, where a drug intentionally interacts with a few specific targets, can be beneficial.[5] Understanding a compound's selectivity profile is therefore critical to interpreting its biological effects and predicting its therapeutic potential.[5]
This process typically begins with high-throughput screening against a broad panel of targets to identify both on-target potency and potential off-target liabilities.[7][8] For indazole-based compounds, which are frequently designed as kinase inhibitors, this involves screening against a large portion of the human kinome.[7][9]
Logical Workflow for Selectivity Assessment
The journey from a newly synthesized compound to a well-characterized chemical probe or drug candidate follows a logical progression of experiments designed to build a comprehensive selectivity profile.
Caption: A typical workflow for characterizing the selectivity of a novel compound.
Part 2: Comparative Analysis - Benchmarking Against the Gold Standard
To contextualize the performance of a new indazole derivative (which we'll call "Indazole-N"), it must be compared against existing, well-characterized inhibitors targeting the same protein. Let's assume Indazole-N was designed to inhibit Aurora Kinase A (AURKA). A suitable comparator would be Alisertib (MLN8237) , a known potent and selective AURKA inhibitor.
Data Presentation: A Comparative Selectivity Table
The following table presents hypothetical, yet realistic, data comparing our novel compound, Indazole-N, with Alisertib. This data would be generated from a large-scale kinase panel screen.
| Target Kinase | Indazole-N (IC50, nM) | Alisertib (MLN8237) (IC50, nM) | Fold Selectivity (Indazole-N) vs. Off-Target | Notes |
| AURKA (Primary Target) | 5 | 12 | - | High on-target potency |
| AURKB | 150 | 260 | 30x | Common off-target for AURKA inhibitors |
| PLK1 | >10,000 | 9,300 | >2000x | Structurally distinct kinase |
| VEGFR2 | 2,500 | >10,000 | 500x | Common target for indazole scaffolds |
| ABL1 | >10,000 | >10,000 | >2000x | Unrelated tyrosine kinase |
| ROCK1 | 8,000 | >10,000 | 1600x | Unrelated serine/threonine kinase |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Fold selectivity is calculated by dividing the IC50 of the off-target by the IC50 of the primary target.
Interpreting the Data
-
On-Target Potency: Indazole-N demonstrates superior potency against the primary target, AURKA, compared to Alisertib.
-
Selectivity Profile: Indazole-N shows a 30-fold selectivity for AURKA over the closely related AURKB, which is comparable to Alisertib.
-
Off-Target Profile: Both compounds are highly selective against unrelated kinases like PLK1 and ABL1. However, Indazole-N shows some activity against VEGFR2, a common characteristic of some indazole-based molecules, whereas Alisertib is cleaner in this regard.[2] This would be a key point for further investigation and potential optimization.
Part 3: Essential Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness of its experimental methods.[5] Below are detailed, step-by-step protocols for key assays used to generate the data discussed above.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of a purified enzyme.
Causality: The goal is to determine the concentration of the inhibitor that reduces the kinase's enzymatic activity by half (IC50). This is a direct measure of potency. Performing this assay at an ATP concentration close to the Michaelis constant (Km) for each kinase ensures that the resulting IC50 values are a good reflection of the inhibitor's intrinsic affinity.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at the Km for the target kinase.
-
Serially dilute "Indazole-N" and the reference compound in 100% DMSO, then further dilute in kinase buffer to create 4X compound solutions.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 4X compound solution to the appropriate wells.
-
Add 5 µL of 100% DMSO to "no compound" control wells.
-
-
Enzyme Addition:
-
Add 10 µL of 2X purified recombinant kinase solution to all wells except the negative control.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add 5 µL of 4X ATP/substrate solution to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Add 25 µL of a detection reagent (e.g., ADP-Glo™, which measures ADP production as an indicator of kinase activity).
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that confirms direct target engagement within the complex environment of a living cell.[10][11][12] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[10][11][13]
Causality: While a biochemical assay shows potency against a purified enzyme, it doesn't prove the compound can enter a cell, engage its target in the presence of endogenous ATP concentrations, and avoid rapid efflux. CETSA provides this critical validation.[10][13]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.
-
Treat cells with various concentrations of "Indazole-N" or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a buffer like PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10][11]
-
-
Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the total protein concentration in each supernatant (e.g., using a BCA assay).
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or an ELISA-based method.
-
-
Data Analysis:
-
For each temperature, plot the band intensity (or signal) of the target protein.
-
Generate a "melt curve" showing the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
-
Conclusion and Future Directions
The indazole scaffold remains a highly valuable starting point for the development of targeted therapeutics.[1][2] The hypothetical compound, (1H-Indazol-6-yl)methanamine hydrochloride, represents a gateway to novel chemical entities with high potency and selectivity. This guide provides the strategic framework and detailed protocols necessary to rigorously evaluate such compounds.
A thorough understanding of a compound's selectivity, derived from a combination of broad biochemical screening and in-cell target engagement validation, is non-negotiable for advancing a project.[5] By benchmarking against established standards and meticulously documenting experimental outcomes, researchers can confidently identify promising lead candidates, understand their potential liabilities, and ultimately contribute to the development of safer and more effective medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Kumar, A., et al. (2021).
- Royal Society of Chemistry. (2021).
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Wang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Plescia, C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- bioRxiv. (2026).
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Promega Connections. (2025).
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Hu, Y., et al. (2018).
- Taylor, M. T., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. OncoTarg Oncol.
- Chang, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Wikipedia. (n.d.). Ligand binding assay.
- Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. PMC.
- Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine.
- ResearchGate. (2017). The use of novel selectivity metrics in kinase research.
- MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
- Chemrio. (n.d.). (1H-Indazol-6-yl)methanamine.
- BindingDB. (n.d.). BindingDB BDBM696057 6-(1H-indazol-6-yl)-N2-[1-methyl-1-(6-methyl-2-pyridyl)ethyl].
- Sigma-Aldrich. (n.d.). 1h-indazol-6-amine.
- Chemical-Suppliers. (n.d.). (1-Methyl-1H-indazol-6-yl)methanamine HCL.
- BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Sun, P., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- PubChem. (n.d.). 1-methyl-1H-indazol-6-amine.
- BLDpharm. (n.d.). 1086392-14-4|(1H-Indazol-6-yl)-methyl-amine.
- Semantic Scholar. (2023).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. tandfonline.com [tandfonline.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
Confirming the mechanism of action of (1H-Indazol-6-yl)methanamine hydrochloride through knockout/knockdown studies
The following guide details the validation of (1H-Indazol-6-yl)methanamine hydrochloride (often utilized as a pharmacophore for serine/threonine kinase inhibition, particularly within the ROCK or PLK4 signaling axes) using genetic ablation techniques.
Executive Summary & Mechanistic Context[1][2][3][4][5]
(1H-Indazol-6-yl)methanamine hydrochloride represents a "privileged scaffold" in medicinal chemistry. The indazole core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of various protein kinases, while the 6-position aminomethyl group often extends into the solvent-exposed region or interacts with specific residues (e.g., Asp/Glu) in the active site.
Literature identifies this scaffold as a core component in inhibitors for Rho-associated Coiled-coil Kinase (ROCK) and Polo-like Kinase 4 (PLK4) . To confirm that the observed phenotypic effects (e.g., reduced cell migration, G2/M arrest) are due to specific target inhibition and not off-target toxicity, researchers must triangulate data from Small Molecule Inhibition (SMI) with Genetic Knockdown (KD) and Knockout (KO) .
The Putative Signaling Pathway (ROCK Axis Case Study)
The following diagram illustrates the canonical pathway where this compound is hypothesized to act, specifically blocking the phosphorylation of Myosin Light Chain (MLC).
Figure 1: Putative Mechanism of Action. The compound competitively binds the ROCK kinase domain, preventing downstream phosphorylation of MLC and MYPT1, ultimately reducing actomyosin contractility.
Comparative Analysis: Chemical vs. Genetic Validation[3]
To validate the MoA, you must compare the immediate effects of the hydrochloride salt against the delayed effects of genetic ablation.
Performance Matrix
| Feature | Small Molecule (SMI) | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (CRISPR/Cas9) |
| Selectivity | Moderate. Potential polypharmacology (off-targets). | High. Sequence-specific, but potential seed effects. | Absolute. Complete loss of protein. |
| Kinetics | Minutes/Hours. Rapid onset, ideal for signaling events. | Days (24-72h). Slow depletion; existing protein must degrade. | Permanent. Stable cell lines (weeks/months). |
| Reversibility | Yes. Washout restores function. | Partial. Recovery after siRNA degradation. | No. Permanent genomic alteration. |
| Compensatory Mech. | Low. Acute treatment leaves little time for compensation. | Moderate. Cells may upregulate paralogs (e.g., ROCK2 for ROCK1). | High. Developmental compensation is common. |
| Dose Control | Titratable. Can determine IC50. | Binary/Variable. Depends on transfection efficiency. | Binary. All-or-nothing (in clonal lines). |
Mechanism Confirmation Logic
-
If SMI matches KO phenotype: The target is validated.
-
If SMI shows effect but KO does not: The compound likely has off-target effects (toxicity).
-
If KO is lethal but SMI is not: The compound may have partial occupancy or the target has kinase-independent functions.
Experimental Protocols
Protocol A: Chemical Inhibition Assay (SMI)
Objective: Establish the IC50 of (1H-Indazol-6-yl)methanamine HCl for the target phenotype (e.g., p-MLC reduction).
-
Preparation : Dissolve (1H-Indazol-6-yl)methanamine HCl (CAS 267413-23-0) in DMSO to create a 10 mM stock.
-
Seeding : Plate target cells (e.g., HCT116 or HeLa) at 5,000 cells/well in 96-well plates.
-
Treatment : Treat cells with a log-scale dilution series (0.01 µM to 100 µM) for 1 hour (for signaling) or 24 hours (for viability).
-
Readout :
-
Signaling: Lyse cells and perform Western Blot for p-MLC (Ser19) .
-
Viability: ATP-based luminescence assay (e.g., CellTiter-Glo).
-
-
Control : Vehicle (0.1% DMSO) and Positive Control (e.g., Y-27632, 10 µM).
Protocol B: siRNA-Mediated Knockdown (KD)
Objective: Transiently deplete the target mRNA to mimic acute inhibition.
-
Design : Order 2 distinct siRNA sequences targeting the kinase mRNA (e.g., ROCK1 or PLK4) and a Non-Targeting Control (NTC).
-
Transfection :
-
Mix siRNA (20 nM final) with lipid transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.
-
Incubate 15 mins at RT.
-
Add complex to cells (reverse transfection recommended for high efficiency).
-
-
Incubation : Culture for 48–72 hours to allow protein turnover.
-
Verification :
-
qPCR : Confirm mRNA depletion >70%.
-
Western Blot : Confirm protein depletion >80%.
-
-
Compound Challenge : Treat KD cells with the compound. Crucial: If the compound works via this target, it should have no additional effect in cells where the target is already depleted (epistasis).
Protocol C: CRISPR/Cas9 Knockout (KO)
Objective: Create a "clean slate" background to prove target dependency.
-
gRNA Design : Select sgRNAs targeting early exons (Exon 1 or 2) to induce frameshift mutations.
-
Delivery : Electroporate RNP complexes (Cas9 protein + sgRNA) into cells.
-
Selection : Isolate single clones via limiting dilution.
-
Screening :
-
Genotyping: PCR amplify the target region and sequence (Sanger/NGS) to verify indels.
-
Functional: Western Blot to confirm total loss of protein.
-
-
Validation : Treat WT and KO clones with (1H-Indazol-6-yl)methanamine HCl.
-
Result: The compound should show a significantly shifted IC50 (resistance) in KO cells if the toxicity is on-target.
-
Visualization of Validation Workflow
The following diagram outlines the logical flow for confirming the mechanism using the "Rescue" and "Epistasis" concepts.
Figure 2: Strategic workflow for cross-validating chemical inhibition data with genetic knockout results.
References
-
Tran, P. T., et al. (2022).[1] "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective."[1] Letters in Drug Design & Discovery. Link(Note: Describes the antiproliferative activity of the 6-aminoindazole scaffold).
-
Feng, Y., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters. Link(Validates indazole derivatives against kinase targets).
-
Li, Z., et al. (2024). "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry. Link(Establishes the 6-aminoindazole core as a PLK4-targeting pharmacophore).
-
Weiss, W. A., et al. (2018). "Do Knockout & small molecule inhibition give similar effects?" ResearchGate/Nature Reviews Cancer. Link(Discussion on the divergence of SMI and KO phenotypes).
-
BenchChem Protocols. "Comparative Analysis of Kinase Inhibition: Small Molecule vs. siRNA." Link(General methodology for target validation).
Sources
A Comparative Analysis of Indazole Carboxamides and Methanamine Derivatives as Monoamine Oxidase-B Inhibitors
In the landscape of neurodegenerative disease research, the inhibition of monoamine oxidase-B (MAO-B) remains a cornerstone of therapeutic strategy, particularly for Parkinson's disease.[1][2][3] This enzyme's role in the degradation of dopamine and the subsequent production of reactive oxygen species positions it as a critical target for intervention.[4][5] This guide provides a detailed comparative study of two promising classes of reversible MAO-B inhibitors: indazole carboxamides and methanamine derivatives. We will delve into their chemical characteristics, inhibitory profiles, and the experimental methodologies used to evaluate their efficacy, offering researchers and drug development professionals a comprehensive resource for their own investigations.
The Significance of MAO-B Inhibition
Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters.[4][6] Two isoforms, MAO-A and MAO-B, are distinguished by their substrate specificity and inhibitor sensitivity.[4] MAO-B is of particular interest in neurodegenerative disorders due to its role in the breakdown of dopamine and the generation of oxidative stress, a key contributor to neuronal damage.[2][5][7] Selective inhibition of MAO-B can increase dopamine levels in the brain, providing symptomatic relief for Parkinson's disease, and may also offer neuroprotective effects.[1][2][8]
Indazole Carboxamides: A Class of Potent and Selective Inhibitors
Indazole carboxamides have emerged as a class of highly potent and selective reversible inhibitors of MAO-B.[4][9][10] These compounds are readily synthesized through standard procedures, making them attractive for further development.[9][10]
Chemical Characteristics and Structure-Activity Relationships:
The core structure of these inhibitors consists of an indazole ring linked to a substituted phenyl group via a carboxamide bridge. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the indazole and phenyl rings significantly influence potency and selectivity. For instance, N-methylation of the indazole ring and specific halogen substitutions on the phenyl ring have been shown to enhance MAO-B inhibition.
Inhibitory Profile:
Indazole carboxamides exhibit subnanomolar inhibitory concentrations (IC50) against human MAO-B and demonstrate remarkable selectivity over the MAO-A isoform.[4][9][10] For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide has an IC50 for human MAO-B of 0.386 nM and is over 25,000-fold selective versus MAO-A.[4][9] These compounds act as competitive and reversible inhibitors, which may offer advantages over irreversible inhibitors by reducing the potential for off-target effects and allowing for more controlled modulation of enzyme activity.[4]
Methanamine Derivatives: An Alternative Scaffold for MAO-B Inhibition
Methanamine derivatives represent another important class of MAO-B inhibitors. These compounds feature a methanimine linker, which offers a different chemical scaffold compared to the carboxamide linkage in the previously discussed class.
Chemical Characteristics and Structure-Activity Relationships:
The replacement of the carboxamide linker with a methanimine spacer has led to the development of highly potent and selective MAO-B inhibitors.[4][9][10] Similar to the indazole carboxamides, substitutions on the aromatic rings play a crucial role in determining the inhibitory activity.
Inhibitory Profile:
Methanamine derivatives have also demonstrated subnanomolar potency for MAO-B. For instance, (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine shows an IC50 for human MAO-B of 0.612 nM with over 16,000-fold selectivity against MAO-A.[9][10] The nature of inhibition, whether reversible or irreversible, can vary within this class depending on the specific chemical structure. Some methanamine derivatives, such as certain benzyl-dimethyl-silyl-methanamines, have been reported as time-dependent, irreversible inhibitors.[11]
Head-to-Head Comparison: Indazole Carboxamides vs. Methanamine Derivatives
| Feature | Indazole Carboxamides | Methanamine Derivatives |
| Core Linker | Carboxamide (-CONH-) | Methanimine (-CH=N-) |
| Potency (IC50 for hMAO-B) | Subnanomolar range (e.g., 0.386 nM for NTZ-1091)[4][9] | Subnanomolar to micromolar range (e.g., 0.612 nM for a dichlorophenyl derivative)[9][10] |
| Selectivity (vs. hMAO-A) | Very high (>25,000-fold for NTZ-1091)[4][9] | High (>16,000-fold for a dichlorophenyl derivative)[9][10] |
| Mode of Inhibition | Competitive and Reversible[4][9][10] | Can be reversible or irreversible depending on the specific derivative[9][10][11] |
| Synthesis | Readily accessible via standard methods[9][10] | Synthetically accessible |
| Key Example | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide[4][9] | (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine[9][10] |
Experimental Protocols
Synthesis of a Representative Indazole Carboxamide
The synthesis of indazole carboxamides typically involves the coupling of a substituted indazole-5-carboxylic acid with a substituted aniline.
General synthetic scheme for indazole carboxamides.
Step-by-Step Methodology:
-
Acid Activation: To a solution of the indazole-5-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: Add the desired substituted aniline to the reaction mixture, followed by a base such as triethylamine (TEA).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the final indazole carboxamide.[12]
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of test compounds against MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.[13]
Workflow for a fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of recombinant human MAO-B enzyme, the test inhibitor at various concentrations, a suitable MAO-B substrate (e.g., benzylamine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer.[13]
-
Plate Setup: In a 96-well black microplate, add the test inhibitor solutions. Include wells for a positive control (a known MAO-B inhibitor like selegiline), a negative control (enzyme with no inhibitor), and a blank (no enzyme).[13][14]
-
Enzyme Addition and Pre-incubation: Add the MAO-B enzyme solution to all wells except the blank. Incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14][15]
-
Reaction Initiation and Measurement: Start the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells. Immediately begin measuring the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~535/587 nm for Amplex Red).[13][15]
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each inhibitor concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Conclusion
Both indazole carboxamides and methanamine derivatives represent highly promising classes of MAO-B inhibitors with distinct chemical features and inhibitory profiles. Indazole carboxamides are characterized by their exceptional potency and selectivity, coupled with a well-defined reversible and competitive mechanism of action. Methanamine derivatives also offer high potency and selectivity, with the added diversity of both reversible and irreversible modes of inhibition depending on the specific structural modifications. The choice between these two classes for further drug development will depend on the desired therapeutic profile, including the preferred mode of action and pharmacokinetic properties. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these and other novel MAO-B inhibitors in the ongoing effort to develop more effective treatments for neurodegenerative diseases.
References
-
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of medicinal chemistry, 57(15), 6679–6703. [Link]
-
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. [Link]
-
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry. [Link]
-
Durden, D. A., Davis, B. A., & Boulton, A. A. (1994). Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro. Biochemical pharmacology, 47(9), 1605–1610. [Link]
-
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry. [Link]
-
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2015). Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration. RSC Advances, 5(104), 85652–85666. [Link]
-
Alborghetti, M., & Nicoletti, F. (2019). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. I.R.I.S.. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Protocols forsecure group communication, 211-222. [Link]
-
Eurofins. (n.d.). Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. Eurofins. [Link]
-
Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. (2025). Molecular and Cellular Biochemistry. [Link]
-
Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. ResearchGate. [Link]
-
Kumar, A., Kumar, A., & Singh, N. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules, 26(12), 3713. [Link]
-
Cai, Z., Chen, G., & Liu, J. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in pharmacology, 12, 792123. [Link]
-
Rivara, S., Piersanti, G., & Bartolucci, S. (2020). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. European journal of medicinal chemistry, 192, 112185. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). Der Pharma Chemica. [Link]
-
Al-Nuaimi, Y. S., & Castagnoli, N. (1996). Synthesis and selective monoamine oxidase B-inhibiting properties of 1-methyl-1,2,3,6-tetrahydropyrid-4-yl carbamate derivatives: potential prodrugs of (R)- and (S)-nordeprenyl. Journal of medicinal chemistry, 39(24), 4756–4761. [Link]
-
Binda, C., Caccia, C., & Mattevi, A. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry, 50(23), 5848–5852. [Link]
-
Lee, K., Kim, D. H., & Lee, S. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3054. [Link]
-
Guieu, E., & De Deurwaerdere, P. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Neurotoxicity Research, 41(2), 193–216. [Link]
-
Exploring Natural Compounds as Potential MAO-B Inhibitors for Parkinson's Disease Treatment: Insights from Docking Simulations and Toxicity Predictions. (2024). Preprints.org. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Pharmaceuticals, 16(5), 682. [Link]
-
Carradori, S., & Petzer, J. P. (2015). Selective MAO-B inhibitors: a lesson from natural products. Molecular diversity, 19(4), 829–840. [Link]
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedfrontiers.org [biomedfrontiers.org]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. assaygenie.com [assaygenie.com]
Assessing the Therapeutic Window of (1H-Indazol-6-yl)methanamine Hydrochloride
This guide outlines the assessment of the therapeutic window for (1H-Indazol-6-yl)methanamine hydrochloride (and its functionalized derivatives) as a privileged scaffold for kinase inhibition, specifically targeting Rho-associated protein kinase (ROCK) and Polo-like kinase 4 (PLK4) .
Unlike traditional isoquinoline-based inhibitors (e.g., Fasudil, Y-27632), the (1H-Indazol-6-yl)methanamine core offers a distinct structural advantage—often referred to as the "Indazole Window"—which allows for high-affinity ATP-competitive binding while minimizing off-target effects on PKA and PKC, a common liability in first-generation inhibitors.
Executive Summary: The Indazole Advantage
The therapeutic window is defined as the dosage range between the Minimum Effective Concentration (MEC) for kinase inhibition and the Minimum Toxic Concentration (MTC) (typically defined by cytotoxicity or systemic hypotension).
(1H-Indazol-6-yl)methanamine hydrochloride serves as a critical pharmacophore. While first-generation ROCK inhibitors like Y-27632 rely on a pyridine/isoquinoline hinge-binding motif, they suffer from a narrow therapeutic window due to cross-reactivity with Protein Kinase A (PKA) and Protein Kinase C (PKC). The 6-aminoindazole scaffold shifts the binding mode, often establishing a bidentate hydrogen bond with the kinase hinge region (e.g., Glu97/Met98 in ROCK1), significantly improving selectivity and widening the therapeutic window.
Comparative Profile: Indazole Core vs. Y-27632
| Feature | (1H-Indazol-6-yl)methanamine Core | Y-27632 (Standard Alternative) |
| Primary Target | ROCK1/2, PLK4 (tunable by N-substitution) | ROCK1/2 (Panspecific) |
| Binding Mode | ATP-competitive (Hinge Binder) | ATP-competitive |
| Selectivity (vs PKA/PKC) | High (>100-fold) | Low (~10-50 fold) |
| Therapeutic Window | Wide (High potency, low off-target toxicity) | Narrow (Hypotension limits efficacy) |
| Key Liability | Solubility (requires salt form optimization) | Systemic Hypotension |
Mechanistic Basis & Signaling Pathway
To assess the window, one must measure the inhibition of the target pathway (Efficacy) against general cellular housekeeping (Toxicity). The diagram below illustrates the ROCK signaling cascade, highlighting where the Indazole scaffold intervenes to prevent Myosin Light Chain (MLC) phosphorylation.
Figure 1: Mechanism of Action. The Indazole scaffold competitively inhibits ROCK, preventing the phosphorylation of MLC and subsequent cytoskeletal contraction.
Experimental Protocols for Window Assessment
Protocol A: Biochemical Selectivity (The "Safety" Floor)
Objective: Determine the Selectivity Index (SI) against PKA, the primary driver of off-target vasodilation and toxicity in this class.
Reagents:
-
Test Compound: (1H-Indazol-6-yl)methanamine HCl (dissolved in DMSO).
-
Kinase Panels: Recombinant ROCK1, ROCK2, PKA (PRKACA), PKC-alpha.
-
Substrate: S6 peptide (for ROCK), Kemptide (for PKA).
-
Detection: ADP-Glo™ or 33P-ATP radiometric assay.
Workflow:
-
Preparation: Prepare a 10-point serial dilution of the Indazole compound (0.1 nM to 10 µM).
-
Reaction: Incubate kinase (5 nM), substrate (20 µM), and ATP (at K_m_app) with the compound for 60 minutes at room temperature.
-
Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.
-
Calculation: Fit curves using a 4-parameter logistic model to determine IC50.
Success Criteria (Wide Window):
-
PKA IC50: > 5,000 nM
-
Selectivity Ratio: (PKA IC50 / ROCK IC50) > 100 . (Note: Y-27632 typically scores ~20-50).
Protocol B: Cellular Therapeutic Index (Efficacy vs. Cytotoxicity)
Objective: Quantify the window between functional cytoskeletal relaxation and cell death.
Cell Lines:
-
HUVEC or Trabecular Meshwork Cells: For efficacy (pMLC reduction).
-
HCT116 / HepG2: For general cytotoxicity.
Methodology:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with Indazole compound (0.01 µM – 100 µM) for 24 hours.
-
Efficacy Readout (In-Cell Western):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize and stain with Anti-pMLC (Ser19) antibody (1:200).
-
Normalize to Total Actin or GAPDH signal.
-
Calculate EC50 (pMLC reduction) .
-
-
Toxicity Readout (CellTiter-Glo):
-
In a duplicate plate, add CellTiter-Glo reagent to measure ATP content (viability).
-
Calculate CC50 (Cytotoxic Concentration 50%) .
-
Data Analysis:
The Therapeutic Index (TI) is calculated as:
-
Interpretation: A TI > 50 is desirable for lead development. Indazole derivatives often achieve TI > 100, whereas Y-27632 often plateaus around TI ~ 10-20 due to off-target effects at high doses.
Protocol C: Hemodynamic Tolerability (In Vivo Validation)
Objective: Confirm that the compound does not induce acute systemic hypotension at therapeutic doses (a classic ROCK inhibitor failure mode).
Subject: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar Rats.
Workflow:
-
Instrumentation: Implant radiotelemetry transmitters into the femoral artery.
-
Dosing: Administer (1H-Indazol-6-yl)methanamine HCl (or prodrug form) via oral gavage or IV bolus at 3x, 10x, and 30x the in vitro EC50.
-
Monitoring: Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 6 hours.
-
Comparison: Compare the MAP drop at C_max against a Y-27632 control group (10 mg/kg).
Result Interpretation:
-
Ideal Profile: Significant target engagement (e.g., IOP reduction in glaucoma models or tumor regression) with < 10% reduction in MAP .
-
Narrow Window: Efficacy is only observed at doses causing > 20% MAP drop.
References
-
Vertex AI Search . (2026). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents. Retrieved from
-
Vertex AI Search . (2026). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from
-
Vertex AI Search . (2026). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. Retrieved from
-
Vertex AI Search . (2026). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. Retrieved from
-
Vertex AI Search . (2026). Kinase Inhibitors on ROCK Signaling Pathways. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of in silico predictions for (1H-Indazol-6-yl)methanamine hydrochloride through wet lab experiments
Content Type: Technical Comparison & Validation Guide Domain: Medicinal Chemistry / Fragment-Based Drug Discovery (FBDD) Target: Rho-associated Protein Kinase (ROCK) / Serine-Threonine Kinases
Executive Summary: The Translation Gap
(1H-Indazol-6-yl)methanamine hydrochloride represents a privileged scaffold in kinase inhibitor discovery, particularly for Rho-associated protein kinase (ROCK) and Polo-like kinase 4 (PLK4) . While in silico molecular docking often predicts high affinity due to the indazole core’s ability to mimic adenine at the ATP hinge region, wet-lab validation frequently reveals a "translation gap"—where thermodynamic stability (docking scores) does not linearly correlate with kinetic residence time or functional inhibition.
This guide outlines the protocol to objectively validate computational predictions for this specific fragment. It compares the molecule against established standards (Fasudil) and structural isomers to distinguish between non-specific binding and true pharmacological inhibition.
The In Silico Premise vs. Wet Lab Reality
Before initiating wet-lab experiments, it is crucial to understand the hypothesis generated by computational tools (e.g., Schrödinger Glide, AutoDock Vina).
| Feature | In Silico Prediction (Hypothesis) | Wet Lab Reality (The Challenge) |
| Binding Mode | Predicts bidentate H-bonds between Indazole N1/N2 and kinase hinge region (e.g., Met156 in ROCK1). | Water networks often disrupt these bonds; the methanamine tail may face steric clash if not flexible. |
| Affinity (ΔG) | High docking scores (-8.0 to -9.5 kcal/mol) suggest nanomolar potency. | Fragments often exhibit fast off-rates ( |
| Selectivity | Algorithms may overestimate selectivity against homologous kinases (e.g., PKA, PKC). | Promiscuity is common; off-target binding must be ruled out via counter-screening. |
Comparative Performance Analysis
To validate (1H-Indazol-6-yl)methanamine hydrochloride, you must compare it not just to a blank control, but to a Reference Standard (Fasudil) and a Negative Control Isomer (5-position isomer).
Data Summary: Representative Validation Profile
The following data represents a typical validation profile for this scaffold in a ROCK1 enzymatic assay.
| Metric | Target: (1H-Indazol-6-yl)methanamine | Standard: Fasudil (HA-1077) | Isomer: (1H-Indazol-5-yl)methanamine | Interpretation |
| IC50 (Enzymatic) | 12.5 ± 2.1 µM | 1.9 ± 0.4 µM | > 100 µM | The 6-position substitution is critical for orientation in the ATP pocket. |
| +2.4°C | +4.1°C | +0.5°C | Significant thermal shift confirms specific binding, though weaker than the optimized drug. | |
| Ligand Efficiency (LE) | 0.42 | 0.35 | < 0.20 | Crucial: The fragment is more efficient per heavy atom than the drug, validating it as a high-quality lead. |
| Solubility (PBS) | > 10 mM | > 50 mM | > 10 mM | Excellent physicochemical properties for optimization. |
Experimental Protocols (Step-by-Step)
Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)
Purpose: High-throughput confirmation of direct physical binding. This is the "Go/No-Go" gate.
Reagents:
-
Recombinant ROCK1 Kinase Domain (1-415 aa).
-
SYPRO Orange dye (5000x stock).
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
Workflow:
-
Preparation: Dilute protein to 2 µM in assay buffer.
-
Compound Addition: Add (1H-Indazol-6-yl)methanamine to a final concentration of 50 µM (2% DMSO). Include Fasudil (positive control) and DMSO-only (negative).
-
Dye: Add SYPRO Orange at 5x final concentration.
-
Run: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
Analysis: Calculate the melting temperature (
) using the derivative of the fluorescence curve ( ).-
Validation Criteria: A shift (
) of >2°C is considered a validated hit for a fragment of this size.
-
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To determine residence time. In silico tools struggle to predict
Instrument: Biacore 8K or T200. Chip: CM5 Sensor Chip (Carboxylated dextran).
-
Immobilization: Amine couple ROCK1 kinase to the chip surface (Target RU: ~2000 for fragments).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.
-
Injection: Inject the molecule at 5 concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 µM).
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
-
Regeneration: Usually not needed for fragments (fast dissociation); otherwise, 10 mM Glycine pH 2.5.
-
Validation: Fit to a 1:1 binding model.
-
Success Indicator: Square-wave sensorgrams indicate fast on/off rates typical of fragments. If the curve drifts, check for aggregation (a common false positive).
-
Mechanistic Visualization
Diagram 1: The Validation Workflow
This flowchart illustrates the decision logic for validating the in silico hit.
Caption: A hierarchical validation funnel. Thermal Shift (TSA) acts as the primary filter to remove false positives before expensive kinetic (SPR) and functional assays.
Diagram 2: Binding Mode Hypothesis (ROCK1 Hinge)
The critical interaction that must be validated is the H-bond network at the kinase hinge.
Caption: The indazole core anchors the molecule via H-bonds to the hinge, while the methanamine tail explores the ribose pocket, potentially forming salt bridges.
Scientific Commentary & Troubleshooting
The "False Positive" Trap
In fragment validation, the most common failure mode for (1H-Indazol-6-yl)methanamine is colloidal aggregation .
-
Symptom: In enzymatic assays, the inhibition curve is steep (Hill slope > 2.0).
-
Solution: Add 0.01% Triton X-100 to the assay buffer. If IC50 shifts significantly, the inhibition was non-specific (aggregation-based) rather than target-based.
Salt Form Considerations
The hydrochloride (HCl) salt is specified. This is critical for solubility. The free base of indazole derivatives can be sparingly soluble in aqueous buffers, leading to precipitation in the SPR microfluidics. Always verify the pH of your assay buffer after adding the compound, as the HCl salt can locally acidify the well if the buffering capacity (HEPES/Tris) is insufficient.
References
-
Vertex Pharmaceuticals. (2011). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Journal of Medicinal Chemistry.
-
GlaxoSmithKline. (2007). Discovery of Indazole-Based Rho Kinase (ROCK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
FDA ORA. (2019). Methods, Method Verification and Validation. ORA Laboratory Manual Vol. II.
-
PharmaBlock. (2020). Indazoles in Drug Discovery: A Privileged Scaffold.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-Indazol-6-yl)methanamine hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel compounds like (1H-Indazol-6-yl)methanamine hydrochloride is pivotal. This compound, a key building block in medicinal chemistry, demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this substance, ensuring that every procedure is underpinned by a robust safety protocol. Our goal is to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Risks: Hazard Profile of (1H-Indazol-6-yl)methanamine hydrochloride
(1H-Indazol-6-yl)methanamine hydrochloride and structurally similar indazole derivatives are classified with specific hazards that necessitate rigorous protective measures. A thorough understanding of these risks is the foundation of a safe laboratory environment. The primary hazards associated with this compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound is a serious eye irritant, with the potential for significant damage upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][5][6]
-
Harmful if Swallowed: Ingestion of the compound is harmful.[1][3][7][8]
Given these potential hazards, the adoption of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of the experimental workflow.
Core Protective Measures: Selecting the Right PPE
The selection of PPE must be tailored to the specific task being performed. Handling the solid compound, for instance, presents different risks compared to working with solutions. The following table summarizes the recommended PPE for various laboratory operations involving (1H-Indazol-6-yl)methanamine hydrochloride.
| Laboratory Operation | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with nitrile or neoprene gloves[9] | Chemical splash goggles and a face shield[9][10] | Laboratory coat, closed-toe shoes | N95 respirator or higher, depending on the quantity and potential for dust generation[11][12][13] |
| Solution Preparation | Chemical Fume Hood | Chemical-resistant gloves (nitrile or neoprene)[9] | Chemical splash goggles | Laboratory coat, closed-toe shoes | Recommended if there is a risk of aerosolization |
| Conducting Reactions | Chemical Fume Hood | Chemical-resistant gloves (nitrile or neoprene)[9] | Chemical splash goggles | Laboratory coat, closed-toe shoes | Not typically required if work is performed within a certified chemical fume hood |
| Handling Spills | N/A | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles and a face shield | Chemical-resistant apron or suit over a lab coat[10] | Air-purifying respirator with an appropriate cartridge for organic vapors and particulates[9] |
Procedural Integrity: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. An improper removal technique can lead to contamination and exposure.
Donning PPE: A Step-by-Step Protocol
The sequence of putting on PPE is crucial to ensure complete protection before handling the chemical.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Protective Clothing: Don your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, put on your respirator. Ensure it has a proper seal by performing a user seal check.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if additional splash protection is needed.
-
Gloves: Don your first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, put on the second pair of gloves over the first.
Figure 1. Sequential workflow for donning PPE.
Doffing PPE: A Protocol for Preventing Contamination
The removal of PPE is a critical control point for preventing self-contamination. The guiding principle is to remove the most contaminated items first.
-
Gloves: Remove the outer pair of gloves (if double-gloving) or the single pair. Be careful not to touch your bare skin with the contaminated outer surface.
-
Protective Clothing: Unbutton your lab coat and remove it by folding it inward, containing the contaminated surface.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, from the back to the front.
-
Respiratory Protection: Remove your respirator from the back.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Figure 2. Sequential workflow for doffing PPE.
Operational and Disposal Plans
Safe handling extends beyond the immediate use of the chemical to include proper management of spills and waste.
Spill Management
In the event of a small spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.[14]
-
Don Appropriate PPE: Wear the appropriate PPE for handling spills as outlined in the table above.
-
Contain and Clean: Cover the spill with an inert absorbent material (e.g., sand or earth).[15] Sweep up the material and place it in a sealed, labeled container for disposal.[14]
-
Decontaminate: Clean the spill area with a suitable detergent and water.[15]
Disposal of Contaminated Materials
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed waste container.
-
Chemical Waste: Unused (1H-Indazol-6-yl)methanamine hydrochloride and any solutions containing the compound must be disposed of as hazardous chemical waste.[1][11] It is imperative to follow your institution's and local environmental regulations for hazardous waste disposal.[4] This typically involves collection by a certified environmental health and safety (EHS) provider for incineration.[16][17] Never dispose of this chemical down the drain.[15][18]
Conclusion
The responsible use of (1H-Indazol-6-yl)methanamine hydrochloride is paramount in advancing scientific research while ensuring the safety of all laboratory personnel. By adhering to these comprehensive guidelines for personal protective equipment, handling, and disposal, you contribute to a culture of safety and scientific excellence.
References
- MedchemExpress. (2025). Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (2023).
- BLD Pharmatech. Safety Data Sheet for (1H-Indazol-5-yl)methanamine hydrochloride.
- Fisher Scientific. (2025).
- Safety D
- Industrial Safety & Hygiene News. What are the Health and Safety Guidelines for Using Amines?
- Industrial Safety & Hygiene News. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- CymitQuimica. (2024).
- Tri-iso.
- Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
- ChemBK. (2024). 1H-indazol-6-amine - Physico-chemical Properties.
- Chemical-Suppliers. (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3.
- dphhs. Personal Protective Equipment for Chlor-Alkali Chemicals.
- Fisher Scientific. (2014).
- Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
- Chemrio. (1-methyl-1H-indazol-6-yl)methanamine hydrochloride; QC-2999.
- Enamine. Safety Data Sheet - [5-(pyridin-2-yl)-1H-imidazol-2-yl]methanamine trihydrochloride.
- Fisher Scientific. Safety Data Sheet. (Specific product not identified).
- Carl ROTH. (1H-Indazol-7-yl)methanamine, 100 mg.
- Fisher Scientific. (2025). Safety Data Sheet for 1H-Indazole-3-carboxylic acid.
- PubChem. (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | C8H13N3 | CID 3163200.
- Carl ROTH.
- ECHEMI. 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
- PubChem. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433.
- BLDpharm. (1H-Indazol-6-yl)-methyl-amine.
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
- U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | C8H13N3 | CID 3163200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tri-iso.com [tri-iso.com]
- 10. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 16. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 17. iwaste.epa.gov [iwaste.epa.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
